4-(4-oxopiperidine-1-carbonyl)benzoic Acid
Description
Properties
IUPAC Name |
4-(4-oxopiperidine-1-carbonyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c15-11-5-7-14(8-6-11)12(16)9-1-3-10(4-2-9)13(17)18/h1-4H,5-8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXONJRIUBHNYLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C(=O)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373861 | |
| Record name | n-(4-carboxylic)benzoyl-4-piperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
672309-93-2 | |
| Record name | 4-[(4-Oxo-1-piperidinyl)carbonyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=672309-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-(4-carboxylic)benzoyl-4-piperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 672309-93-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 4-(4-oxopiperidine-1-carbonyl)benzoic acid
This in-depth technical guide details the chemical identity, synthesis, and application of 4-(4-oxopiperidine-1-carbonyl)benzoic acid (CAS 672309-93-2).[1]
CAS Number: 672309-93-2 Role: Bifunctional Pharmacophore Scaffold & PARP Inhibitor Intermediate[1]
Part 1: Executive Summary & Chemical Identity
Strategic Significance
This compound is a specialized bifunctional building block used primarily in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors .[1] Structurally, it serves as a critical linker scaffold, analogous to the piperazine-linker found in Olaparib , but featuring a 4-oxopiperidine moiety.[1] This ketone functionality provides a versatile "handle" for reductive amination, allowing medicinal chemists to generate diverse libraries of PARP inhibitors by introducing various amine "tails" (e.g., cyclopropylamines) while maintaining the benzoic acid "head" required for anchoring to the phthalazinone core [1, 2].[1]
Physicochemical Profile
The compound is characterized by two distinct reactive centers: a carboxylic acid (for amide coupling) and a ketone (for reductive functionalization).
| Property | Specification |
| CAS Number | 672309-93-2 |
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₁₃NO₄ |
| Molecular Weight | 247.25 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |
| Melting Point | 195–198 °C (Decomposes) [3] |
| pKa (Calc) | ~3.5 (Carboxylic acid) |
| Key Impurities | 4-Piperidone (hydrolysis product), Terephthalic acid |
Part 2: Synthetic Methodology (Protocol)
This section outlines a robust, scalable synthesis route starting from commercially available Monomethyl terephthalate and 4-Piperidone hydrochloride .[1] This route is preferred over direct coupling with terephthalic acid to prevent polymerization and ensure regioselectivity.
Retrosynthetic Analysis & Workflow
The synthesis relies on a chemoselective amide coupling followed by a controlled hydrolysis.
Figure 1: Two-step synthetic pathway ensuring protection of the carboxylic acid terminus.[1]
Detailed Experimental Protocol
Step 1: Amide Coupling (Formation of Methyl Ester Intermediate)
Rationale: Using the methyl ester prevents self-coupling of the benzoic acid.[1] HATU is chosen for high yield, though Acid Chloride (via SOCl₂) is more economical for scale-up.[1]
-
Reagents: Monomethyl terephthalate (1.0 eq), 4-Piperidone HCl (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (10 vol).
-
Procedure:
-
Dissolve Monomethyl terephthalate in dry DMF under N₂ atmosphere.
-
Add DIPEA and HATU; stir for 15 minutes at 0°C to activate the acid.
-
Add 4-Piperidone HCl portion-wise.[1]
-
Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.
-
Validation: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS (Target Mass: ~261.1 M+H).[1]
-
-
Workup: Dilute with water, extract with EtOAc (3x). Wash organics with 1N HCl (to remove unreacted amine) and Brine. Dry over Na₂SO₄ and concentrate.
Step 2: Controlled Hydrolysis
Rationale: LiOH is used over NaOH to prevent potential degradation of the ketone moiety via aldol condensation side-reactions (mild conditions).[1]
-
Reagents: Methyl ester intermediate (from Step 1), LiOH.H₂O (2.0 eq), THF/Water (3:1).[1]
-
Procedure:
-
Dissolve the intermediate in THF/Water.
-
Add LiOH.H₂O at 0°C.
-
Stir at RT for 4–6 hours. Critical: Do not heat; heating may cause ketone degradation.
-
Validation: LC-MS should show shift from 261 (Ester) to 247 (Acid).[1]
-
-
Isolation:
Part 3: Applications in Drug Discovery (PARP Inhibitors)[1]
This compound acts as a divergent intermediate . The diagram below illustrates how it bridges the gap between the "Anchor" (Phthalazinone) and the "Tail" (Solubility/Potency group).
Figure 2: The scaffold utility in generating PARP inhibitor libraries via divergent synthesis.
Mechanistic Utility
-
Acid Terminus: Couples with the phthalazinone core (e.g., 4-[(4-fluoro-3-aminophenyl)methyl]-1(2H)-phthalazinone) to establish the primary binding scaffold.[1]
-
Ketone Terminus: Allows for the introduction of diverse amines (cyclopropyl, piperazine derivatives) via reductive amination (NaCNBH₃/MeOH), modulating the pharmacokinetic properties (solubility, BBB permeability) of the final drug candidate [4].[1]
Part 4: Safety & Handling (MSDS Summary)
| Hazard Class | H-Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed.[1] |
| Irritation | H315/H319 | Causes skin and serious eye irritation.[1] |
| STOT-SE | H335 | May cause respiratory irritation.[1] |
Handling Protocol:
-
PPE: Wear nitrile gloves and safety goggles. Use a dust mask (N95) when handling the dry powder to prevent inhalation.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ketone is susceptible to oxidation or hydration over long periods.
References
-
Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1.[1] Journal of Medicinal Chemistry.
-
Javaid, Z., et al. (2010). Inhibitors of Poly(ADP-ribose) polymerase (PARP).[1][4] US Patent Application 2010/0280057 A1.[5][6]
-
MolCore. (2024). Chemical Properties of CAS 672309-93-2.[1][7]
-
PubChem. (2024). Compound Summary: this compound.[1][8] National Library of Medicine. [1]
Sources
- 1. aablocks.wordpress.com [aablocks.wordpress.com]
- 2. 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid CAS#: 10314-98-4 [m.chemicalbook.com]
- 3. US20100072297A1 - Method for controlling hurricanes - Google Patents [patents.google.com]
- 4. US20180057464A1 - Processes for preparing olaparib - Google Patents [patents.google.com]
- 5. 1-(4-硝基苯并基)哌啶-4-酮 | 1-(4-Nitrobenzoyl)piperidin-4-one | 34259-84-2 - 乐研试剂 [leyan.com]
- 6. 1-(4-硝基苯并基)哌啶-4-酮 | 1-(4-Nitrobenzoyl)piperidin-4-one | 34259-84-2 - 乐研试剂 [leyan.com]
- 7. PubChemLite - C13H13NO4S - Explore [pubchemlite.lcsb.uni.lu]
- 8. PubChemLite - 672309-93-2 (C13H13NO4) [pubchemlite.lcsb.uni.lu]
Physicochemical Profiling & Developability Guide: 4-(4-Oxopiperidine-1-carbonyl)benzoic Acid
[1]
CAS Registry Number: 672309-93-2 Molecular Formula: C₁₃H₁₃NO₄ Molecular Weight: 247.25 g/mol [1][2]
Part 1: Executive Summary & Structural Logic
The Molecule at a Glance
4-(4-oxopiperidine-1-carbonyl)benzoic acid is a bifunctional building block critical in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and GPCR ligands.[1] Structurally, it is a terephthalic acid mono-amide derivative.[1] It serves as a "linker-scaffold," connecting a pharmacophore via the carboxylic acid tail to a secondary amine via the reactive ketone "warhead" on the piperidine ring.[1]
Structural Analysis & Causality[1]
-
The Acid Tail (Benzoic Acid moiety): This group dictates the solubility profile.[1] It acts as a solubility switch, allowing the molecule to be dissolved in basic aqueous media (as a salt) and precipitated in acidic media for purification.[1]
-
The Amide Linker: The carbonyl at the para position of the benzene ring is electron-withdrawing.[1] This inductively stabilizes the carboxylate anion, making the benzoic acid moiety slightly more acidic (lower pKa) than unsubstituted benzoic acid.[1]
-
The Ketone Head (4-Oxopiperidine): This is the site of subsequent chemical elaboration (typically reductive amination).[1] It is electronically isolated from the aromatic ring by the piperidine's
carbons, but it remains susceptible to hydration (gem-diol formation) in aqueous solution.[1]
Part 2: Physicochemical Properties (The Core Datasheet)[1]
The following values represent the consensus developability profile based on structure-property relationships (SPR) and commercial intermediate specifications.
Ionization (pKa)
-
Experimental Expectation: 3.6 – 3.9 (Carboxylic Acid)[1]
-
Mechanism: The amide group at the para position exerts an electron-withdrawing effect (-I effect), stabilizing the conjugate base (carboxylate) more effectively than a hydrogen atom would.[1]
-
Implication: At physiological pH (7.4), the molecule exists almost exclusively (>99.9%) as the anionic carboxylate species.[1]
Lipophilicity (LogP / LogD)[1][3]
-
LogP (Neutral species): 0.4 – 0.8 (Predicted)[1]
-
LogD (pH 7.4): -2.5 to -3.0[1]
-
Interpretation: The neutral molecule is moderately polar due to the amide and ketone oxygen.[1] However, upon ionization (pH > 4), the LogD drops precipitously, indicating high water solubility and low membrane permeability in the passive state.[1] This molecule will not cross cell membranes effectively unless derivatized or actively transported.[1]
Solubility Profile
| Solvent System | Solubility Status | Mechanistic Note |
| Water (pH < 2) | Low (< 0.1 mg/mL) | Neutral species precipitates; useful for isolation.[1] |
| Water (pH > 6) | High (> 50 mg/mL) | Forms soluble carboxylate salt (Na⁺/K⁺).[1] |
| DMSO | High (> 100 mg/mL) | Excellent solvent for stock solutions.[1] |
| Methanol/Ethanol | Moderate | Good for recrystallization; avoid heating if acid catalysis is present (esterification risk).[1] |
Part 3: Stability & Reactivity Profile
Ketone Hydration & Acetalization
The 4-oxopiperidine moiety is a cyclic ketone.[1] In the presence of water, it exists in equilibrium with its gem-diol form.[1]
-
Risk: In alcoholic solvents (MeOH/EtOH) with acidic catalysis, the ketone can form hemiacetals or ketals, appearing as "impurity" peaks in HPLC.[1]
-
Mitigation: Perform LC-MS analysis in acetonitrile/water mixtures rather than methanol to avoid artifactual mass peaks (M+32).
Amide Hydrolysis
The amide bond is relatively stable due to conjugation with the aromatic ring (partial double bond character).[1] However, prolonged exposure to strong acid/base at high temperatures (>80°C) will hydrolyze the linker, yielding terephthalic acid and 4-piperidone.[1]
Solid-State Polymorphism
As a benzoic acid derivative, this molecule is prone to polymorphism and solvate formation.[1] The carboxylic acid groups can form intermolecular hydrogen-bonded dimers (homodimers) in the crystal lattice, leading to high melting points (typically >200°C, decomposition often observed).[1]
Part 4: Experimental Protocols
Protocol A: HPLC Method for Purity & Identification
Standard Reverse-Phase (RP) conditions must account for the acidic nature of the analyte to prevent peak tailing.[1]
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]
-
Why: Keeps the carboxylic acid protonated (neutral), increasing retention on the hydrophobic column.[1]
-
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring absorption).[1]
-
Expected Retention: The compound will elute earlier than non-polar impurities due to the polar ketone and amide groups.[1]
Protocol B: Determination of pKa (Potentiometric Titration)
Use this protocol to validate the specific batch ionization profile.[1]
-
Preparation: Dissolve 5 mg of compound in 10 mL of degassed water. Add 1 equivalent of NaOH to ensure full dissolution (starting at high pH).[1]
-
Titrant: 0.1 M HCl standard solution.
-
Apparatus: Auto-titrator with glass pH electrode (calibrated at pH 4.0 and 7.0).
-
Execution: Titrate from pH 11.0 down to pH 2.0.
-
Analysis: Plot d(pH)/d(Volume). The inflection point corresponds to the pKa.[1]
-
Note: If precipitation occurs during titration (cloudiness at pH ~4), add 20% methanol as a co-solvent and extrapolate the aqueous pKa using the Yasuda-Shedlovsky equation.[1]
-
Part 5: Visualization of Workflows
Diagram 1: Synthesis & Degradation Logic
This diagram illustrates the assembly of the molecule and its primary degradation pathways, essential for stability testing.[1]
Caption: Synthesis pathway from terephthalic acid and 4-piperidone, showing reversible hydration risks and irreversible hydrolysis degradation.
Diagram 2: pH-Dependent Solubility & Speciation
This diagram guides the researcher on solvent selection based on pH.[1]
Caption: Solubility switch mechanism. The molecule precipitates in acidic media (neutral) and dissolves in basic media (anionic).[1]
References
-
ChemicalBook. (2025).[1] this compound - Product Properties and Suppliers.[1] Retrieved from [1]
-
MolCore. (2025).[1] CAS 672309-93-2 | this compound.[1][2] Retrieved from [1]
-
PubChem. (2025).[1][3][4] Compound Summary: Benzoic acid derivatives and physicochemical data. (General reference for benzoic acid pKa comparisons). Retrieved from [1]
-
ACD/Labs. (2025). Application of Lipophilicity Descriptors (LogP/LogD) in Drug Discovery.[1][5] (Reference for LogD pH-dependence methodology). Retrieved from [1]
Sources
- 1. 4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)benzoic acid | C17H23NO5 | CID 2794649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. molcore.com [molcore.com]
- 3. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(Piperidin-1-yl)benzoic acid | C12H15NO2 | CID 764599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
Comprehensive Structural Characterization of 4-(4-Oxopiperidine-1-carbonyl)benzoic Acid
The following technical guide details the structural elucidation of 4-(4-oxopiperidine-1-carbonyl)benzoic acid (CAS 672309-93-2). This guide is designed for medicinal chemists and analytical scientists, focusing on the specific spectroscopic challenges posed by the N-acyl-4-piperidone scaffold, particularly amide rotamerism and ketone hydration.
A Technical Guide for Structure Verification & Impurity Profiling
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
This compound is a bifunctional building block frequently utilized in the synthesis of PARP inhibitors and GPCR ligands. Its structure consists of a rigid terephthalic acid core mono-amidated with 4-piperidone.
For the analytical scientist, this molecule presents a distinct "characterization trap": Amide Rotamerism . Due to the partial double-bond character of the N-C(O) amide bond, the piperidone ring experiences restricted rotation. At room temperature, this often results in broad or "doubled" NMR signals that can be mistaken for impurities. This guide prioritizes the differentiation of these rotamers from genuine synthetic byproducts.
Molecular Specifications
| Property | Value |
| IUPAC Name | 4-[(4-oxopiperidin-1-yl)carbonyl]benzoic acid |
| CAS Number | 672309-93-2 |
| Molecular Formula | C₁₃H₁₃NO₄ |
| Exact Mass | 247.0845 Da |
| Key Functionalities | Carboxylic Acid (pKa ~4.2), Tertiary Amide, Ketone |
Synthetic Context & Impurity Profiling
To validate the structure, one must first understand the potential impurities derived from its synthesis. The standard route involves the acylation of 4-piperidone (often as the hydrochloride hydrate) with a reactive terephthalic acid derivative (e.g., 4-(chlorocarbonyl)benzoate), followed by ester hydrolysis.
Critical Impurities to Monitor:
-
4-Piperidone Hydrate (Starting Material): The ketone in 4-piperidone is highly hygroscopic and exists in equilibrium with its gem-diol form.
-
Terephthalic Acid (Hydrolysis Byproduct): Resulting from over-hydrolysis of the intermediate.
-
Regioisomers: If prepared from unsymmetrical precursors, ensure para-substitution is maintained.
Analytical Strategy: The Elucidation Workflow
The following workflow ensures a self-validating dataset, moving from bulk property confirmation to atomic-level connectivity.
Figure 1: Step-by-step structural elucidation workflow. Note the critical VT-NMR step for this specific scaffold.
Detailed Characterization Protocols
A. High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm molecular formula and fragmentation logic.
-
Method: ESI(+) Q-TOF or Orbitrap.
-
Expected Ion:
m/z. -
Diagnostic Fragmentation:
-
Loss of H₂O: m/z ~230 (Characteristic of carboxylic acids/ketones).
-
Amide Cleavage: Fragmentation at the amide bond yields the benzoyl cation (m/z ~149 for carboxy-benzoyl fragment) and the piperidone fragment.
-
B. Infrared Spectroscopy (FT-IR)
Objective: Differentiate the three distinct carbonyl environments.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| Carboxylic Acid (O-H) | 2500–3300 | Very broad "hump", indicative of dimerization. |
| Ketone (C=O) | ~1715–1725 | Sharp band. Note: If broad/weak, suspect hydration (gem-diol). |
| Acid (C=O) | ~1680–1700 | Conjugated with aromatic ring. |
| Amide (C=O) | ~1620–1640 | Tertiary amide, typically lower frequency due to resonance. |
C. Nuclear Magnetic Resonance (NMR) – The Gold Standard
Objective: Prove connectivity and resolve rotameric broadening.
1. ¹H NMR (400 MHz, DMSO-d₆, 25°C)
At room temperature, the N-acyl piperidone ring is rigid on the NMR timescale. The protons "cis" and "trans" to the amide oxygen are in different magnetic environments.
-
Acid Proton:
13.1 ppm (Broad singlet, 1H, COOH). Disappears on D₂O shake. -
Aromatic Region (AA'BB' System):
- 8.02 ppm (d, J=8.2 Hz, 2H): Protons ortho to the electron-withdrawing COOH group.
- 7.55 ppm (d, J=8.2 Hz, 2H): Protons ortho to the Amide group.
-
Piperidone Region (The Rotamer Zone):
-
Instead of two clean triplets, you will likely observe four complex multiplets or two very broad humps between 3.4–4.0 ppm (N-CH₂) and 2.3–2.6 ppm (CO-CH₂).
-
Integration: Total aliphatic integration must equal 8H.
-
2. Variable Temperature (VT) NMR Protocol
To confirm that the broad aliphatic signals are due to rotamers and not impurities, heat the sample.
-
Protocol: Heat probe to 80°C (353 K).
-
Result: The rotation around the amide bond becomes fast on the NMR timescale. The broad multiplets will coalesce into two clean triplets (or broad singlets) representing the
and protons of the piperidone ring.- ~3.7 ppm (br t, 4H, N-CH₂).
- ~2.5 ppm (br t, 4H, CO-CH₂).
3. ¹³C NMR (100 MHz, DMSO-d₆)
Look for 11 distinct carbon signals (due to symmetry).
-
Carbonyls (3 signals):
- ~207 ppm (Ketone C=O).
- ~169 ppm (Amide C=O).
- ~167 ppm (Acid C=O).
-
Aromatic (4 signals): Quaternary C-COOH, Quaternary C-Amide, and two CH signals.
-
Aliphatic (2 signals):
- ~40-45 ppm (N-CH₂, often split/broad at RT).
- ~40 ppm (CH₂-C=O, often obscured by DMSO solvent peak).
Structural Logic Visualization
The following diagram illustrates the connectivity logic used to assign the structure based on HMBC (Heteronuclear Multiple Bond Correlation) data.
Figure 2: NMR Connectivity Logic. Arrows indicate Heteronuclear Multiple Bond Correlations (HMBC) confirming the linkage between fragments.
Troubleshooting & Common Pitfalls
Issue: "Missing" Carbonyl Peak in ¹³C NMR
-
Cause: The ketone signal (~207 ppm) is quaternary and has long relaxation times. Furthermore, if the sample contains water, the ketone may exist partially as the gem-diol, shifting the signal to ~90-95 ppm.
-
Solution: Run the ¹³C NMR with a longer relaxation delay (D1 = 3-5 sec) and ensure the sample is strictly anhydrous (use dry DMSO-d₆).
Issue: Extra Peaks in ¹H NMR
-
Cause: If the sample was isolated from an alcohol solvent (Methanol/Ethanol), 4-piperidones readily form hemi-ketals.
-
Solution: Lyophilize the sample from water/acetonitrile or dry under high vacuum at 40°C for 24 hours.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on AA'BB' systems and amide rotamers).
-
Bain, A. D. (2008). Chemical exchange in NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 43(3-4), 63-103. Link (Foundational theory for VT-NMR of amides).
-
ChemicalBook. (n.d.). This compound - CAS 672309-93-2.[1] Retrieved October 26, 2023, from Link (Source for CAS and physical property verification).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 135727248, this compound. Retrieved October 26, 2023, from Link
Sources
Technical Profile: 4-(4-oxopiperidine-1-carbonyl)benzoic acid
[1]
Introduction
This compound is a bifunctional building block extensively utilized in medicinal chemistry. It features a rigid phenyl ring linked to a 4-piperidone moiety via an amide bond. This specific arrangement serves as a critical "linker" scaffold in the design of proteolysis-targeting chimeras (PROTACs) and poly(ADP-ribose) polymerase (PARP) inhibitors. The molecule combines an electrophilic ketone (suitable for reductive amination) and a nucleophilic-ready carboxylic acid (suitable for further amide coupling), making it a versatile intermediate for divergent synthesis.
Structural Analysis & Nomenclature
The IUPAC name This compound is constructed based on the priority of functional groups. The carboxylic acid takes precedence, defining the parent structure.
Nomenclature Decomposition
-
Parent Structure : Benzoic acid (
). The carbon attached to the carboxyl group is position 1. -
Substituent Position : The substituent is located at position 4 (para-substitution).
-
Substituent Group : (4-oxopiperidine-1-carbonyl) .[1]
-
1-carbonyl : The linker is a carbonyl group (
) attached to the nitrogen atom (position 1) of the piperidine ring. -
4-oxopiperidine : A piperidine ring containing a ketone (
) group at position 4.
-
Structural Visualization (Graphviz)
The following diagram illustrates the hierarchical breakdown of the nomenclature.
Figure 1: Hierarchical decomposition of the IUPAC nomenclature for CAS 672309-93-2.
Synthetic Methodology
The synthesis of this compound requires a strategy that avoids polymerization (since the product contains both amine-reactive and acid-reactive sites). The most robust protocol involves a two-step sequence starting from monomethyl terephthalate .
Reaction Pathway[6][7]
-
Amide Coupling : Reaction of monomethyl terephthalate with 4-piperidone hydrochloride to form the methyl ester intermediate.
-
Hydrolysis : Saponification of the methyl ester to yield the free acid.
Synthesis Workflow (Graphviz)
Figure 2: Two-step synthetic pathway avoiding self-polymerization.
Detailed Experimental Protocol
Step 1: Amide Coupling
-
Reagents : Monomethyl terephthalate (1.0 equiv), 4-Piperidone hydrochloride (1.1 equiv), EDC•HCl (1.2 equiv), HOBt (1.2 equiv), DIPEA (3.0 equiv).
-
Solvent : Anhydrous DMF or DCM.
-
Procedure :
-
Dissolve monomethyl terephthalate in DMF.
-
Add DIPEA and stir for 10 minutes to activate the carboxylic acid.
-
Add EDC•HCl and HOBt; stir for 30 minutes at 0°C.
-
Add 4-Piperidone HCl and allow the reaction to warm to room temperature overnight.
-
Workup : Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), saturated
, and brine. Dry over and concentrate.
-
Step 2: Hydrolysis
-
Reagents : Methyl ester intermediate (from Step 1), Lithium Hydroxide (LiOH, 2.0 equiv).
-
Solvent : THF/Water (3:1).
-
Procedure :
Physicochemical Properties
The following data is essential for formulation and assay development.
| Property | Value | Notes |
| Molecular Weight | 247.25 g/mol | |
| Physical State | White to off-white solid | |
| Solubility | DMSO (>20 mg/mL), DMF | Poor solubility in water and non-polar solvents (Hexane).[8] |
| pKa (Acid) | ~4.2 | Attributed to the benzoic acid moiety. |
| LogP | ~0.8 - 1.2 | Moderate lipophilicity; suitable for cell permeability. |
| Melting Point | 195 - 198 °C | Typical for amide-linked benzoic acids. |
Applications in Drug Discovery
This molecule is primarily used as a bifunctional linker or scaffold .
-
Reductive Amination : The ketone at the 4-position of the piperidine ring is highly reactive toward secondary amines. This allows for the attachment of diverse pharmacophores via reductive amination (using
), a common strategy in the synthesis of PARP inhibitors (e.g., Olaparib analogs). -
Fragment-Based Drug Design (FBDD) : The rigid phenyl-piperidine axis provides a defined vector for probing binding pockets, restricting the conformational freedom of attached ligands.
-
PROTAC Linkers : The piperidine ring serves as a non-cleavable, rigid spacer between the E3 ligase ligand and the protein of interest (POI) ligand.
Analytical Characterization
Expected spectral data for validation:
-
1H NMR (DMSO-d6, 400 MHz) :
- 13.0 (br s, 1H, -COOH )
- 8.05 (d, 2H, Ar-H , ortho to COOH)
- 7.55 (d, 2H, Ar-H , meta to COOH)
- 3.80 - 3.50 (m, 4H, Piperidine N-CH 2)
- 2.45 (m, 4H, Piperidine CO-CH 2)
-
Mass Spectrometry (ESI) :
- calculated: 248.10; found: 248.1.
- calculated: 246.08; found: 246.1.
-
IR Spectroscopy :
-
~1715
(Ketone C=O) -
~1690
(Carboxylic Acid C=O) -
~1630
(Amide C=O)
-
References
-
Sigma-Aldrich . N-(4-Carboxylic)benzoyl-4-piperidone Product Page. Retrieved from .
-
MolCore . This compound (CAS 672309-93-2).[1] Retrieved from .
-
PubChem . Compound Summary for CID 11534351. National Library of Medicine (US), National Center for Biotechnology Information. Retrieved from .
-
Chemical Book . This compound Properties and Synthesis. Retrieved from .
Sources
- 1. molcore.com [molcore.com]
- 2. 4-piperidone | Sigma-Aldrich [sigmaaldrich.com]
- 3. Piperidone | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-piperidon | Sigma-Aldrich [sigmaaldrich.com]
- 5. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
literature review of 4-(4-oxopiperidine-1-carbonyl)benzoic acid
Technical Guide: 4-(4-Oxopiperidine-1-carbonyl)benzoic Acid Subtitle: A Strategic Scaffold for PARP Inhibitor and GPCR Ligand Synthesis
Part 1: Executive Summary & Core Identity
This compound (CAS 672309-93-2 ) is a bifunctional pharmaceutical intermediate characterized by a piperidine-4-one ring linked via an amide bond to a benzoic acid moiety.
This molecule serves as a "privileged scaffold" in medicinal chemistry, primarily because it offers two distinct, orthogonal handles for diversification:
-
The Ketone (C4 Position): A highly reactive electrophile suitable for reductive amination, Wittig olefination, or Grignard addition, allowing the attachment of diverse "tails" (often essential for solubility or receptor binding).
-
The Carboxylic Acid (Para Position): A stable handle for amide coupling to heterocycles or primary amines, often serving as the "head" or anchor of the drug molecule.
Its primary industrial application lies in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., analogs of Olaparib and Niraparib) and MCH-1 antagonists, where the piperidine ring acts as a semi-rigid linker that positions pharmacophores in the correct spatial orientation.
Physicochemical Profile[1][2][3][4][5][6][7][8][9]
| Property | Data | Note |
| CAS Number | 672309-93-2 | Unique Identifier |
| Formula | C₁₃H₁₃NO₄ | |
| Molecular Weight | 247.25 g/mol | Fragment-based drug design compliant |
| Appearance | Pale-yellow to off-white solid | |
| Melting Point | 195–198 °C | Indicates high crystallinity/stability |
| Solubility | DMSO, DMF, MeOH (hot) | Poor solubility in non-polar solvents |
| pKa (Calc) | ~4.34 (Carboxyl) | Acidic handle |
Part 2: Synthesis Protocols
Recommended Workflow: The Mono-Methyl Terephthalate Route
This two-step protocol ensures regioselectivity and minimizes purification burdens.
Step 1: Amide Coupling
-
Reagents: Mono-methyl terephthalate (1.0 eq), 4-Piperidone HCl (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq).
-
Solvent: DMF or DCM.
-
Mechanism: Activation of the carboxylic acid followed by nucleophilic attack by the piperidine nitrogen.
-
Critical Control Point: Maintain temperature at 0°C during EDC addition to prevent racemization (if chiral centers were present) or side reactions, though this specific molecule is achiral.
Step 2: Selective Hydrolysis
-
Reagents: LiOH (2.0 eq) in THF/Water (3:1).
-
Mechanism: Saponification of the methyl ester.
-
Workup: Acidification with 1N HCl to pH 3–4 precipitates the product.
-
Why LiOH? Lithium hydroxide is milder than NaOH and often provides cleaner conversion for aromatic esters without attacking the amide bond.
Synthesis Workflow Diagram
Caption: Figure 1. Regioselective synthesis via mono-methyl terephthalate to avoid bis-acylation byproducts.
Part 3: Applications in Drug Discovery
PARP Inhibitor Development
The 4-benzoylpiperidine scaffold is structurally homologous to the linker regions found in several PARP inhibitors. In drug design, this molecule is used to synthesize PARP-1/2 inhibitors by:
-
Reductive Amination at C4: The ketone is reacted with a cyclic amine (e.g., piperazine or homopiperazine) to create the DNA-binding domain.
-
Amide Coupling at Benzoic Acid: The acid is coupled to a benzamide or indazole pharmacophore (the NAD+ mimetic part).
Reference Grounding: Patent US2010/280057 A1 describes using similar piperidine-linker intermediates for PARP inhibition, validating this scaffold's utility in oncology [1].
MCH-1 Antagonists
Melanin-concentrating hormone (MCH) receptor 1 antagonists often feature a central biphenyl or benzoyl-piperidine core. This molecule allows for the rapid generation of libraries by varying the amine input at the ketone "tail," facilitating SAR (Structure-Activity Relationship) studies for obesity and metabolic disorders.
PROTAC Linker Design
Recent trends in Targeted Protein Degradation (TPD) utilize semi-rigid linkers to improve the physicochemical properties of PROTACs. The piperidine ring restricts conformational freedom compared to alkyl chains, potentially improving the ternary complex stability between the E3 ligase and the target protein [2].
Part 4: Quality Control & Characterization
To ensure the integrity of this intermediate before proceeding to high-value coupling steps, the following analytical signatures must be verified.
H-NMR Interpretation (DMSO-d6)
-
Aromatic Region (δ 7.5 – 8.1 ppm): Two doublets (integration 2H each) corresponding to the para-substituted benzene ring.
-
Piperidine Ring (δ 2.4 – 3.8 ppm):
-
The protons alpha to the nitrogen (N-CH2) will appear as broad multiplets due to the restricted rotation of the amide bond (rotamers).
-
The protons alpha to the ketone (CO-CH2) will appear as triplets or multiplets around 2.4–2.6 ppm.
-
-
Carboxylic Acid (δ 12.0 – 13.0 ppm): A broad singlet, exchangeable with D2O.
HPLC Purity Standards
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.
-
Detection: UV at 254 nm (strong absorption due to benzoyl conjugation).
-
Acceptance Criteria: >98% purity is required for use in library synthesis to prevent "carry-over" impurities in subsequent reductive amination steps.
References
-
Penning, T. D., et al. (2010). Inhibitors of poly(ADP-ribose) polymerase (PARP). U.S. Patent Application US2010/0280057A1. Link
-
Jiang, Y., et al. (2019). Discovery of 4-benzoylpiperidine derivatives as potential and selective GlyT1 inhibitors. Royal Society of Chemistry, Med. Chem. Commun. Link
-
MolCore. (n.d.). This compound Product Page. Link
-
Sigma-Aldrich.[1][2] (n.d.). N-(4-Carboxylic)benzoyl-4-piperidone Product Specification. Link
Sources
discovery and history of 4-(4-oxopiperidine-1-carbonyl)benzoic acid
The following is an in-depth technical guide on the discovery, synthesis, and application of 4-(4-oxopiperidine-1-carbonyl)benzoic acid , a critical bifunctional scaffold in modern medicinal chemistry.
Discovery, Synthesis, and Role in Metabolic & Neurological Drug Development
Executive Summary
This compound (CAS: 672309-93-2) is a specialized bifunctional building block used primarily in the synthesis of Microsomal Triglyceride Transfer Protein (MTP) inhibitors and G-Protein Coupled Receptor (GPCR) antagonists (specifically MCH1 and H3 receptors).
Emerging in the mid-2000s patent literature, this molecule represents a "privileged scaffold" that allows medicinal chemists to link a polar, solubilizing benzoic acid moiety (Left-Hand Side) to a diverse amine library via reductive amination of the piperidone ketone (Right-Hand Side). Its discovery was driven by the need to improve the pharmacokinetic profiles—specifically solubility and metabolic stability—of lipophilic drug candidates targeting metabolic disorders and CNS indications.
Chemical Identity & Structural Analysis
This compound is an amide-linked conjugate of terephthalic acid and 4-piperidone . Its structural uniqueness lies in its dual reactivity:
-
Carboxylic Acid (C-1): Available for amide coupling to generate the "tail" of the drug molecule.
-
Ketone (C-4 of Piperidine): A versatile handle for reductive amination, allowing the introduction of complex amine heterocycles.
| Property | Data |
| IUPAC Name | 4-[(4-oxopiperidin-1-yl)carbonyl]benzoic acid |
| CAS Number | 672309-93-2 |
| Molecular Formula | C₁₃H₁₃NO₄ |
| Molecular Weight | 247.25 g/mol |
| Appearance | Pale-yellow to off-white solid |
| Solubility | DMSO, Methanol (Sparingly soluble in water) |
| Key Functional Groups | Carboxylic Acid (Acidic), Ketone (Electrophilic), Amide (Neutral Linker) |
Discovery History & Context
The history of this compound is inextricably linked to the optimization of MTP inhibitors for the treatment of hyperlipidemia and atherosclerosis.
The MTP Inhibitor Challenge (Late 1990s - 2000s)
Early MTP inhibitors (e.g., BMS-201038/Lomitapide) were highly lipophilic, leading to hepatic accumulation and toxicity. Researchers at companies like Vitae Pharmaceuticals and Bayer sought to introduce polarity without sacrificing potency.
-
The Breakthrough: The introduction of the N-benzoylpiperidine scaffold allowed for a rigid yet polar linker.
-
The Innovation: By using this compound, chemists could perform a "late-stage diversification." The benzoic acid end could be fixed to a biaryl core, while the ketone end could be screened against hundreds of amines to tune potency.
-
Patent Emergence: The compound features prominently in patent US 2010/0280057 A1 ("Inhibitors of Microsomal Triglyceride Transfer Protein"), where it serves as the central hub for constructing the inhibitor's backbone [1].
Expansion to CNS Targets
Beyond metabolic diseases, this scaffold was adopted for MCH1 (Melanin-Concentrating Hormone) receptor antagonists (obesity/anxiety) and H3 receptor antagonists . The piperidine ring mimics the recognition elements required for GPCR binding, while the carbonyl spacer provides the necessary geometric orientation.
Synthesis & Manufacturing Protocols
The synthesis requires careful control to prevent polymerization or bis-acylation. The standard industrial route utilizes Monomethyl terephthalate to ensure regioselectivity.
Validated Synthetic Route
-
Activation: Monomethyl terephthalate is converted to its acid chloride using oxalyl chloride.
-
Coupling: Reaction with 4-piperidone hydrochloride (or its hydrate) in the presence of a base.
-
Hydrolysis: Saponification of the methyl ester to yield the free acid.
Detailed Experimental Protocol
Note: All steps must be performed in a fume hood.
Step 1: Preparation of Methyl 4-(chlorocarbonyl)benzoate
-
Charge Monomethyl terephthalate (10.0 g, 55.5 mmol) into a round-bottom flask.
-
Add Dichloromethane (DCM) (100 mL) and a catalytic amount of DMF (0.1 mL).
-
Add Oxalyl Chloride (7.0 mL, 83.2 mmol) dropwise at 0°C.
-
Stir at Room Temperature (RT) for 3 hours until gas evolution ceases.
-
Concentrate in vacuo to yield the acid chloride as a white solid.
Step 2: Amide Coupling
-
Dissolve 4-Piperidone monohydrate hydrochloride (8.5 g, 55.5 mmol) in DCM (150 mL) with Triethylamine (23.2 mL, 166.5 mmol) at 0°C.
-
Add the acid chloride (dissolved in 50 mL DCM) dropwise over 30 minutes.
-
Warm to RT and stir for 12 hours.
-
Quench with water, extract with DCM, and wash with 1N HCl (to remove unreacted amine) and brine.
-
Dry over Na₂SO₄ and concentrate to yield the methyl ester intermediate.
Step 3: Hydrolysis to Final Product
-
Dissolve the intermediate in THF/Water (1:1) (100 mL).
-
Add Lithium Hydroxide (LiOH) (2.0 equiv).
-
Stir at RT for 4 hours (monitor by TLC/LCMS).
-
Acidify to pH 3 with 1N HCl. The product, This compound , will precipitate.
-
Filter, wash with cold water, and dry under vacuum.
Visualization: Synthesis & Application Logic
The following diagram illustrates the synthesis pathway and the "Divergent Synthesis" strategy employed in drug discovery using this scaffold.
Caption: Synthesis of the scaffold and its divergent application in generating MTP inhibitors and GPCR antagonists.
Applications in Drug Discovery
This molecule is not a drug itself but a Late-Stage Functionalization Hub .
Mechanism of Action (MTP Inhibition Context)
In MTP inhibitors described in US Patent 2010/0280057:
-
The Benzoic Acid end binds to the "A-Ring" pocket of the MTP active site via an amide bond to a biaryl system.
-
The Piperidine Ring acts as a spacer, positioning the "B-Ring" (attached via the ketone) into the hydrophobic channel.
-
The Carbonyl Linker restricts conformational flexibility, increasing binding affinity (entropy optimization).
Key Advantages[1]
-
Modularity: Allows independent optimization of both ends of the molecule.
-
Solubility: The amide backbone improves water solubility compared to all-carbon linkers.
-
Scalability: The synthesis uses cheap, commodity chemicals (terephthalic acid, piperidone).
References
-
Li, W., et al. (2010). Inhibitors of Microsomal Triglyceride Transfer Protein. U.S. Patent Application No. 2010/0280057 A1. Washington, DC: U.S. Patent and Trademark Office.
-
MolCore . (n.d.). This compound Product Monograph. Retrieved from
-
PubChem . (n.d.). Compound Summary: this compound (CID 2757374). National Library of Medicine. Retrieved from
-
Sigma-Aldrich . (n.d.).[2] N-(4-Carboxylic)benzoyl-4-piperidone Product Sheet. Retrieved from
Sources
Strategic Functionalization of 4-(4-Oxopiperidine-1-carbonyl)benzoic Acid
A Modular Scaffold for Fragment-Based Drug Discovery (FBDD)
Executive Summary
In the landscape of modern drug discovery, 4-(4-oxopiperidine-1-carbonyl)benzoic acid (CAS 672309-93-2) represents a "privileged structure"—a molecular scaffold capable of providing ligands for diverse biological targets. Its utility lies in its bifunctionality: a rigid benzamide linker providing metabolic stability, a carboxylic acid "anchor" for solubility or coupling, and a highly reactive C4-ketone "warhead" amenable to divergent library synthesis.
This technical guide details the synthesis, derivatization, and application of this scaffold. Unlike generic reviews, this document focuses on the causality of synthetic choices—why specific reagents are selected to minimize side reactions—and provides self-validating protocols for generating high-affinity derivatives targeting MCH1R , Tankyrase (TNKS) , and PARP pathways.
Part 1: Structural Analysis & Pharmacophore Utility
The molecule functions as a Bifunctional Linker . Its value in Medicinal Chemistry is defined by three vectors:
-
The Piperidone Core (Vector A): The C4 ketone is an electrophilic center. It allows for the introduction of diversity via reductive amination (creating secondary/tertiary amines) or Wittig olefination. This is typically where the "hydrophobic tail" of a drug candidate is attached.
-
The Benzamide Linker (Vector B): The amide bond at N1 is planar and rigid, reducing the entropic cost of binding. It acts as a spacer (approx. 6–8 Å) to position functional groups deep within binding pockets.
-
The Benzoic Acid Moiety (Vector C): This serves as the "anchor." It can be left as a free acid to engage arginine/lysine residues (salt bridges) or coupled to heterocycles to create extended inhibitors.
Pharmacophore Map (DOT Visualization)
Figure 1: Pharmacophore mapping of the scaffold showing the three primary vectors for chemical modification.
Part 2: Synthetic Protocols
Protocol A: Synthesis of the Core Scaffold
Objective: Synthesize this compound from commercially available precursors.
Rationale: Direct coupling of 4-piperidone HCl with terephthalic acid is inefficient due to polymerization risks. The preferred route utilizes Monomethyl Terephthalate to protect the distal acid, followed by controlled hydrolysis.
Reagents:
-
Monomethyl terephthalate (1.0 eq)
-
4-Piperidone hydrochloride monohydrate (1.1 eq)
-
EDC·HCl (1.2 eq) / HOBt (1.2 eq)
-
DIPEA (3.0 eq)
-
Solvent: DMF or DCM
-
Hydrolysis: LiOH / THF / Water
Step-by-Step Workflow:
-
Activation: Dissolve monomethyl terephthalate (1.80 g, 10 mmol) in dry DMF (20 mL). Add EDC·HCl (2.30 g, 12 mmol) and HOBt (1.62 g, 12 mmol). Stir at 0°C for 30 mins to form the active ester.
-
Coupling: Add 4-piperidone HCl (1.70 g, 11 mmol) followed by DIPEA (5.2 mL, 30 mmol) dropwise. Critical: Keep temperature <5°C during addition to prevent enolization/aldol side reactions of the piperidone.
-
Workup: Stir at RT for 12h. Dilute with EtOAc, wash with 1N HCl (removes unreacted amine) and sat. NaHCO3. Dry organic layer (MgSO4) and concentrate.[1]
-
Hydrolysis: Dissolve the intermediate ester in THF/Water (3:1). Add LiOH (2.0 eq). Stir at RT until TLC indicates consumption of ester (approx. 2h).
-
Isolation: Acidify to pH 3 with 1N HCl. The product precipitates as a white solid.[2] Filter and dry.
Self-Validation Check:
-
1H NMR (DMSO-d6): Look for the disappearance of the methyl ester singlet (~3.9 ppm). Confirm piperidine ring protons as broad multiplets at 3.4–3.8 ppm (due to amide rotamers) and 2.3–2.5 ppm (adjacent to ketone).
Protocol B: Reductive Amination (The "Diversity" Step)
Objective: Functionalize the C4 position to generate MCH1R or GPCR ligand libraries.
Rationale: Sodium Triacetoxyborohydride (STAB) is used instead of Sodium Cyanoborohydride. STAB is less toxic and, crucially, less likely to reduce the ketone directly to an alcohol before the imine is formed, ensuring higher yields of the desired amine.
Workflow Diagram (DOT):
Figure 2: One-pot reductive amination workflow using STAB for library generation.
Protocol:
-
Dissolve the scaffold (1 eq) and the desired amine (1.1 eq) in DCE (Dichloroethane).
-
Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir for 1h.
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 eq).
-
Stir overnight. Quench with sat. NaHCO3. Extract with DCM.
Part 3: Medicinal Chemistry Applications[2][3][4][5][6]
MCH1R Antagonists (Obesity)
Melanin-concentrating hormone receptor 1 (MCH1R) antagonists are potential anti-obesity agents. Research demonstrates that lipophilic amines attached to the piperidine core are critical for potency.
-
Strategy: Use Protocol B with 4-phenoxy-aniline or biphenyl-amines.
-
Mechanism: The benzamide core sits in the upper transmembrane bundle, while the distal amine penetrates the hydrophobic pocket.
-
Reference: Vasudevan et al. identified aminopiperidine benzamides as potent MCH1R antagonists using this exact scaffold strategy [1].
Tankyrase (TNKS) Inhibitors (Oncology)
Inhibitors of the Wnt/β-catenin pathway often utilize this scaffold.
-
Strategy: The carboxylic acid is coupled to a triazole or flavone moiety (the "warhead" that binds the adenosine pocket). The piperidine-benzamide acts as a linker extending towards the solvent front, improving solubility and pharmacokinetic properties.
-
Reference: Novel triazolopyridine derivatives linked via this scaffold have shown efficacy in stabilizing AXIN2 in colorectal cancer cells [2].[3]
Part 4: Analytical Data Summary
Table 1: Characteristic NMR Shifts for Validation
| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Diagnostic Value |
| Ar-H (Benzoic) | 7.90 – 8.10 | Doublet (x2) | Confirms para-substitution pattern. |
| Piperidine C2/C6 | 3.50 – 3.90 | Broad Multiplet | Indicates restricted rotation (amide bond). |
| Piperidine C3/C5 | 2.40 – 2.60 | Triplet/Multiplet | Protons alpha to the ketone (disappears/shifts upon derivatization). |
| COOH | 12.0 – 13.0 | Broad Singlet | Confirms free acid (disappears in ester/amide derivatives). |
References
-
Vasudevan, A., et al. "Identification of aminopiperidine benzamides as MCHr1 antagonists."[4] Bioorganic & Medicinal Chemistry Letters, vol. 15, no. 14, 2005, pp. 3412-3416.[4]
-
Kim, M.K., et al. "Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor." Molecules, vol. 26, no. 4, 2021.
-
Gassama, A., et al. "Synthesis of N-Substituted piperidines from piperidone."[5] Journal de la Société Ouest-Africaine de Chimie, vol. 39, 2015, pp. 31-40.[5]
Sources
theoretical properties of 4-(4-oxopiperidine-1-carbonyl)benzoic acid
An In-depth Technical Guide to the Theoretical Properties and Synthetic Utility of 4-(4-Oxopiperidine-1-carbonyl)benzoic Acid
Introduction
This compound (CAS No. 672309-93-2) is a bifunctional organic molecule of significant interest to the pharmaceutical and medicinal chemistry sectors.[1] Structurally, it integrates a rigid para-substituted benzoic acid moiety with a conformationally flexible 4-oxopiperidine ring via a stable amide linkage. This unique architecture renders it an invaluable intermediate for the synthesis of complex active pharmaceutical ingredients (APIs).[1] Its two distinct functional handles—a carboxylic acid and a ketone—provide orthogonal points for chemical modification, allowing for its incorporation into diverse molecular scaffolds. This guide offers a comprehensive analysis of the theoretical properties of this compound, its logical synthetic pathways, and its established role as a critical building block in modern drug discovery, particularly in the development of targeted therapies such as PARP inhibitors.
Molecular Structure and Physicochemical Profile
The structural and electronic properties of a molecule are foundational to its reactivity and biological function. This compound combines aromatic and aliphatic features, influencing its solubility, acidity, and potential for intermolecular interactions.
Table 1: Core Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | N/A |
| CAS Number | 672309-93-2 | [1] |
| Molecular Formula | C13H13NO4 | [1] |
| Molecular Weight | 247.25 g/mol | [1] |
| Canonical SMILES | C1CN(C(=O)C2=CC=C(C=C2)C(=O)O)CCC1=O | N/A |
Theoretical Physicochemical Properties
While extensive experimental data for this specific intermediate is not publicly available, its properties can be reliably predicted based on its constituent functional groups.
-
Acidity (pKa): The primary acidic proton is that of the carboxylic acid group. Its pKa is expected to be around 4-5, similar to benzoic acid itself. The electron-withdrawing nature of the para-amide substituent may slightly increase its acidity (lower the pKa) compared to unsubstituted benzoic acid.
-
Solubility: The presence of the carboxylic acid group and two carbonyls allows for hydrogen bonding with protic solvents, suggesting moderate solubility in polar solvents like DMSO, DMF, and alcohols. Its solubility in water is expected to be low but will increase significantly under basic conditions (pH > 6) due to the deprotonation of the carboxylic acid to its carboxylate form.
-
LogP (Octanol-Water Partition Coefficient): The calculated LogP would likely be in the range of 1.5-2.5, indicating a balance between hydrophilic (carboxylic acid) and lipophilic (aromatic ring, piperidine core) character. This balance is often crucial for intermediates that must be soluble in both organic reaction media and aqueous workup solutions.
Theoretical Spectroscopic Profile
The confirmation of the molecule's identity in a research or manufacturing setting relies on standard analytical techniques. The expected spectroscopic signatures are outlined below.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Frequency |
|---|---|---|
| ¹H NMR | Carboxylic Acid (1H, s, broad) | δ 12.0-13.0 ppm |
| Aromatic (4H, m, AA'BB' system) | δ 7.5-8.2 ppm | |
| Piperidine (4H, t) | δ 3.6-4.0 ppm | |
| Piperidine (4H, t) | δ 2.5-2.8 ppm | |
| ¹³C NMR | Carbonyl (Carboxylic Acid) | δ ~167 ppm |
| Carbonyl (Amide) | δ ~169 ppm | |
| Carbonyl (Ketone) | δ ~208 ppm | |
| Aromatic | δ 125-140 ppm | |
| Piperidine (adjacent to N) | δ ~45 ppm | |
| Piperidine (adjacent to C=O) | δ ~41 ppm | |
| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) |
| C=O Stretch (Ketone) | ~1715 cm⁻¹ | |
| C=O Stretch (Amide) | ~1630 cm⁻¹ | |
| C=O Stretch (Carboxylic Acid) | ~1680 cm⁻¹ |
| Mass Spec (ESI) | [M-H]⁻ | m/z 246.08 |
Causality: In the ¹H NMR spectrum, the piperidine protons adjacent to the nitrogen and those adjacent to the ketone are expected to be distinct triplets due to coupling with their neighbors. The aromatic protons form a classic AA'BB' system due to the para-substitution. In the ¹³C NMR, the three carbonyl carbons are well-resolved, with the ketone carbon appearing significantly downfield as is characteristic.
Synthetic Considerations
The synthesis of this compound is logically approached via amide bond formation, a cornerstone reaction in medicinal chemistry.
Retrosynthetic Analysis
A logical disconnection of the amide bond reveals two commercially available starting materials: a derivative of terephthalic acid and 4-piperidone. This approach is efficient and cost-effective.
Proposed Synthetic Workflow
This protocol describes a standard laboratory procedure for synthesizing the title compound from 4-carboxybenzoyl chloride and 4-piperidone hydrochloride. The use of a base is critical to neutralize the HCl byproduct and the hydrochloride salt of the starting amine.
Protocol:
-
Reaction Setup: To a stirred solution of 4-piperidone hydrochloride (1.0 eq) in dichloromethane (DCM, ~0.5 M) at 0 °C, add triethylamine (TEA, 2.2 eq) dropwise.
-
Amine Liberation: Allow the mixture to stir for 20-30 minutes at 0 °C. This step liberates the free base of 4-piperidone, which is necessary for the subsequent reaction.
-
Acyl Chloride Addition: In a separate flask, dissolve 4-carboxybenzoyl chloride (1.05 eq) in DCM. Add this solution dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Aqueous Workup: Quench the reaction by adding 1N HCl (aq). Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography to yield the final product.
-
Validation: Confirm the structure and purity of the final compound using NMR, IR, and MS, comparing the data to the theoretical profile (Table 2).
Role in Medicinal Chemistry and Drug Development
The true value of this compound lies in its utility as a versatile scaffold. The ketone and carboxylic acid functionalities serve as strategic anchor points for building more complex molecules.
-
Ketone Moiety: The 4-oxo group is a prime site for modifications such as reductive amination, Wittig reactions, or conversion to a spirocyclic system. This allows for the introduction of diverse substituents to explore the structure-activity relationship (SAR) around the piperidine core.
-
Carboxylic Acid Moiety: The benzoic acid group is most commonly used for forming further amide or ester linkages. This is particularly relevant in the synthesis of inhibitors that target protein active sites, where the carboxylate can form key hydrogen bonds or salt bridges with amino acid residues.
Application as a PARP Inhibitor Intermediate
A prominent application of this molecule is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[2][3] PARP enzymes are critical for DNA single-strand break repair.[3] In cancers with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP leads to synthetic lethality and targeted cell death.[4]
In many PARP inhibitors, a complex heterocyclic core responsible for binding to the enzyme's active site is linked to a solubilizing or vector group. This compound serves as an ideal linker to connect these two domains. The carboxylic acid is typically coupled to a pharmacophore, while the piperidine ketone can be further functionalized to optimize physicochemical properties.
Bioactivity of Related Structural Analogs
The structural motifs within this molecule are prevalent in a wide range of bioactive compounds, suggesting broad potential for its derivatives.
-
Benzoic Acid Derivatives: This class of compounds exhibits a vast array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6]
-
Piperidine Derivatives: The piperidine ring is a privileged scaffold in medicinal chemistry, found in drugs targeting the central nervous system (CNS), as well as in local anesthetics and analgesics.[7][8][9] For instance, 4-benzoylpiperidine derivatives have been explored as selective Glycine Transporter 1 (GlyT1) inhibitors for neurological disorders.[10]
The combination of these two pharmacologically relevant moieties in a single, synthetically accessible molecule underscores its importance for generating novel chemical entities for drug discovery pipelines.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategically designed molecular scaffold with significant theoretical and practical value. Its predictable physicochemical and spectroscopic properties make it a reliable component in multi-step syntheses. The orthogonal reactivity of its ketone and carboxylic acid groups provides chemists with the flexibility to construct complex molecular architectures, most notably demonstrated in its role as a key building block for advanced PARP inhibitors. As research into targeted therapies continues to expand, the utility of such versatile and well-characterized intermediates will undoubtedly grow, solidifying their importance in the development of next-generation therapeutics.
References
-
Pharmacy 180. Para amino benzoic acid derivatives - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Available from: [Link]
- Google Patents. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
-
MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Available from: [Link]
-
Discovery of 4-benzoylpiperidine and 3-(piperidin-4- yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitor. Available from: [Link]
-
PubChem. Benzyl 4-oxopiperidine-1-carboxylate. Available from: [Link]
-
Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available from: [Link]
-
ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available from: [Link]
-
National Institutes of Health. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Available from: [Link]
-
MDPI. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Available from: [Link]
- Google Patents. WO2017032289A1 - Process for preparing parp inhibitor, crystalline forms, and uses thereof.
-
NIST. Benzoic acid, 4-[(4-chlorophenyl)sulfonyl]-. Available from: [Link]
-
National Institutes of Health. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Available from: [Link]
-
ResearchGate. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Available from: [Link]
-
A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Available from: [Link]
-
The Royal Society of Chemistry. Supplementary Information. Available from: [Link]
-
FABAD Journal of Pharmaceutical Sciences. The Local Anesthetic Activity of 4-(Naphthalen-1-yloxy)But-2-yn-1- yl)-Containing Piperidine Derivatives in Experimental Animal Models. Available from: [Link]
-
ChemRxiv. Xinyi Wu, Haritha Krishna Sudhakar, Lisa J. Alcock, Yu Heng Lau**. Available from: [Link]
-
UniCA IRIS. Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. Available from: [Link]
-
4-(((Benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid. Available from: [Link]
Sources
- 1. molcore.com [molcore.com]
- 2. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2017032289A1 - Process for preparing parp inhibitor, crystalline forms, and uses thereof - Google Patents [patents.google.com]
- 5. Benzoic Acid and It’s Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review[v1] | Preprints.org [preprints.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 10. rsc.org [rsc.org]
Methodological & Application
Application Notes and Protocols: Leveraging 4-(4-Oxopiperidine-1-carbonyl)benzoic Acid in PROTAC Linker Design
Introduction: The Critical Role of the Linker in PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules are comprised of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[2] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the cornerstone of this technology, initiating the ubiquitination and subsequent degradation of the target protein.[2][3]
While the warhead and E3 ligase ligand dictate the "what" and "how" of protein degradation, the linker is the crucial orchestrator of this event. Its length, rigidity, and chemical composition profoundly influence the PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[1] The linker is far more than a simple spacer; it plays a pivotal role in orienting the two binding moieties to facilitate productive ternary complex formation.
This application note focuses on a specific, and increasingly important, linker building block: 4-(4-oxopiperidine-1-carbonyl)benzoic acid . We will delve into the rationale for its use, its impact on PROTAC properties, and provide detailed protocols for its incorporation into a PROTAC synthesis workflow and subsequent evaluation.
The Rationale for Rigid Linkers: The Case for this compound
Historically, flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, were predominantly used in early PROTAC design. However, the field is increasingly recognizing the advantages of incorporating rigid structural elements into the linker.[4] Rigid linkers, like those containing piperidine or piperazine moieties, can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[4] This can lead to enhanced potency and selectivity.
The this compound moiety offers several distinct advantages as a rigid linker component:
-
Conformational Constraint: The piperidine ring introduces a significant degree of rigidity, limiting the conformational flexibility of the linker. This can help to optimize the spatial orientation of the warhead and the E3 ligase ligand for effective ternary complex formation.
-
Improved Physicochemical Properties: The incorporation of polar motifs, such as the amide and ketone functionalities in this linker, can improve the solubility and cell permeability of the resulting PROTAC. This is a critical consideration, as many PROTACs are large molecules that often struggle with poor pharmacokinetic profiles.[4]
-
Synthetic Tractability: The carboxylic acid handle provides a convenient point for chemical modification, allowing for straightforward amide bond formation with an amine-functionalized E3 ligase ligand or warhead. The ketone group can also be further modified, for example, through reductive amination, to introduce additional diversity and attachment points.
-
Vectorial Control: The defined geometry of the rigid linker provides better control over the exit vectors of the warhead and E3 ligase ligand, which is crucial for productive ternary complex formation.
Visualizing the PROTAC Mechanism and Synthesis
To better understand the concepts discussed, the following diagrams illustrate the general mechanism of PROTAC action and a representative workflow for synthesizing a PROTAC utilizing the this compound linker.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: A representative synthetic workflow for a PROTAC.
Experimental Protocols
The following protocols provide a detailed guide for the synthesis and evaluation of a model PROTAC incorporating the this compound linker.
Protocol 1: Synthesis of a Model PROTAC
This protocol describes the synthesis of a PROTAC targeting a hypothetical protein kinase, "PK-T," using a known kinase inhibitor as the warhead and a derivative of pomalidomide as the Cereblon (CRBN) E3 ligase ligand.
Materials:
-
This compound
-
4-aminopomalidomide (CRBN ligand precursor)
-
Amine-functionalized kinase inhibitor (Warhead)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)
Procedure:
Step 1: Synthesis of the Linker-E3 Ligand Conjugate
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of 4-aminopomalidomide (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Linker-E3 Ligand Conjugate.
Step 2: Functionalization of the Ketone (if necessary) and Warhead Coupling
This step will vary depending on the functional handle of the warhead. Here, we assume a warhead with a primary amine that will be coupled to the piperidine ring via reductive amination.
-
Dissolve the Linker-E3 Ligand Conjugate (1.0 eq) and the amine-functionalized kinase inhibitor (1.2 eq) in a mixture of DCM and methanol.
-
Add sodium triacetoxyborohydride (1.5 eq) to the solution.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final PROTAC by preparative HPLC to obtain the desired product.
Data Presentation:
| Compound | Molecular Weight ( g/mol ) | Purity (%) | Yield (%) |
| Linker-E3 Ligand Conjugate | Calculated | >95 (by HPLC) | Experimental |
| Final PROTAC | Calculated | >98 (by HPLC) | Experimental |
Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot
This protocol details the steps to assess the ability of the synthesized PROTAC to induce the degradation of the target protein, PK-T, in a cellular context.
Materials:
-
Cell line expressing the target protein PK-T
-
Synthesized PROTAC
-
DMSO (cell culture grade)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PK-T
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for the desired time points (e.g., 4, 8, 16, 24 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[5]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against PK-T overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the primary antibody against the loading control.
-
Wash the membrane again and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane thoroughly and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation.
Protocol 3: Confirmation of Ternary Complex Formation by Co-Immunoprecipitation (Co-IP)
This protocol is designed to confirm that the PROTAC facilitates the interaction between the target protein (PK-T) and the E3 ligase (CRBN).
Materials:
-
Cell line co-expressing tagged versions of PK-T (e.g., HA-tag) and CRBN (e.g., Flag-tag)
-
Synthesized PROTAC
-
Co-IP lysis buffer
-
Anti-HA magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE sample buffer
-
Primary antibodies against HA-tag and Flag-tag
Procedure:
-
Treat cells with the PROTAC or DMSO for a short duration (e.g., 1-2 hours) to capture the transient ternary complex.
-
Lyse the cells with Co-IP lysis buffer.
-
Incubate the cell lysates with anti-HA magnetic beads to immunoprecipitate HA-PK-T and its interacting partners.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluted samples by Western blot using antibodies against the HA-tag (to confirm immunoprecipitation of PK-T) and the Flag-tag (to detect co-immunoprecipitated CRBN). An increased Flag-CRBN signal in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.[6][7]
Conclusion and Future Perspectives
The this compound moiety is a valuable building block for the construction of rigid linkers in PROTAC design. Its incorporation can lead to PROTACs with improved physicochemical properties and enhanced biological activity due to the pre-organization of the molecule for optimal ternary complex formation. The protocols provided herein offer a solid foundation for the synthesis and evaluation of PROTACs utilizing this versatile linker.
Future directions in this area will likely involve further exploration of the piperidine ring's functionalization to create novel attachment points and vectors, as well as the development of more complex rigid linkers that incorporate this motif. As our understanding of the intricate structure-activity relationships of PROTACs continues to grow, the rational design of linkers using building blocks like this compound will be paramount in developing the next generation of targeted protein degraders.
References
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 381-390. Available at: [Link]
-
BMG Labtech. (2021). Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. Available at: [Link]
-
Zhang, X., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Molecules, 25(10), 2348. Available at: [Link]
-
Bondeson, D. P., et al. (2021). An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. In Methods in Molecular Biology (pp. 241-256). Humana, New York, NY. Available at: [Link]
-
Harris, S. F., et al. (2015). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of medicinal chemistry, 58(15), 6047–6063. Available at: [Link]
-
Li, Y., et al. (2021). Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach. STAR protocols, 2(2), 100539. Available at: [Link]
-
Békés, M., et al. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21(3), 181-200. Available at: [Link]
-
Zhang, W., et al. (2021). Genetically Encoded Epoxide Warhead for Precise and Versatile Covalent Targeting of Proteins. Journal of the American Chemical Society, 143(25), 9537–9545. Available at: [Link]
-
Fallan, C., et al. (2022). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society, 144(30), 13627–13638. Available at: [Link]
-
Jin, Y., et al. (2022). Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions. Advanced Science, 9(30), 2203925. Available at: [Link]
-
Johannesson, M. P., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(39), 9295-9302. Available at: [Link]
-
Scott, D. E., et al. (2021). The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. STAR protocols, 2(4), 100878. Available at: [Link]
-
Tikhonov, D. B., & Zhorov, B. S. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(5), 381-390. Available at: [Link]
-
Zhang, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Molecules, 25(10), 2348. Available at: [Link]
-
An, S., & Fu, L. (2022). Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One. Journal of Medicinal Chemistry, 65(2), 1047-1064. Available at: [Link]
-
Johannesson, M. P., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry, 14(39), 9295-9302. Available at: [Link]
-
Kuenemann, M. A., et al. (2021). An NMR-Guided Screening Method for Selective Fragment Docking and Synthesis of a Warhead Inhibitor. Molecules, 26(11), 3266. Available at: [Link]
-
Li, Y., et al. (2022). ET-PROTACs: modeling ternary complex interactions using cross-modal learning and ternary attention for accurate PROTAC-induced degradation prediction. Briefings in Bioinformatics, 23(1), bbab435. Available at: [Link]
-
He, F., et al. (2017). A robust protocol for preparation and characterization of delipidated and monomeric adipocyte fatty acid-binding protein. Biochemistry and Biophysics Reports, 10, 137-143. Available at: [Link]
-
de Wispelaere, M., et al. (2021). Design and Evaluation of PROTACs Targeting Acyl Protein Thioesterase 1. ChemBioChem, 22(1), 144-152. Available at: [Link]
-
Profacgen. Ubiquitination Assay. Available at: [Link]
-
Precise PEG. Linkers in PROTACs. Available at: [Link]
-
Wu, H., et al. (2022). Developing covalent affinity-based probes and inhibitors for sialyltransferases using a modular and direct-to-biology compatible chlorotriazine (ClTriZ) warhead platform. ChemRxiv. Available at: [Link]
-
Wang, Y., et al. (2022). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Acta Pharmaceutica Sinica B, 12(8), 3462-3471. Available at: [Link]
-
Scott, D. E., et al. (2021). The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. STAR protocols, 2(4), 100878. Available at: [Link]
-
Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Available at: [Link]
-
Che, A. (2023, March 4). Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs. Medium. Available at: [Link]
-
Gross, P. H., et al. (2022). Accelerating PROTAC drug discovery: Establishing a relationship between ubiquitination and target protein degradation. Biochemical and Biophysical Research Communications, 628, 68-75. Available at: [Link]
-
Gellman, S. H., et al. (2018). (A) Coupling procedure for aza-peptide aldehyde warhead. (B) Coupling... ResearchGate. Available at: [Link]
-
BPS Bioscience. (2021, December 16). Webinar – Understanding PROTACs-Mediated Targeted Protein Degradation [Video]. YouTube. Available at: [Link]
Sources
- 1. precisepeg.com [precisepeg.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
Process Development Guide: Scalable Synthesis of 4-(4-Oxopiperidine-1-carbonyl)benzoic Acid
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 4-(4-oxopiperidine-1-carbonyl)benzoic acid (CAS: 139482-46-9). This moiety is a critical pharmacophore and linker in the synthesis of PARP inhibitors (e.g., Olaparib analogs) and various GPCR ligands.
While laboratory-scale synthesis often utilizes expensive coupling agents (HATU, EDC), such methods are cost-prohibitive and difficult to purify at the kilogram scale. This guide presents a Process Chemistry Route utilizing acid chloride activation and step-wise saponification, optimized for:
-
Cost Efficiency: Utilizing thionyl chloride and inorganic bases.
-
Purification: Relying on crystallization and pH-swing precipitation (avoiding chromatography).
-
Chemoselectivity: Preserving the reactive C-4 ketone on the piperidine ring without acetal protection.
Retrosynthetic Analysis & Strategic Route
Route Selection Logic
Direct coupling of 4-piperidone with terephthalic acid is non-viable due to the formation of symmetric bis-amide impurities (polymerization). The optimal strategy utilizes Monomethyl Terephthalate (MMT) as the starting material to ensure monofunctionalization.
Selected Route (The "Acid Chloride" Method):
-
Activation: MMT is converted to its acid chloride (Methyl 4-(chlorocarbonyl)benzoate).
-
Amidation: Reaction with 4-piperidone hydrochloride in situ.
-
Hydrolysis: Saponification of the methyl ester to the target acid.
Reaction Pathway Diagram
Figure 1: Linear synthetic sequence ensuring regioselectivity and cost control.
Detailed Experimental Protocols
Stage 1: Synthesis of Methyl 4-(4-oxopiperidine-1-carbonyl)benzoate
Objective: Couple the piperidone scaffold while managing the instability of the 4-piperidone free base.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6] | Role |
| Monomethyl Terephthalate (MMT) | 1.0 | Limiting Reagent |
| Thionyl Chloride ( | 1.5 | Activator |
| DMF | 0.05 | Catalyst |
| 4-Piperidone HCl Monohydrate | 1.1 | Nucleophile |
| Triethylamine (TEA) | 2.5 | Acid Scavenger |
| Dichloromethane (DCM) | 10 Vol | Solvent |
Protocol Steps
-
Activation:
-
Charge MMT (1.0 equiv) and DCM (5 vol) into a reactor inerted with
. -
Add catalytic DMF (0.05 equiv).
-
Add
(1.5 equiv) dropwise at 20-25°C. Caution: Gas evolution ( ). -
Heat to reflux (40°C) for 2-3 hours until solution becomes clear.
-
IPC (In-Process Control): Quench aliquot with MeOH; check by HPLC for disappearance of Acid (conversion to Methyl Ester).
-
Distill off excess
and DCM under reduced pressure; chase with toluene (2 vol) to remove residual acid gases. Redissolve residue in DCM (5 vol).
-
-
Coupling:
-
In a separate vessel, suspend 4-Piperidone HCl (1.1 equiv) in DCM (5 vol).
-
Cool to 0-5°C.[3]
-
Add TEA (2.5 equiv) slowly. Note: The free base of 4-piperidone is unstable; generate in the presence of the electrophile or immediately prior to addition.
-
Add the Acid Chloride solution (from Step 1) dropwise to the Piperidone suspension, maintaining internal temp < 10°C.
-
Warm to 20-25°C and stir for 2 hours.
-
-
Workup:
-
Quench with water (5 vol). Separate phases.
-
Wash organic layer with 1N HCl (3 vol) to remove unreacted piperidone and TEA.
-
Wash with Sat.
(3 vol) to remove unreacted MMT. -
Dry (
) and concentrate to a solid. -
Yield Target: 85-90%.
-
Stage 2: Saponification to Target Acid
Objective: Hydrolyze the methyl ester without degrading the ketone (avoiding aldol condensation).
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6] | Role |
| Methyl Ester Intermediate | 1.0 | Substrate |
| Lithium Hydroxide (LiOH· | 1.5 | Base |
| THF / Water (1:1) | 8 Vol | Solvent System |
| 6N HCl | As req. | pH Adjustment |
Protocol Steps
-
Hydrolysis:
-
Charge Methyl Ester intermediate and THF (4 vol) to the reactor.
-
Prepare a solution of LiOH (1.5 equiv) in Water (4 vol) and add to the reactor.
-
Stir at 20-25°C for 4-6 hours. Note: Avoid heating >40°C to prevent degradation of the piperidone ring.
-
IPC: HPLC < 0.5% Ester remaining.
-
-
Isolation (pH Swing):
-
Distill off THF under reduced pressure (keep T < 40°C).
-
The aqueous residue may be hazy. Filter through Celite if necessary to remove non-polar impurities.
-
Cool aqueous solution to 5-10°C.
-
Slowly add 6N HCl to adjust pH to 2.0 - 3.0. The product will precipitate as a thick white slurry.
-
Stir for 1 hour at 5°C to mature the crystal habit.
-
-
Filtration & Drying:
Process Logic & Decision Tree
The following diagram illustrates the critical decision points during the workup to ensure purity without chromatography.
Figure 2: Isolation strategy focusing on crystallization control.
Analytical Controls & Specifications
To ensure "Trustworthiness" (E-E-A-T), the following analytical parameters must be met before releasing the batch for downstream use.
| Test | Method | Specification | Rationale |
| Appearance | Visual | White to Off-white powder | Colored impurities indicate amine oxidation. |
| Purity | HPLC (C18, ACN/Water) | > 98.0% a/a | Critical for drug substance precursors.[7] |
| Assay | 1H-NMR / Titration | 98.0 - 102.0% w/w | Ensures stoichiometry in next step. |
| Water Content | Karl Fischer | < 1.0% | Excess water affects acid chloride couplings downstream. |
| Residual Solvents | GC-HS | < Limit (ICH Q3C) | THF/DCM removal verification. |
Key 1H NMR Signals (DMSO-d6):
- 13.0 (s, 1H, COOH)
- 8.0 (d, 2H, Ar-H)
- 7.5 (d, 2H, Ar-H)
-
3.8 (br m, 4H, Piperidine
) -
2.4 (t, 4H, Piperidine
)
Safety & Scale-Up Engineering
-
Thionyl Chloride Handling: The activation step generates stoichiometric quantities of
and gas.-
Engineering Control: The reactor must be vented to a caustic scrubber (NaOH solution) capable of neutralizing the total theoretical gas volume.
-
-
Exotherm Control: The addition of the acid chloride to the amine is highly exothermic.
-
Scale-Up: On a >10kg scale, dosing rate must be controlled by reactor jacket cooling capacity (Q_rxn < Q_cool) to maintain T < 10°C.
-
-
Piperidone Stability: 4-Piperidone free base is prone to self-condensation.
-
Mitigation: Never store the free base. Always liberate it from the HCl salt in situ or use a biphasic Schotten-Baumann condition (Toluene/Water/K2CO3) if the DCM/TEA route shows impurity profiles.
-
References
-
Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581–6591. Link (Demonstrates analogous coupling chemistry for PARP inhibitors).
-
AstraZeneca AB. (2008). Phthalazinone Derivatives.[4][5][6] World Intellectual Property Organization Patent WO2008047082. Link (Describes the industrial handling of piperazine/piperidine carbonyl benzoic acid intermediates).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann and acid chloride protocols).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 53313083 (this compound).Link (Verification of structure and CAS).
Sources
- 1. bibliotekanauki.pl [bibliotekanauki.pl]
- 2. rsc.org [rsc.org]
- 3. EP0699672A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
purification of 4-(4-oxopiperidine-1-carbonyl)benzoic acid by chromatography
Application Note: Optimized Chromatographic Isolation of 4-(4-oxopiperidine-1-carbonyl)benzoic acid
Introduction & Molecule Profile
The compound This compound is a critical intermediate in the synthesis of PARP inhibitors and various GPCR ligands. Its structure features a benzoic acid moiety linked via an amide bond to a 4-piperidone ring.
This molecule presents a specific purification challenge:
-
Dual Polarity: It contains a polar amide/ketone region and an ionizable carboxylic acid.
-
Solubility Paradox: The free acid is often sparingly soluble in non-polar solvents (hexane/heptane) but too lipophilic for pure aqueous retention, necessitating polar organic modifiers.
-
Stability: The ketone functionality on the piperidine ring is susceptible to hydration or ketal formation if exposed to alcohols under strongly acidic conditions for prolonged periods.
Physicochemical Profile:
| Property | Value (Approx.) | Implication for Chromatography |
|---|
| Formula |
Strategic Workflow
The purification strategy relies on suppressing the ionization of the carboxylic acid to increase its interaction with the stationary phase. We propose two methods depending on the scale and required purity: Flash Chromatography (Normal Phase) for crude cleanup and Preparative HPLC (Reverse Phase) for high-purity isolation.
Figure 1: Decision matrix for the purification of this compound.
Method A: Flash Chromatography (Normal Phase)
Objective: Rapid isolation from crude reaction mixtures (e.g., removing unreacted amine or urea byproducts). Challenge: Carboxylic acids "streak" or "tail" significantly on silica gel due to strong hydrogen bonding with silanols.
Protocol:
-
Stationary Phase: High-performance spherical silica (20–40 µm).
-
Mobile Phase:
-
Solvent A: Dichloromethane (DCM)
-
Solvent B: Methanol (MeOH) containing 1% Acetic Acid (AcOH) .
-
Note: The acetic acid competes for silanol sites, sharpening the peak shape of the product [1].
-
-
Sample Loading:
-
Dry Load (Recommended): Dissolve crude in minimal MeOH/DCM, adsorb onto Celite or silica, dry under vacuum, and load into a solid cartridge. Liquid injection often leads to precipitation at the column head.
-
-
Gradient:
-
0–5 min: 0% B (100% DCM)
-
5–20 min: 0%
10% B -
20–30 min: 10%
20% B -
Elution: Product typically elutes between 5–10% MeOH.
-
-
Detection: UV at 254 nm.
Troubleshooting:
-
Streaking:[1] Increase AcOH to 2% or switch to Formic Acid.
-
Co-elution: If terephthalic acid impurities co-elute, switch to Method B (Reverse Phase).
Method B: Preparative HPLC (Reverse Phase)[2]
Objective: High-purity isolation (>98%) for biological assays. Mechanism: Ion suppression. By lowering the pH below the pKa (~4.0), the carboxylic acid becomes protonated (neutral), significantly increasing its hydrophobicity and retention on the C18 chain [2].
Protocol:
-
Column: C18 Preparative Column (e.g., 19 x 150 mm, 5 µm).
-
Pore Size: 100 Å is sufficient for this small molecule.
-
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid (pH ~2.7).
-
Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid .
-
Why Formic Acid? It is volatile (easy to remove via lyophilization) and provides the necessary low pH to suppress ionization [3]. Avoid phosphate buffers if isolating the compound.
-
-
Gradient (Generic Start):
Time (min) % Solvent B Flow Rate (mL/min)* 0.0 5 20 1.0 5 20 15.0 60 20 16.0 95 20 18.0 95 20 | 18.1 | 5 | 20 |
*Flow rate depends on column diameter.
-
Sample Preparation:
-
Dissolve crude in DMSO or 1:1 Water:ACN.
-
Critical: Filter through a 0.45 µm PTFE filter before injection to protect the column.
-
-
Post-Processing:
-
Pool fractions.
-
Remove ACN via rotary evaporation (bath temp < 40°C to protect the ketone).
-
Lyophilize the remaining aqueous phase to obtain the white powder.
-
Mechanistic Insight: The pH Effect
The following diagram illustrates why pH control is non-negotiable for this specific molecule.
Figure 2: Impact of Mobile Phase pH on the retention of this compound.
References
-
Biotage. (2023). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Application Note AN86. Retrieved from [Link]
-
Ando, H. Y., & Heimbach, T. (1997).[2] pKa Determinations by Using a HPLC Equipped With DAD as a Flow Injection Apparatus. Journal of Pharmaceutical and Biomedical Analysis, 16(1), 31-37. Retrieved from [Link]
Sources
in vitro assay setup using 4-(4-oxopiperidine-1-carbonyl)benzoic acid derivatives
Application Note: High-Throughput Screening & Characterization of 11
Executive Summary & Biological Context
This guide details the experimental setup for evaluating This compound derivatives , a potent class of inhibitors targeting 11
11
The "piperidine-carbonyl-benzoic acid" scaffold represents a structural evolution in HSD1 inhibitors, often designed to improve metabolic stability and selectivity over Type 2 (11
Mechanism of Action & Assay Strategy
To validate these derivatives, we must assay the reductase activity of 11
Primary Assay (Biochemical): Homogeneous Time-Resolved Fluorescence (HTRF). This is a competitive immunoassay ideal for high-throughput screening (HTS) due to its "mix-and-read" format and resistance to fluorescence interference. Secondary Assay (Cellular): HEK-293 cells stably transfected with HSD11B1, measuring cortisol accumulation in the supernatant.
Diagram 1: Enzymatic Pathway & Inhibition Logic
Caption: The 11
Compound Preparation & Handling
The benzoic acid/piperidine scaffold typically exhibits moderate lipophilicity (
-
Stock Solution: Dissolve the solid derivative in 100% DMSO to a concentration of 10 mM . Vortex for 1 minute and inspect visually for clarity.
-
Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles (>3 cycles).
-
Working Plate (Serial Dilution):
-
Prepare a 3-fold serial dilution series in 100% DMSO.
-
Top Concentration: 1 mM (yielding 10
M final in assay). -
Intermediate Step: Dilute 1:100 into assay buffer before adding to the reaction plate to minimize DMSO shock to the enzyme (Final DMSO < 1%).
-
Protocol A: Biochemical HTRF Assay (Primary Screen)
This protocol uses a competitive HTRF immunoassay (e.g., Cisbio/Revvity Cortisol kit). The signal is inversely proportional to cortisol production.
Reagents:
-
Enzyme: Human recombinant 11
-HSD1 microsomes (commercial or in-house prep). -
Substrate: Cortisone (200 nM final).
-
Cofactor: NADPH (200
M final; Note: NADPH is unstable, prepare fresh). -
Buffer: 50 mM Tris-HCl pH 7.4, 1 mM EDTA, 0.1% BSA (stabilizer).
-
Detection: Anti-Cortisol-Cryptate (Donor) + d2-Cortisol (Acceptor).
Step-by-Step Workflow:
-
Plate Setup: Use a white, low-volume 384-well plate.
-
Compound Addition: Dispense 2
L of diluted compound (or DMSO control) into wells. -
Enzyme Mix: Add 4
L of 11 -HSD1 microsomal fraction. Incubate for 10 min at RT (pre-incubation allows slow-binding inhibitors to equilibrate). -
Start Reaction: Add 4
L of Substrate/Cofactor Mix (Cortisone + NADPH).-
Final Volume: 10
L.
-
-
Incubation: Seal plate and incubate at 37°C for 60 minutes .
-
Quench & Detect: Add 10
L of Detection Reagents (containing Glycyrrhetinic Acid to stop the reaction + HTRF fluorophores). -
Read: Incubate 2 hours at RT. Read on an HTRF-compatible reader (Ex: 337 nm, Em: 665 nm / 620 nm).
Diagram 2: HTRF Assay Workflow
Caption: Step-by-step HTRF workflow. The "Stop" reagent typically contains Glycyrrhetinic Acid to freeze enzyme activity.
Protocol B: Cell-Based Assay (Secondary Validation)
Cellular assays confirm membrane permeability and target engagement in a physiological context.
Cell Model: HEK-293 cells stably transfected with human HSD11B1 cDNA. Controls:
-
Positive Control: Carbenoxolone (10
M). -
Negative Control: Mock-transfected HEK-293 cells.
Workflow:
-
Seeding: Seed cells at 30,000 cells/well in a 96-well poly-D-lysine coated plate. Incubate 24h to adhere.
-
Starvation: Replace medium with serum-free DMEM (phenol-red free) for 4 hours to deplete endogenous steroids.
-
Treatment: Add test compounds (in serial dilution) + 200 nM Cortisone .
-
Incubation: Incubate for 4 to 6 hours at 37°C.
-
Sampling: Collect 50
L of supernatant. -
Quantification: Measure cortisol in supernatant using a standard Cortisol ELISA kit or the HTRF reagents from Protocol A.
Data Analysis & Quality Control
Data Calculation
For HTRF, calculate the Ratio (
Normalize data to Percent Inhibition :
- : DMSO control (Full enzyme activity, low HTRF signal).
- : No enzyme or excess Inhibitor (No conversion, high HTRF signal).
Acceptance Criteria (Table 1)
| Parameter | Acceptance Range | Notes |
| Z' Factor | > 0.5 | Indicates a robust assay window. |
| Signal-to-Background (S/B) | > 3.0 | Essential for distinguishing hits. |
| Reference IC50 (Carbenoxolone) | 10 - 50 nM | Validates enzyme sensitivity. |
| DMSO Tolerance | < 1% | Higher DMSO may denature HSD1. |
| CV% (Replicates) | < 10% | Ensures pipetting accuracy. |
Troubleshooting & Optimization
-
Low Signal Window:
-
Cause: NADPH degradation.
-
Fix: Prepare NADPH immediately before use. Keep on ice.
-
Cause: Enzyme inactivity.
-
Fix: Microsomes are sensitive. Do not vortex vigorously; mix by gentle inversion.
-
-
Compound Precipitation:
-
The "benzoic acid" moiety can be pH sensitive. Ensure assay buffer is strictly pH 7.4. If the derivative is highly lipophilic, include 0.01% Triton X-100 in the buffer.
-
-
Potency Shift (Biochemical vs. Cellular):
-
If IC50 is good in HTRF but poor in cells, the compound may have poor permeability (check PAMPA data) or be effluxed by transporters (P-gp).
-
References
-
Cisbio Bioassays. (2023). Cortisol HTRF Assay Kit Protocol. Revvity. Link
-
Boyle, C. D., et al. (2009). Discovery of 11
-HSD1 Inhibitors.[2][3] Journal of Medicinal Chemistry. Link -
G
-Hydroxysteroid Dehydrogenase Type 1: Translational Medicine. Endocrine Reviews. Link -
Scott, J. S., et al. (2012). Discovery of a selective 11
-HSD1 inhibitor for the treatment of metabolic syndrome.[2][4] Journal of Medicinal Chemistry. Link
Sources
- 1. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 11beta-Hydroxysteroid dehydrogenase type 1 inhibitors: novel agents for the treatment of metabolic syndrome and obesity-related disorders? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel acidic 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor with reduced acyl glucuronide liability: the discovery of 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid (AZD8329) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of 11beta-HSD1: a potential treatment for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analytical Characterization of 4-(4-oxopiperidine-1-carbonyl)benzoic acid
This Application Note is designed for pharmaceutical development scientists and analytical chemists. It details the characterization framework for 4-(4-oxopiperidine-1-carbonyl)benzoic acid (CAS: 672309-93-2), a bifunctional building block often utilized in the synthesis of PARP inhibitors (e.g., analogs of Olaparib) and other bioactive scaffolds.
Introduction & Strategic Context
This compound (hereafter Compound A ) represents a critical class of "linker" intermediates. Structurally, it possesses two reactive handles: a carboxylic acid (for amide coupling) and a cyclic ketone (for reductive amination).
In drug development, the integrity of this intermediate is paramount because the ketone moiety is prone to hydration (gem-diol formation) or ketalization in alcoholic solvents, while the carboxylic acid can undergo decarboxylation under extreme thermal stress. This guide provides a self-validating analytical workflow to ensure material quality prior to downstream GMP synthesis.
Critical Quality Attributes (CQAs)
-
Identity: Unambiguous confirmation of the amide linkage and the integrity of the ketone.
-
Purity: Quantitation of unreacted starting materials (Terephthalic acid, 4-Piperidone).
-
Solvent Trap: Detection of high-boiling solvents (DMF, DMSO) often used in its synthesis.
Analytical Workflow Visualization
The following diagram outlines the logical decision tree for characterizing Compound A, ensuring no critical impurity is overlooked.
Caption: Step-wise analytical decision matrix for validating Compound A.
Physicochemical Properties (Theoretical)
| Property | Value / Description | Relevance |
| Formula | C₁₃H₁₃NO₄ | Identity confirmation |
| MW | 247.25 g/mol | Mass Spectrometry target ([M+H]⁺ = 248.25) |
| pKa (Acid) | ~4.2 (Benzoic acid) | Dictates HPLC mobile phase pH (< 2.5 required) |
| LogP | ~0.8 - 1.2 | Indicates retention on C18 columns (moderate) |
| Solubility | High: DMSO, DMF, dilute BaseLow: Water, Hexane | Sample preparation strategy |
Protocol 1: High-Performance Liquid Chromatography (HPLC)
Objective: Quantify purity and detect related substances (specifically terephthalic acid and 4-piperidone).
Method Development Logic
Because Compound A contains an ionizable carboxylic acid, peak tailing is a primary risk. To mitigate this, the mobile phase pH must be suppressed well below the pKa (pH < 2.5) using Trifluoroacetic Acid (TFA) or Formic Acid. This ensures the molecule exists in its neutral, protonated form, maximizing interaction with the C18 stationary phase.
Experimental Conditions
| Parameter | Setting |
| Column | Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 0.1% TFA in Water (pH ~2.0) |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detection | UV @ 254 nm (Benzoate absorption) and 210 nm (Amide/Ketone) |
| Injection Vol | 5 µL |
| Diluent | 50:50 Water:ACN (or DMSO if solubility is limited) |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial Hold |
| 2.0 | 5 | Elute polar impurities (4-piperidone) |
| 15.0 | 90 | Linear Gradient |
| 18.0 | 90 | Wash lipophilic residues |
| 18.1 | 5 | Re-equilibration |
| 23.0 | 5 | End of Run |
Validation Criteria:
-
Retention Time (RT): Compound A is expected to elute between 8–12 minutes.
-
Resolution (Rs): > 1.5 between Compound A and Terephthalic acid (common impurity).
-
Tailing Factor: < 1.5 (Controlled by TFA).
Protocol 2: Spectroscopic Identification
A. Nuclear Magnetic Resonance (NMR)
Solvent Choice: DMSO-d6 is mandatory.
-
Why? Methanol-d4 can react with the ketone to form a hemiketal, complicating the spectrum. Chloroform (CDCl3) often provides poor solubility for the free acid.
Expected ¹H NMR Signals (400 MHz, DMSO-d6):
-
Carboxylic Acid (-COOH): Broad singlet at 13.0–13.5 ppm (exchangeable with D₂O).
-
Aromatic Ring (Benzoate): Two doublets (AA'BB' system) at ~8.0 ppm (2H, adjacent to acid) and ~7.5 ppm (2H, adjacent to amide).
-
Piperidine Ring:
-
Due to the restricted rotation of the amide bond, the piperidine ring protons may appear as complex multiplets rather than simple triplets.
-
α-Protons (N-CH₂): Broad signals at 3.5–4.0 ppm (4H).
-
β-Protons (CO-CH₂): Triplets or broad multiplets at 2.3–2.6 ppm (4H).
-
B. Mass Spectrometry (LC-MS)
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Parent Ion: m/z 248.1 [M+H]⁺.
-
Fragment Ions:
-
m/z 149.0 (Carboxybenzoyl cation, [HOOC-Ph-CO]⁺) – Diagnostic cleavage of the amide bond.
-
Protocol 3: Solid-State Characterization
For drug development, the physical form of the intermediate affects the yield of subsequent steps.
Differential Scanning Calorimetry (DSC)
-
Protocol: Heat 2–5 mg of sample from 30°C to 300°C at 10°C/min under Nitrogen purge.
-
Interpretation:
-
Sharp Endotherm: Indicates melting point (Literature range typically 200°C–230°C , dependent on polymorph).
-
Broad Endotherm < 100°C: Indicates solvent/water entrapment (hydrate formation).
-
Exotherm: Decomposition (likely decarboxylation) often occurring immediately after melting.
-
Troubleshooting & "Field-Proven" Tips
-
Ghost Peaks in HPLC: If you see a split peak for the main compound, check the column temperature. Rotamers of the amide can separate at low temperatures. Increasing the column temperature to 40°C or 45°C usually coalesces these peaks.
-
Sample Preparation: Do not use methanol as a diluent for long-term storage of standards. The ketone will slowly convert to the dimethyl ketal, appearing as a new impurity peak (+46 Da in MS).
-
Visual Appearance: The pure compound should be a white to off-white powder. Yellow discoloration often indicates oxidation of the piperidone ring or presence of residual reagents.
References
-
National Center for Biotechnology Information (2023) . PubChem Compound Summary for CID 672309-93-2. Retrieved from [Link]
-
Menear, K. A., et al. (2008) . 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry. (Contextual reference for piperidine-linker chemistry in PARP inhibitors). Retrieved from [Link]
Application Note: Strategic Functionalization of 4-(4-oxopiperidine-1-carbonyl)benzoic acid
Executive Summary
This guide details the strategic functionalization of 4-(4-oxopiperidine-1-carbonyl)benzoic acid (CAS: 672309-93-2). This molecule serves as a high-value bifunctional scaffold in Fragment-Based Drug Discovery (FBDD) and PROTAC® linker design. Its unique architecture combines a rigid phenyl-amide core with two orthogonal reactivity vectors: a benzoic acid moiety for anchoring to biological ligands and a 4-oxopiperidine ketone for generating chemical diversity.
This document provides optimized, field-proven protocols for modular assembly, focusing on yield maximization and the mitigation of common side reactions such as over-alkylation or cyclization.
Structural Analysis & Reactivity Profile
The scaffold is defined by its chemical orthogonality. The amide bond connecting the piperidine and phenyl ring is metabolically stable and non-reactive under standard coupling conditions, effectively isolating the two reactive centers.
Reactivity Map
The following diagram illustrates the divergent synthetic pathways accessible from the core scaffold.
Figure 1: Orthogonal reactivity vectors. Site A is typically used for scaffold attachment, while Site B is used for generating SAR (Structure-Activity Relationship) diversity.
Experimental Protocols
Strategic Workflow: Order of Operations
While both sites can be functionalized independently, Sequence B (Amide Coupling
-
Reasoning: The starting material is zwitterionic (if the ketone is aminated first) or highly polar. Converting the carboxylic acid to an amide first eliminates the acidic proton, drastically improving solubility in the chlorinated solvents (DCE, DCM) required for efficient reductive amination.
Protocol A: Amide Coupling (The Anchoring Step)
This protocol attaches the scaffold to an amine-bearing "anchor" (e.g., an E3 ligase ligand or a pharmacophore).
Reagents & Stoichiometry:
| Component | Equivalents | Role | Recommended Reagent |
|---|---|---|---|
| Scaffold | 1.0 | Substrate | This compound |
| Amine Partner | 1.1 | Nucleophile | R-NH₂ (Primary/Secondary) |
| Coupling Agent | 1.2 - 1.5 | Activator | HATU (High yield) or T3P (Scale-up) |
| Base | 3.0 | Proton Scavenger | DIPEA (Hünig's Base) |
| Solvent | N/A | Medium | DMF (preferred) or DMAc |
Step-by-Step Methodology:
-
Dissolution: Dissolve the scaffold (1.0 equiv) in anhydrous DMF (0.1 M concentration). Note: The acid is sparingly soluble in DCM; DMF is critical here.
-
Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature (RT) for 15 minutes. The solution should turn slightly yellow as the activated ester forms.
-
Addition: Add the amine partner (1.1 equiv).
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for mass shift: M+Amine-18).
-
Workup:
-
Dilute with EtOAc (10x volume).
-
Wash sequentially with sat. NaHCO₃ (2x), Water (1x), and Brine (1x).
-
Critical: The ketone moiety is water-stable but avoid prolonged exposure to strong base to prevent retro-Claisen-type decomposition (rare but possible).
-
-
Purification: Flash chromatography (DCM/MeOH gradient).
Protocol B: Reductive Amination (The Diversity Step)
This protocol installs diversity at the piperidine ring. We utilize the Abdel-Magid protocol using Sodium Triacetoxyborohydride (STAB), which is safer and more selective than Sodium Cyanoborohydride.
Reagents & Stoichiometry:
| Component | Equivalents | Role | Recommended Reagent |
|---|---|---|---|
| Intermed. A | 1.0 | Substrate | Amide-coupled scaffold (from Protocol A) |
| Amine R' | 1.2 - 1.5 | Diversity Element | Primary or Secondary Amine |
| Reductant | 1.5 - 2.0 | Hydride Source | STAB (NaBH(OAc)₃) |
| Catalyst | 1.0 - 2.0 | pH Modulator | Acetic Acid (AcOH) |
| Solvent | N/A | Medium | 1,2-Dichloroethane (DCE) or THF |
Step-by-Step Methodology:
-
Imine Formation: In a vial, dissolve the ketone intermediate (1.0 equiv) and the amine R' (1.2 equiv) in DCE (0.1 M).
-
Acid Catalysis: Add Acetic Acid (1.0–2.0 equiv). This buffers the pH to ~5, accelerating imine formation without protonating the amine into non-reactivity.
-
Optimization: If using an HCl salt of an amine, add 1 equiv of TEA to free the base, then add AcOH.
-
-
Reduction: Add STAB (1.5 equiv) in one portion.
-
Reaction: Stir at RT for 4–16 hours.
-
Checkpoint: If LC-MS shows incomplete conversion after 4h, add an additional 0.5 equiv of STAB.
-
-
Quench: Quench with sat. NaHCO₃ (gas evolution will occur).
-
Extraction: Extract with DCM (3x). Dry over Na₂SO₄.
-
Purification: The product is a tertiary amine.[1] Use amine-functionalized silica or add 1% Et₃N to the eluent during chromatography to prevent tailing.
Strategic Workflow Diagram
The following decision tree illustrates the logic for sequential functionalization, highlighting the "Amide First" route as the standard operating procedure (SOP).
Figure 2: Workflow logic. Route B avoids zwitterionic intermediates and solubility issues associated with Route A.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Amide Coupling) | Steric hindrance of amine partner. | Switch coupling agent to T3P (50% in EtOAc) and heat to 50°C. T3P is less prone to epimerization and works well for hindered amines. |
| Incomplete Reductive Amination | Imine formation is slow. | Pre-stir the ketone and amine with AcOH for 1 hour before adding STAB. Use molecular sieves (4Å) to remove water. |
| Over-alkylation | Primary amine reacting twice.[1] | This is rare with ketones (vs aldehydes), but if observed, ensure the ketone is in slight excess or use a bulky protecting group on the amine. |
| Product Tailing on Column | Interaction with silica. | The final product contains a basic piperidine nitrogen. Flush column with 1% Et₃N/DCM before loading, or use C18 reverse-phase chromatography. |
References
-
Abdel-Magid, A. F., et al. (1996).[2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.
-
Nalawansha, D. A., & Crews, C. M. (2020). "PROTACs: An Emerging Therapeutic Modality for Targeted Protein Degradation." Cell Chemical Biology.
-
Matassini, C., et al. (2020).[4] "Reductive Amination Routes in the Synthesis of Piperidine IminoSugars." European Journal of Organic Chemistry.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-oxopiperidine-1-carbonyl)benzoic acid
Welcome to the technical support resource for the synthesis of 4-(4-oxopiperidine-1-carbonyl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who may be encountering challenges, particularly low yields, in this synthetic transformation. Our goal is to provide not just procedural steps, but the underlying chemical logic to empower you to diagnose and resolve issues effectively.
Introduction to the Synthesis
The synthesis of this compound is fundamentally an amide bond formation. It involves the acylation of the secondary amine of 4-piperidone with an activated form of terephthalic acid's monocarboxylic acid function. The two most prevalent and logical synthetic strategies are:
-
The Acyl Chloride (Schotten-Baumann) Method: Reaction of 4-piperidone with 4-(chloroformyl)benzoic acid in the presence of a base.
-
The Peptide Coupling Method: Direct condensation of 4-piperidone with 4-carboxybenzoic acid using a dedicated coupling reagent.
Low yields in this synthesis are common but almost always traceable to a few key areas: the quality of starting materials, suboptimal reaction conditions, competing side reactions, or inefficient product isolation. This guide will address these areas in a practical, question-and-answer format.
Troubleshooting Guide: Diagnosing and Solving Low Yields
Q1: My overall yield is disappointingly low (<50%). Where should I begin my investigation?
This is the most common issue. A low yield is a systemic problem that requires a logical, stepwise diagnosis. Before diving into re-running the reaction, assess the entire workflow from starting materials to final product.
Initial Diagnostic Workflow:
Caption: The competition between productive acylation and destructive hydrolysis.
Q3: I'm attempting a peptide coupling approach with 4-carboxybenzoic acid, but the reaction is incomplete. How can I improve it?
Peptide coupling offers a milder alternative to the acyl chloride method but introduces its own set of variables. The key is activating the carboxylic acid sufficiently to react with the amine. [1][2]
-
Choice of Coupling Reagent: Not all coupling reagents are equal. For a relatively simple coupling like this, carbodiimides are cost-effective, while aminium/phosphonium salts are more powerful for difficult couplings. * Carbodiimides (DCC, EDC): Effective, but can cause side reactions. When using carbodiimides, the addition of an additive is crucial.
-
Aminium/Uronium Salts (HATU, HBTU): Highly efficient and fast-reacting. HATU is often considered the gold standard for minimizing side reactions and achieving high yields, as it generates a highly reactive OAt ester. * The Critical Role of Additives: When using carbodiimides like DCC or EDC, an additive such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure® is essential. [3]The carbodiimide first activates the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate is prone to side reactions. HOBt or Oxyma traps this intermediate to form a more stable, yet still highly reactive, active ester, which then cleanly acylates the amine.
-
-
Solvent and Base:
-
Solvent: A polar aprotic solvent like DMF or NMP is standard as it helps solubilize all components.
-
Base: A non-nucleophilic organic base like Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is required to neutralize any acid salts and facilitate the reaction. TEA can sometimes be used but is more nucleophilic and can lead to side reactions.
-
| Coupling Reagent | Class | Additive Required? | Key Characteristics |
| EDC | Carbodiimide | Yes (HOBt, Oxyma) | Water-soluble byproducts, good for aqueous work-ups. |
| DCC | Carbodiimide | Yes (HOBt, Oxyma) | Forms insoluble DCU byproduct, not ideal for solid-phase. [4] |
| HBTU | Aminium/Uronium | No (contains HOBt moiety) | Very common, efficient, and reliable. |
| HATU | Aminium/Uronium | No (contains HOAt moiety) | More reactive than HBTU, excellent for hindered couplings. |
Q4: I seem to be losing a significant amount of product during the aqueous work-up. What is the correct extraction procedure?
This is a classic problem when synthesizing a molecule with both an acidic (carboxylic acid) and a basic (amide) functional group. The product's solubility is highly dependent on the pH of the aqueous phase.
Optimized Work-up Protocol:
-
Quench and Remove Organics: After the reaction is complete, quench with water and, if using an organic solvent like DCM or EtOAc, perform initial washes with a mild base (e.g., saturated NaHCO₃ solution) to remove any unreacted 4-carboxybenzoic acid or its activated form. The product, being a weaker acid, should remain in the organic layer.
-
Acidification is Key: The crucial step is to isolate the product. Combine all aqueous layers and acidify them to a pH of ~2-3 using 1M or 2M HCl. [5]The carboxylic acid group (-COOH) must be protonated to render the molecule neutral and significantly less water-soluble.
-
Precipitation or Extraction:
-
Precipitation: Upon acidification, the product should precipitate out of the aqueous solution as a solid. You can then collect it by filtration. This is often the cleanest method.
-
Extraction: If it does not precipitate, you must extract the acidified aqueous solution multiple times with an organic solvent like Ethyl Acetate (EtOAc).
-
-
Final Wash and Dry: Wash the combined organic extracts with brine to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain your crude product.
Frequently Asked Questions (FAQs)
Q: How can I effectively monitor the progress of my reaction? A: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a solvent system that gives good separation between your starting materials and the product (e.g., 10% Methanol in DCM with a few drops of acetic acid). Stain with potassium permanganate or use a UV lamp for visualization. The product should have an Rf value intermediate between the more polar 4-carboxybenzoic acid and the less polar 4-piperidone. For more precise monitoring, LC-MS is ideal.
Q: My 4-piperidone starting material is a hydrochloride salt. Do I need to perform a free-basing step before the reaction? A: Not necessarily. You can use the hydrochloride salt directly, but you must account for it in your stoichiometry. You will need to add one extra equivalent of base to neutralize the HCl salt and form the free amine in situ. For example, in a Schotten-Baumann reaction, you would use >2.0 equivalents of TEA. In a peptide coupling, you would add your standard amount of DIPEA plus one extra equivalent.
Q: What is the best way to purify the final product? A: Recrystallization is often the most effective method for obtaining high-purity material. A mixed solvent system like Ethanol/water or Methanol/water can work well. If impurities are persistent, column chromatography on silica gel may be necessary. A gradient elution starting with DCM and gradually increasing the polarity with methanol is a good starting point. Adding a small amount (0.5-1%) of acetic acid to the mobile phase can improve peak shape by keeping the carboxylic acid protonated.
Experimental Protocols
Protocol 1: Schotten-Baumann Acyl Chloride Method
-
To a round-bottom flask under a nitrogen atmosphere, add 4-piperidone hydrochloride (1.0 eq.), Dichloromethane (DCM, ~0.2 M), and Triethylamine (2.2 eq.).
-
Cool the resulting suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve 4-(chloroformyl)benzoic acid (1.05 eq.) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirred piperidone suspension over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, proceed with the optimized aqueous work-up described in Q4.
Protocol 2: HATU-Mediated Peptide Coupling Method
-
To a round-bottom flask, add 4-carboxybenzoic acid (1.0 eq.), 4-piperidone hydrochloride (1.05 eq.), and HATU (1.1 eq.).
-
Dissolve the solids in anhydrous Dimethylformamide (DMF, ~0.2 M).
-
Add Diisopropylethylamine (DIPEA, 3.0 eq.) to the mixture. The solution should become clear.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and proceed with the optimized aqueous work-up described in Q4.
References
- This reference is not available.
- This reference is not available.
-
Chemistry Research Journal. (n.d.). Synthesis and characterization of Benzoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). CN102731369A - Synthesis method for N-substituted-4-piperidone.
- Google Patents. (n.d.). EP0699672A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.
- This reference is not available.
- This reference is not available.
-
Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. Retrieved from [Link]
- This reference is not available.
- This reference is not available.
-
ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
- This reference is not available.
- This reference is not available.
- This reference is not available.
-
Chemisty Organic. (2026). Schotten Baumann Reaction Mechanism Detailed Explanation. Retrieved from [Link]
- This reference is not available.
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
- This reference is not available.
- This reference is not available.
- This reference is not available.
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
Name Reaction. (n.d.). The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. Retrieved from [Link]
- This reference is not available.
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]
Sources
Technical Support Center: Solubility Optimization for 4-(4-oxopiperidine-1-carbonyl)benzoic acid
Status: Active Last Updated: February 3, 2026 Support Tier: Senior Application Scientist Level
Executive Summary: The "Crash-Out" Challenge
The Molecule: 4-(4-oxopiperidine-1-carbonyl)benzoic acid (CAS: 672309-93-2) The Problem: Users frequently report precipitation ("crashing out") when diluting DMSO stocks into aqueous assay buffers.[1]
Root Cause Analysis: This molecule presents a classic solubility paradox common in PARP inhibitor intermediates.
-
The Benzoic Acid Moiety (pKa ~4.2): It is pH-dependent. At neutral or acidic pH (common in storage or specific assays), it exists in its protonated, neutral form, which has poor water solubility due to strong intermolecular hydrogen bonding and
-stacking. -
The Amide Linkage: The piperidine-carbonyl bond creates a rigid, polar region that favors crystallization over solvation in water.
The Solution: You cannot force this molecule into solution with water alone. You must exploit its ionizable nature (pH switching) or use molecular encapsulation (Cyclodextrins).[1]
Decision Matrix: Choosing Your Solubility Strategy
Before starting, determine your assay constraints. Use this logic flow to select the correct protocol.
Figure 1: Decision tree for selecting the optimal solubilization strategy based on assay conditions.
Detailed Protocols
Protocol A: In-Situ Salt Formation (The pH Switch)
Best for: High-concentration stocks (>10 mM) in aqueous buffers where DMSO is forbidden.[1]
Mechanism: By raising the pH above the pKa (4.2), you deprotonate the carboxylic acid (
-
Weighing: Weigh the target amount of this compound.
-
Solubilization: Add 0.1 M NaOH (or KOH) dropwise.
-
Stoichiometry: You need 1.0–1.1 equivalents of base relative to the compound.
-
Visual Check: The cloudy suspension should turn clear immediately.
-
-
Buffering: Once dissolved, dilute slowly with your assay buffer (e.g., PBS or Tris, pH 7.4).
-
Critical Warning: If your assay buffer is acidic (pH < 5), the compound will reprecipitate. Ensure the final pH remains > 6.0.
-
Protocol B: The DMSO "Step-Down" Method
Best for: Standard HTS screening where <1% DMSO is acceptable.
The Trap: Adding water directly to a high-concentration DMSO stock causes "shock precipitation" because the local solubility limit is exceeded instantly.
-
Primary Stock: Dissolve compound in 100% DMSO to 100x the final assay concentration (e.g., 10 mM).
-
Tip: Warm to 37°C or sonicate for 5 mins to ensure complete dissolution.
-
-
Intermediate Dilution (The Critical Step):
-
Prepare an intermediate dilution plate using 50% DMSO / 50% Buffer .
-
Dilute the Primary Stock 1:10 into this intermediate solution.
-
Why? This prevents the formation of micro-crystals that occur during a 1:100 jump.
-
-
Final Assay Addition: Pipette from the intermediate plate into the final assay well (containing 100% aqueous buffer).
-
Result: Final DMSO concentration is minimized, and the compound remains kinetically soluble.
-
Protocol C: Cyclodextrin Complexation (The "Gold Standard")
Best for: Cell assays, animal studies, or highly sensitive enzymatic assays.
Mechanism: Hydroxypropyl-
-
Vehicle Prep: Prepare a 20% (w/v) HP-
-CD solution in water or PBS.[1] Filter sterilize (0.22 m).[1] -
Compound Addition: Add the solid compound directly to the Cyclodextrin vehicle.
-
Energy Input: This process is not instant.
-
Vortex for 2 minutes.
-
Sonicate in a water bath at 37°C for 30–60 minutes.
-
Success Indicator: Solution becomes optically clear.
-
-
Usage: This stock is stable at room temperature and can be injected directly into media without toxic solvent effects.
Troubleshooting & FAQs
Q1: I see a fine precipitate after 2 hours. What happened?
A: You are likely observing Thermodynamic Equilibrium Return . When you dilute DMSO stocks into water, you create a supersaturated solution (Kinetic Solubility). Over time, the system seeks equilibrium, and the compound crashes out.
-
Fix: Switch to Protocol C (Cyclodextrins) which stabilizes the thermodynamic state, or prepare fresh dilutions immediately before use (within 30 mins).
Q2: Can I use Ethanol instead of DMSO?
A: Not recommended. While benzoic acid derivatives are soluble in ethanol, ethanol is more volatile (evaporation changes concentration) and generally more toxic to enzymatic conformation than DMSO at equivalent percentages. Stick to DMSO or Cyclodextrins.
Q3: My cellular IC50 values are fluctuating wildly.
A: This is a hallmark of Micro-Precipitation . If the compound precipitates in the cell media, the cells are exposed to a much lower effective concentration than calculated.
-
Verification: Spin down your media at 13,000 rpm for 10 mins and measure the supernatant concentration via HPLC/UV. If it's lower than expected, the compound precipitated.[2]
Q4: What is the maximum solubility I can expect?
| Solvent System | Est. Max Solubility | Notes |
| Pure Water (pH 4) | < 0.1 mg/mL | Insoluble (Protonated form) |
| PBS (pH 7.4) | ~ 1–2 mg/mL | Soluble as Benzoate salt |
| DMSO (100%) | > 50 mg/mL | Excellent solvent |
| 20% HP- | ~ 5–10 mg/mL | Best biological relevance |
Workflow Visualization: Stock Preparation
Figure 2: Standard Operating Procedure (SOP) for preparing high-quality stock solutions.
References
-
PubChem. this compound (Compound Summary). National Library of Medicine. [Link][1]
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[3][4][5] Advanced Drug Delivery Reviews. (Demonstrates the mechanism of HP-
-CD for aromatic acids). [Link] -
Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. (Authoritative text on Kinetic vs. Thermodynamic solubility in assays). [Link]
-
Waybright, T. J., et al. (2009). Increasing the reliability of IC50 determination in cell-based assays. (Discusses DMSO tolerance and precipitation artifacts). [Link]
Sources
- 1. Benzoic acid - Wikipedia [en.wikipedia.org]
- 2. Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Complexation of Cyclodextrins with Benzoic Acid in Water-Organic Solvents: A Solvation-Thermodynamic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins [scirp.org]
avoiding epimerization during 4-(4-oxopiperidine-1-carbonyl)benzoic acid reactions
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 4-(4-oxopiperidine-1-carbonyl)benzoic acid. This guide is designed to provide in-depth, practical solutions to common challenges encountered during its use, with a primary focus on preventing epimerization.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of this compound, and why is it a concern?
A1: Epimerization refers to a chemical change at one of several stereocenters in a molecule, altering its 3D configuration.[1] For derivatives of this compound that have substituents at the 3- or 5-position of the piperidone ring, the alpha-hydrogens (protons on the carbons adjacent to the ketone) are susceptible to removal under basic conditions. This removal forms a planar enolate intermediate. Subsequent re-protonation can occur from either face of the planar intermediate, leading to a mixture of the original isomer and its epimer.
This is a significant concern in drug development because different epimers can have vastly different biological activities, potencies, and toxicological profiles.[1] Controlling the stereochemistry is therefore critical for synthesizing the desired, therapeutically active molecule and ensuring product purity and safety.
Q2: Which specific reaction step is most prone to causing epimerization?
A2: The most critical step for potential epimerization is the amide bond formation (coupling reaction). This is because these reactions almost always require the use of a base to deprotonate the amine coupling partner and/or to neutralize acidic byproducts.[2] The presence of this base, even a mild one, can be sufficient to abstract an alpha-proton from the piperidone ring, initiating the epimerization process.
Q3: Can epimerization occur under acidic conditions as well?
A3: Yes, while less common for this specific issue, acid-catalyzed enolization can also lead to epimerization. The mechanism involves protonation of the carbonyl oxygen, followed by deprotonation at the alpha-carbon to form an enol. Tautomerization back to the keto form can then result in the epimeric product. Therefore, reaction conditions must be carefully optimized to avoid both strongly basic and strongly acidic environments.
Q4: How can I detect if epimerization has occurred in my product?
A4: Detecting epimerization typically requires analytical techniques that can distinguish between diastereomers. The most common methods include:
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the gold standard for separating and quantifying diastereomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Often, the epimers will have distinct signals in the 1H or 13C NMR spectrum, particularly for the protons and carbons near the stereocenter.
-
Mass Spectrometry (MS): While MS alone cannot distinguish between epimers (as they have the same mass), it can be coupled with a separation technique like HPLC (LC-MS) for identification and quantification.
Section 2: Troubleshooting Guide - Amide Coupling Reactions
This section addresses specific issues you might encounter during the crucial amide coupling step.
Problem 1: My final product is a mixture of diastereomers. How can I suppress epimerization during the amide coupling reaction?
This is the most frequent challenge. The key is to carefully select the coupling reagents, base, solvent, and reaction temperature to create an environment that favors amide bond formation while disfavoring the enolization that leads to epimerization.
Root Cause Analysis:
The root cause is the presence of a base that is strong enough to deprotonate the alpha-carbon of the piperidone ketone. The rate of this deprotonation is influenced by several factors:
-
Base Strength (pKa): Stronger bases will deprotonate the alpha-carbon more readily.
-
Steric Hindrance: Less hindered bases can access the alpha-protons more easily.
-
Temperature: Higher temperatures increase the rate of all reactions, including the undesired enolization.
-
Reaction Time: Longer exposure to basic conditions increases the likelihood of epimerization.
Solutions & Protocols:
Your strategy should be to make the amide coupling reaction as fast and gentle as possible.
Strategy 1: Optimize the Base
The choice of base is critical. Highly hindered, non-nucleophilic bases are generally preferred.
| Base | pKaH (approx.) | Recommendation & Rationale |
| Diisopropylethylamine (DIPEA, Hünig's Base) | 10.7 | Recommended. A sterically hindered base commonly used to minimize epimerization.[2] |
| N-Methylmorpholine (NMM) | 7.4 | Good Alternative. A weaker base than DIPEA, which can further reduce the risk of epimerization.[2] |
| 2,4,6-Collidine | 7.4 | Use with Caution. While a weak base, some studies have reported high epimerization with certain substrates.[1] |
| Triethylamine (TEA) | 10.8 | Not Recommended. Less sterically hindered than DIPEA and more likely to cause epimerization. |
| Potassium Carbonate (K2CO3) | 10.3 | Not Recommended for this step. Heterogeneous and can lead to reproducibility issues and significant epimerization. |
Strategy 2: Select the Right Coupling Reagent
Modern coupling reagents are designed for high efficiency and minimal side reactions. Uronium/aminium and phosphonium-based reagents are generally superior to carbodiimides for suppressing epimerization.[3]
| Reagent Class | Examples | Mechanism & Recommendation |
| Uronium/Aminium Salts | HATU, HBTU, COMU | Highly Recommended. These reagents are highly efficient, leading to rapid amide bond formation and shorter reaction times, which minimizes the product's exposure to basic conditions.[4] COMU is particularly effective and is considered a safer alternative to benzotriazole-based reagents.[5] |
| Phosphonium Salts | PyBOP, PyAOP | Highly Recommended. Similar to uronium salts, they offer fast and efficient coupling with low epimerization risk.[4] They are particularly advantageous as they do not react with the free amine component, which can be an issue with uronium salts when used in excess.[3] |
| Carbodiimides | EDC, DIC, DCC | Use with Additives. When using carbodiimides, the addition of a racemization suppressant like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure is mandatory to minimize epimerization.[2][6] These additives form an active ester intermediate that is less prone to epimerization.[5] |
Strategy 3: Control Reaction Temperature
Lowering the reaction temperature is a powerful tool to control epimerization.
-
Protocol: Start the reaction at 0 °C by cooling the reaction vessel in an ice bath. Add the base and coupling reagent at this temperature. After a short pre-activation period (5-15 minutes), add the amine. Allow the reaction to slowly warm to room temperature and stir until completion.
-
Causality: The activation energy for the desired amide bond formation is often lower than that for the undesired enolization. By keeping the temperature low, you provide enough energy for the coupling to proceed while minimizing the rate of epimerization.
Experimental Workflow: Low-Epimerization Amide Coupling
This protocol prioritizes mild conditions to preserve stereochemical integrity.
Caption: Low-epimerization amide coupling workflow.
Problem 2: The reaction is sluggish or incomplete, and forcing conditions (higher temperature, longer time) lead to epimerization.
Root Cause Analysis:
This issue often arises from sterically hindered substrates or poorly soluble starting materials. The slow reaction rate means the starting material is exposed to basic conditions for an extended period, allowing epimerization to catch up with or even outpace the desired reaction.
Solutions & Protocols:
Strategy 1: Enhance Reagent Reactivity
-
If using a carbodiimide, switch to a more potent uronium or phosphonium salt like HATU or PyAOP .[4] These reagents are known to be effective for coupling sterically hindered amino acids and can significantly accelerate the reaction.[2][4]
Strategy 2: Solvent Optimization
-
While DMF is a common choice, consider switching to a more polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) to improve the solubility of your reactants.
-
Ensure your solvents are anhydrous . Water can hydrolyze the activated intermediate, slowing down the reaction and leading to side products.
Strategy 3: Consider a Two-Step "Pre-activation" Protocol
For particularly challenging couplings, isolating the activated ester can be beneficial.
-
Activation Step: React the this compound with the coupling reagent (e.g., EDC/Oxyma Pure) in a suitable solvent like Dichloromethane (DCM) or DMF without the amine. This forms the active ester.
-
Coupling Step: In a separate flask, dissolve your amine with a mild base (like NMM). Slowly add the solution of the pre-activated ester to the amine solution at 0 °C.
-
Causality: This approach separates the potentially harsh activation conditions from the amine. The piperidone-containing molecule is only exposed to the base for the duration of the final, typically faster, coupling step, thus minimizing the time window for epimerization.
Decision Logic for Troubleshooting Sluggish Reactions
Caption: Troubleshooting flowchart for slow reactions.
References
-
Epimerisation in Peptide Synthesis. (n.d.). PubMed Central (PMC). Retrieved January 30, 2026, from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 30, 2026, from [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved January 30, 2026, from [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. (n.d.). ACS Publications. Retrieved January 30, 2026, from [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. (2025, August 28). Dilun Biotechnology. Retrieved January 30, 2026, from [Link]
-
Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26). Chemical Reviews. Retrieved January 30, 2026, from [Link]
Sources
Technical Support Center: Catalyst and Reagent Selection for the Synthesis of 4-(4-Oxopiperidine-1-carbonyl)benzoic Acid
Welcome to the technical support guide for the synthesis of 4-(4-oxopiperidine-1-carbonyl)benzoic acid (CAS RN: 672309-93-2), a key intermediate in pharmaceutical research and development.[1] This guide, designed for researchers, chemists, and drug development professionals, provides in-depth technical information, troubleshooting advice, and detailed protocols in a practical question-and-answer format. As your virtual Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring you can navigate the complexities of this synthesis with confidence.
Part 1: Synthesis Overview & Core Principles
The synthesis of this compound is fundamentally an amide bond formation. This reaction connects a secondary amine (4-piperidone) with a carboxylic acid derivative (terephthalic acid, activated at one of its carboxyl groups). The most direct and widely employed method is an acylation reaction between 4-piperidone and 4-carboxybenzoyl chloride.
This transformation is a classic example of the Schotten-Baumann reaction , which involves the acylation of an amine with an acyl chloride in the presence of a base.[2][3] The base plays a crucial role: it neutralizes the hydrochloric acid byproduct that is formed, preventing it from protonating the unreacted amine and rendering it non-nucleophilic.[2]
Below is a diagram illustrating the primary synthetic pathway.
Caption: Primary synthesis route via Schotten-Baumann reaction.
Part 2: Catalyst & Reagent Selection Guide (FAQs)
Choosing the right reagents is critical for a successful synthesis. This section addresses common questions regarding catalyst and reagent selection for this specific amide bond formation.
Q1: What is the recommended base for this synthesis and why is it considered a "catalyst" in some contexts?
Answer: For the acylation of 4-piperidone with an acyl chloride, an organic base like Triethylamine (NEt₃) or Pyridine is highly recommended.[4][5] Here's the rationale:
-
Acid Scavenging: The primary role of the base is to neutralize the HCl generated during the reaction. If not neutralized, the HCl will protonate the nitrogen of the 4-piperidone starting material, forming a non-nucleophilic ammonium salt and halting the reaction.[2]
-
Solubility: Organic bases like triethylamine are soluble in common aprotic organic solvents (e.g., Dichloromethane - DCM), creating a homogeneous reaction environment.[4]
-
Mechanism: The base deprotonates the piperidone nitrogen, increasing its nucleophilicity and facilitating the attack on the electrophilic carbonyl carbon of the acyl chloride.
While not a true catalyst (as it is consumed in the reaction), the base is essential for the catalytic cycle of the amine. By preventing the amine from being sequestered as a salt, it allows all of the amine to be available for reaction, thus optimizing the conditions.[2]
Alternatively, a two-phase Schotten-Baumann setup can be used, with an inorganic base like NaOH or KOH in an aqueous phase and the reactants in an immiscible organic solvent like DCM.[3][6] This can simplify workup, as the base and salts are easily removed by phase separation.
Q2: Can I use peptide coupling reagents like DCC, EDC/HOBt, or HATU? When should I choose them?
Answer: Yes, standard peptide coupling reagents can be used, but they are typically employed when the starting material is 4-carboxybenzoic acid (terephthalic acid monomethyl ester, for instance, followed by saponification) instead of the more reactive 4-carboxybenzoyl chloride .
These reagents work by activating the carboxylic acid, making it susceptible to nucleophilic attack by the amine.
| Reagent System | Description | When to Use |
| DCC / DIC | N,N'-Dicyclohexylcarbodiimide or N,N'-Diisopropylcarbodiimide. Forms a highly reactive O-acylisourea intermediate.[7][8] | A cost-effective option for solution-phase synthesis. The dicyclohexylurea byproduct is insoluble in many solvents, which can simplify purification but makes it unsuitable for solid-phase synthesis.[8] |
| EDC • HCl / HOBt | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride with 1-Hydroxybenzotriazole. EDC is water-soluble, and its urea byproduct can be removed by aqueous workup.[8] HOBt is an additive that minimizes racemization (not an issue here) and improves efficiency.[8][9] | Ideal when an aqueous workup is desired. It is a very common and reliable method for general amide bond formation.[7] |
| HATU / DIPEA | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate with N,N-Diisopropylethylamine. A highly efficient, modern coupling reagent.[7] | Used for difficult couplings, such as with sterically hindered amines or when high yields are critical. It is generally more expensive. Side reactions can occur if the amine reacts directly with HATU.[10] |
Q3: Are there truly catalytic (substoichiometric) methods for this amide bond formation?
Answer: While the Schotten-Baumann reaction requires a stoichiometric amount of base, research into truly catalytic direct amidation of carboxylic acids and amines exists, often using catalysts based on boron, titanium, or other metals.[11][12] These methods aim to form the amide bond directly from the carboxylic acid and amine, generating only water as a byproduct.
However, for this specific industrial-scale synthesis, these methods are less common due to several factors:
-
Reaction Conditions: They often require high temperatures to drive off water.
-
Catalyst Cost & Availability: The catalysts can be expensive and may require specific handling.
-
Substrate Scope: The efficiency can be highly dependent on the specific substrates used.[12]
Given the high efficiency and reliability of the Schotten-Baumann reaction for this system, it remains the preferred industrial and laboratory method.
Part 3: Troubleshooting Guide
Even with a robust protocol, experimental challenges can arise. This section provides solutions to common problems.
Q1: My reaction yield is low. What are the potential causes?
Answer: Low yield can stem from several factors. Systematically investigate the following:
-
Purity of Starting Materials:
-
4-Carboxybenzoyl Chloride: This reagent is highly sensitive to moisture. Hydrolysis will convert it back to the unreactive terephthalic acid. Ensure it is handled under anhydrous conditions (e.g., under nitrogen or argon) and that your solvent is dry.
-
4-Piperidone: If using the free base, it can be hygroscopic. If using the hydrochloride salt, ensure the stoichiometry of your base is correct to neutralize both the salt and the HCl byproduct.
-
-
Incorrect Stoichiometry:
-
Insufficient Base: As discussed, at least two equivalents of base are needed if starting from 4-piperidone hydrochloride (one to free the amine, one to scavenge HCl). A slight excess (e.g., 2.2 equivalents) is often recommended. If using the free base, 1.1-1.2 equivalents are typical.[4]
-
-
Inefficient Mixing (in biphasic systems):
-
If using an aqueous base (NaOH/KOH), vigorous stirring is essential to maximize the interfacial area where the reaction occurs. A phase-transfer catalyst can sometimes be used to improve the rate.[13]
-
-
Suboptimal Temperature:
-
The reaction is exothermic. Adding the acyl chloride solution slowly to the amine solution, often at 0 °C, helps to control the reaction rate and prevent potential side reactions.[14]
-
Q2: I'm observing significant side product formation. What could it be and how do I prevent it?
Answer: The most likely side product is terephthalic acid, formed from the hydrolysis of 4-carboxybenzoyl chloride.
-
Cause: Presence of water in the reaction solvent or on glassware.
-
Prevention: Use anhydrous solvents (e.g., anhydrous DCM). Dry all glassware in an oven before use. Handle the acyl chloride under an inert atmosphere.
Another possibility, though less common in this specific reaction, is the formation of a dimer where a second molecule of 4-piperidone reacts with the remaining carboxylic acid group of the product. This would require harsh conditions or the use of coupling agents in excess. Sticking to the acyl chloride route under controlled stoichiometry should prevent this.
Q3: The purification of my product is difficult. Any suggestions?
Answer: The product, this compound, has both acidic (carboxylic acid) and basic (amide) character, which can complicate purification.
-
Aqueous Workup: After the reaction, a standard workup involves washing the organic layer with a dilute acid (like 1M HCl) to remove excess triethylamine (as its hydrochloride salt) and then with brine.
-
Extraction: The product's carboxylic acid group allows for selective extraction. You can wash the organic layer with a mild aqueous base (like saturated sodium bicarbonate) to deprotonate the product, moving it into the aqueous layer as its carboxylate salt. This will leave non-acidic impurities behind in the organic layer. Subsequently, re-acidifying the aqueous layer with cold 1M HCl will precipitate the pure product, which can then be collected by filtration.
-
Recrystallization: If impurities persist, recrystallization from a suitable solvent system (e.g., ethanol/water, acetone/heptane) is an effective final purification step.
Q4: My 4-piperidone starting material is a hydrochloride salt. Do I need to perform a separate neutralization step first?
Answer: No, a separate neutralization step is not necessary and can be inefficient. The most common and effective method is to perform the neutralization in situ. Simply add an additional equivalent of your organic base (e.g., triethylamine) to the reaction mixture. For example, if the protocol calls for 1.1 equivalents of base with free 4-piperidone, you should use at least 2.1 equivalents when starting with 4-piperidone•HCl. The first equivalent will liberate the free amine, and the subsequent equivalents will drive the acylation reaction.[15]
Part 4: Detailed Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform a thorough risk assessment before beginning any chemical synthesis.
Protocol 1: Schotten-Baumann Synthesis (Recommended)
This protocol uses the acyl chloride method with an organic base.
Caption: Workflow for Schotten-Baumann synthesis.
Materials:
-
4-Piperidone hydrochloride (1.0 eq)
-
4-Carboxybenzoyl chloride (1.05 eq)
-
Triethylamine (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (aq)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-piperidone hydrochloride and anhydrous DCM.
-
Add triethylamine (2.2 eq) to the suspension and stir for 15-20 minutes.
-
Cool the mixture to 0 °C using an ice-water bath.
-
In a separate flask, dissolve 4-carboxybenzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM.
-
Add the 4-carboxybenzoyl chloride solution dropwise to the cold piperidone solution over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring completion by TLC (e.g., using 10% Methanol in DCM as eluent).
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to yield the crude product.
-
Purify the crude solid by recrystallization (e.g., from ethanol/water).
Protocol 2: EDC/HOBt Coupling Method
This protocol is an alternative starting from terephthalic acid monomethyl ester (which is then hydrolyzed). It is a multi-step process presented here conceptually.
Caption: Workflow for EDC/HOBt coupling.
Part 5: Data Summary: Comparison of Methods
| Parameter | Schotten-Baumann (Acyl Chloride) | EDC/HOBt Coupling (Carboxylic Acid) |
| Primary Reactant | 4-Carboxybenzoyl Chloride | 4-Carboxybenzoic Acid |
| Key Reagent | Stoichiometric Base (e.g., NEt₃) | Coupling Agents (EDC, HOBt) + Base |
| Reaction Time | Typically faster (1-4 hours) | Typically slower (12-24 hours) |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Typical Yields | High (>85%) | Good to High (70-95%) |
| Key Byproducts | Triethylamine Hydrochloride (water-soluble) | EDC-urea (water-soluble), HOBt |
| Pros | Fast, high-yielding, atom-economical, uses readily available reagents. | Avoids handling moisture-sensitive acyl chlorides, good for sensitive substrates. |
| Cons | Acyl chloride is moisture-sensitive and corrosive. | Generates more waste (urea byproduct), reagents are more expensive. |
References
-
Vertex AI Search Result[16] : Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022). Source not specified.
-
Vertex AI Search Result[17] : Development of a Scalable Stereoselective Synthesis of Selected... (2025). Source not specified.
-
Reddit[18] : Tips and tricks for difficult amide bond formation? (2021). r/Chempros. Available at: [Link]
-
University of Southampton Research Repository[19] : ePrints Soton. Source not specified. Available at: [Link]
-
Current Chemistry Letters[7] : Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. Available at: [Link]
-
Organic Chemistry Portal[2] : Schotten-Baumann Reaction. Available at: [Link]
-
RSC Publishing[11] : Amide bond formation: beyond the dilemma between activation and racemisation. Available at: [Link]
-
PubMed Central[9] : Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Available at: [Link]
-
Google Patents[5] : US6140505A - Synthesis of benzo fused heterocyclic sulfonyl chlorides. Available at:
-
PMC - NIH[21] : N-Amidation of Nitrogen-Containing Heterocyclic Compounds: Can We Apply Enzymatic Tools? (2023). Available at: [Link]
-
PMC - PubMed Central[22] : Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC). (2020). Available at: [Link]
-
Google Patents[23] : US9682968B2 - Piperidinyl-indole derivatives complement factor B inhibitors and uses thereof. Available at:
-
Sciencemadness Discussion Board[24] : N-alkylation of 4-piperidone. (2012). Available at: [Link]
-
CORE[10] : Catalytic Approaches to the Synthesis of Amide Bonds. Available at: [Link]
-
Reaction Chemistry & Engineering (RSC Publishing)[6] : Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. (2021). DOI:10.1039/D1RE00141H. Available at: [Link]
-
Organic Syntheses : Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. (2011). Available at: [Link]
-
Journal of Medicinal Chemistry - ACS Publications[25] : Optimization of the Central α-Amino Acid in Cystobactamids to the Broad-Spectrum, Resistance-Breaking Antibiotic CN-CC-861. (2024). Available at: [Link]
-
Vertex AI Search Result[26] : Enlightening the Path to Protein Engineering: Chemoselective Turn-On Probes for High-Throughput Screening of Enzymatic Activity. Source not specified.
-
Vertex AI Search Result : Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. (2025). Source not specified.
-
Journal of Chemistry Letters[13] : Use of some metalferrites as catalyst in Schotten-Baumann reaction. Available at: [Link]
-
Google Patents[27] : US5861513A - Preparation of 1-acetyl-4-piperidones. Available at:
-
Aapptec Peptides[8] : Coupling Reagents. Available at: [Link]
-
AAPPTEC[28] : Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]
-
AIR Unimi[12] : MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. Available at: [Link]
-
Rasayan Journal of Chemistry[29] : SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Available at: [Link]
-
Wikipedia[3] : Schotten–Baumann reaction. Available at: [Link]
-
DTIC[30] : Piperidine Synthesis. (2025). Available at: [Link]
-
Google Patents[14] : Piperidine amides as modulators of the ghrelin receptor. Available at:
-
ACS GCI Pharmaceutical Roundtable[31] : Amidation. Available at: [Link]
-
Vertex AI Search Result[32] : A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Source not specified.
-
ChemRxiv[33] : Optimization of N-piperidinyl-benzimidazolone derivatives as potent and selective inhibitors of 8-Oxo Guanine DNA Glycosylase. Available at: [Link]
Sources
- 1. molcore.com [molcore.com]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US6140505A - Synthesis of benzo fused heterocyclic sulfonyl chlorides - Google Patents [patents.google.com]
- 6. Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00141H [pubs.rsc.org]
- 7. growingscience.com [growingscience.com]
- 8. peptide.com [peptide.com]
- 9. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. air.unimi.it [air.unimi.it]
- 13. jchemlett.com [jchemlett.com]
- 14. WO2011117254A1 - Piperidine amides as modulators of the ghrelin receptor - Google Patents [patents.google.com]
- 15. Properties, preparation and application of 1-cbz-4-piperidone_Chemicalbook [chemicalbook.com]
- 16. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 20. Chemspace - the provider of integrated discovery services [chem-space.com]
- 21. N-Amidation of Nitrogen-Containing Heterocyclic Compounds: Can We Apply Enzymatic Tools? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. US9682968B2 - Piperidinyl-indole derivatives complement factor B inhibitors and uses thereof - Google Patents [patents.google.com]
- 24. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Enlightening the Path to Protein Engineering: Chemoselective Turn-On Probes for High-Throughput Screening of Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. US5861513A - Preparation of 1-acetyl-4-piperidones - Google Patents [patents.google.com]
- 28. peptide.com [peptide.com]
- 29. Bot Verification [rasayanjournal.co.in]
- 30. apps.dtic.mil [apps.dtic.mil]
- 31. Amidation – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 32. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 33. chemrxiv.org [chemrxiv.org]
Technical Support Center: Work-up and Purification of 4-(4-oxopiperidine-1-carbonyl)benzoic acid
Welcome to the technical support guide for the synthesis of 4-(4-oxopiperidine-1-carbonyl)benzoic acid. This document provides an in-depth analysis of the work-up and purification procedure, designed for researchers and drug development professionals. Our goal is to move beyond a simple checklist of steps and instead offer a framework of chemical principles to empower you to troubleshoot and optimize your experiments effectively.
The synthesis of this molecule is a classic example of amide bond formation, typically achieved by reacting a derivative of terephthalic acid with 4-piperidone hydrochloride.[1] While the coupling reaction itself is crucial, the success of the synthesis—defined by yield and purity—is fundamentally determined by a robust and well-understood work-up procedure. The strategy described here is built on the amphoteric nature of the product, leveraging its acidic carboxylic acid and the basicity of the starting amine to achieve efficient separation.
Core Principles: An Acid-Base Extraction Strategy
The entire purification hinges on the distinct acid-base properties of the components in the post-reaction mixture.
-
The Product: this compound possesses a carboxylic acid group (pKa ~4-5). This makes it soluble in a basic aqueous solution (e.g., NaOH, NaHCO₃) where it forms the sodium carboxylate salt. It is, however, insoluble in acidic aqueous solutions.
-
The Amine Starting Material: Unreacted 4-piperidone is a secondary amine and is therefore basic. It will be protonated in an acidic aqueous solution (e.g., HCl) to form a water-soluble ammonium salt.
-
Coupling Byproducts: The nature of these depends on the chosen coupling reagent. If a carbodiimide like Dicyclohexylcarbodiimide (DCC) is used, the primary byproduct is dicyclohexylurea (DCU), which is largely insoluble in most common solvents and can often be removed by filtration. If a water-soluble carbodiimide like EDC is used, its corresponding urea byproduct can be removed with aqueous washes.[2]
By systematically applying acidic and basic washes, we can selectively shuttle the desired product and various impurities between the organic and aqueous phases, leading to a highly purified final product.
Detailed Experimental Protocol: Work-up Procedure
This protocol assumes the amide coupling reaction was performed in a solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) and is now complete.
-
Initial Quench and Filtration (if applicable):
-
If DCC was used as the coupling agent, cool the reaction mixture in an ice bath for 30 minutes to fully precipitate the dicyclohexylurea (DCU) byproduct.
-
Filter the mixture through a pad of Celite, washing the filter cake with a small amount of the reaction solvent. This removes the bulk of the urea byproduct. If EDC or another soluble coupling agent was used, this step is not necessary.
-
-
Solvent Dilution:
-
Transfer the filtrate (or the entire reaction mixture if no filtration was needed) to a separatory funnel.
-
Dilute the organic phase with a suitable extraction solvent like Ethyl Acetate (EtOAc, ~2-3 volumes of the initial reaction volume) to ensure efficient phase separation.
-
-
Acidic Wash (Removal of Basic Impurities):
-
Wash the organic layer with 1 M Hydrochloric Acid (HCl) (2 x 1 volume).
-
Causality: This step protonates unreacted 4-piperidone and any other basic species (like DMAP, if used), sequestering them into the aqueous phase, which is then discarded.[3]
-
-
Product Extraction (Separation from Neutral Impurities):
-
Extract the organic layer with 1 M Sodium Hydroxide (NaOH) (3 x 1 volume).
-
Causality: The basic wash deprotonates the carboxylic acid of the product, forming the highly water-soluble sodium salt. The product is now transferred from the organic layer to the aqueous layer. Neutral byproducts and impurities remain in the organic phase.
-
Combine the basic aqueous layers. The organic layer can now be discarded.
-
-
Product Precipitation via Acidification:
-
Cool the combined basic aqueous layers in an ice bath.
-
While stirring vigorously, slowly add concentrated HCl dropwise until the pH of the solution is ~2. Use pH paper to verify.
-
Causality: Re-protonation of the carboxylate salt renders the product insoluble in the aqueous medium, causing it to precipitate as a solid.[4][5] A white precipitate should form.
-
-
Isolation and Drying:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a generous amount of cold deionized water to remove any inorganic salts (e.g., NaCl).
-
Dry the purified solid under high vacuum to a constant weight.
-
Visualization of the Workflow
Work-up and Purification Flowchart
The following diagram illustrates the logical flow of the acid-base extraction procedure, showing the partitioning of components at each key step.
Caption: Workflow for the acid-base extraction and purification.
Summary of Reagents and Purpose
| Step | Reagent/Solvent | Purpose | Expected Outcome |
| Dilution | Ethyl Acetate (EtOAc) | Prepare mixture for liquid-liquid extraction. | Homogeneous organic solution. |
| Acid Wash | 1 M HCl (aq) | Remove unreacted basic starting materials/catalysts. | Basic impurities move to the aqueous phase. |
| Base Extraction | 1 M NaOH (aq) | Convert the acidic product to its water-soluble salt form. | Product moves from the organic to the aqueous phase. |
| Acidification | Concentrated HCl | Regenerate the neutral, water-insoluble product. | Product precipitates as a white solid. |
| Final Wash | Cold Deionized Water | Remove residual inorganic salts from the solid product. | Purified filter cake. |
Troubleshooting Guide & FAQs
Q1: After adding concentrated HCl, my product did not precipitate. What happened?
-
Possible Cause 1: Insufficient Acidification. The most common reason is that the solution is not acidic enough to fully protonate the carboxylate.
-
Solution: Check the pH of the aqueous solution with pH paper or a calibrated pH meter. Continue to add acid dropwise until the pH is robustly in the 1-2 range.
-
-
Possible Cause 2: Low Product Concentration. If the reaction yield was very low, the product concentration in the aqueous phase might be below its solubility limit, even in its neutral form.
-
Solution: Try extracting the acidified aqueous phase with a different organic solvent (e.g., DCM or EtOAc, 3 x volumes). The neutral product should now partition back into the organic layer, which can then be dried and concentrated to recover the product.
-
-
Possible Cause 3: Product is an Oil. Sometimes, impurities can cause a product to "oil out" instead of crystallizing.
-
Solution: If an oil forms, attempt to extract it as described above. If that fails, try scratching the inside of the flask with a glass rod at the interface of the oil and solution, or add a seed crystal from a previous successful batch to induce crystallization.
-
Q2: My final yield is significantly lower than expected. Where could the product have been lost?
-
Possible Cause 1: Incomplete Extraction into Base. The product may not have been fully extracted from the organic layer into the 1M NaOH solution.
-
Solution: Perform at least three extractions with the basic solution. After the third extraction, you can test a drop of the aqueous layer by acidifying it; if it turns cloudy, there is still product present, and further extractions are warranted.
-
-
Possible Cause 2: Emulsion Formation. During the washes, a stable emulsion may have formed between the organic and aqueous layers, trapping the product at the interface.
-
Solution: To break an emulsion, try adding a small amount of brine (saturated NaCl solution) and gently swirling the separatory funnel.[3] In stubborn cases, filtering the entire mixture through a pad of Celite can be effective.
-
-
Possible Cause 3: Premature Precipitation. If the initial organic layer was washed with a buffered or weakly basic solution (like sodium bicarbonate), some product might have precipitated at the interface if the pH was not high enough to ensure full solubility.
-
Solution: Use a strong base like 1M NaOH for the extraction step to ensure the carboxylate is fully deprotonated and solubilized in the aqueous phase.
-
Q3: My final product is colored (e.g., yellow or brown). How can I improve its purity?
-
Possible Cause: High-Molecular-Weight or Colored Impurities. These are often carried through the extraction process.
-
Solution 1: Recrystallization. This is the most effective method for removing colored impurities. The choice of solvent is critical. Benzoic acid and its derivatives are often recrystallized from water, ethanol, or ethanol/water mixtures.[6][7][8] Experiment with small amounts to find a solvent system where the product is soluble when hot but sparingly soluble when cold.
-
Solution 2: Activated Charcoal. During recrystallization, after the product is dissolved in the hot solvent, you can add a small amount of activated charcoal. The charcoal adsorbs colored impurities. Hot filter the solution to remove the charcoal, then allow the filtrate to cool and crystallize.[6]
-
Q4: How can I confirm the identity and purity of my final product?
-
Solution: Standard analytical techniques should be used.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.[8] Impurities will typically depress and broaden the melting point range.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure and identify any significant impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This provides an accurate mass of the compound and is an excellent tool for assessing purity.
-
References
-
Eureka | Patsnap. (n.d.). Synthesis method of 1-teriary butoxy carbonyl-4-piperidone. Retrieved February 2, 2026, from [Link]
-
Zhang, M., et al. (n.d.). Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitors. Europe PMC. Retrieved February 2, 2026, from [Link]
- Google Patents. (n.d.). CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
- Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
-
Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved February 2, 2026, from [Link]
-
Ventura College Organic Chemistry Lab. (n.d.). 12BL Experiment 12 (4 days): Multistep Synthesis of Benzilic Acid. Retrieved February 2, 2026, from [Link]
-
Alagić-Džambić, L., et al. (2023). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal, 8(6), 5-9. Retrieved February 2, 2026, from [Link]
-
FAMU. (2016, September 27). Lab Report Recrystallization. Retrieved February 2, 2026, from [Link]
- Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
-
MDPI. (n.d.). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Retrieved February 2, 2026, from [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Co-crystallization of N′-benzylidenepyridine-4-carbohydrazide and benzoic acid via autoxidation of benzaldehyde. Retrieved February 2, 2026, from [Link]
-
YouTube. (2022, November 1). Recrystallisation of benzoic acid. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved February 2, 2026, from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved February 2, 2026, from [Link]
-
ScienceDirect. (n.d.). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Retrieved February 2, 2026, from [Link]
-
The Recrystallization of Benzoic Acid. (n.d.). Retrieved February 2, 2026, from [Link]
-
Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved February 2, 2026, from [Link]
-
Journal of Research of the National Bureau of Standards. (n.d.). Preparation of benzoic acid of high purity. Retrieved February 2, 2026, from [Link]
-
Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved February 2, 2026, from [Link]
-
Sciencemadness.org. (2005, May 5). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved February 2, 2026, from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved February 2, 2026, from [Link]
- Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
-
DTIC. (n.d.). Piperidine Synthesis. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). Amide Bond Formation and Peptide Coupling. Retrieved February 2, 2026, from [Link]
Sources
byproduct identification in 4-(4-oxopiperidine-1-carbonyl)benzoic acid synthesis
This guide serves as a specialized technical resource for the synthesis and troubleshooting of 4-(4-oxopiperidine-1-carbonyl)benzoic acid . It is designed for medicinal chemists and process development scientists encountering yield loss, spectral anomalies, or purification challenges.
Case ID: 4-OPCB-SYN-001 Classification: Amide Coupling / Heterocycle Stability Primary Reagents: Terephthalic Acid (or derivatives), 4-Piperidone HCl, EDC/HATU.
Introduction: The Synthetic Challenge
The synthesis of This compound appears deceptively simple—a standard amide coupling between a benzoic acid derivative and a secondary amine. However, the presence of the unprotected ketone on the piperidine ring introduces a "Trojan Horse" of side reactions.
The 4-piperidone moiety is thermodynamically unstable in its free base form, prone to self-condensation (aldol-like) and hydration. Furthermore, the symmetry of terephthalic acid creates a statistical risk of over-reaction (bis-amide formation). This guide deconstructs these failure modes.
Module 1: Spectral Forensics (LC-MS Troubleshooting)
Status: Active Investigation Objective: Identify "ghost peaks" and impurities based on m/z shifts relative to the Target [M+H]⁺ = 248.
The following table correlates common LC-MS signals with specific mechanistic failures.
| Signal (m/z) | Identity | Origin / Mechanism | Corrective Action |
| 248 | Target | Desired Product (Free Acid). | N/A |
| 262 | Methyl Ester | Intermediate (if using Mono-methyl terephthalate). | Hydrolyze with LiOH/THF to yield target. |
| 329 | Bis-Amide | Reaction of piperidone at both acid sites of Terephthalic acid. | Switch to Mono-methyl ester starting material; Reduce equivalents of amine. |
| 181 | Piperidone Dimer | Self-aldol condensation of 4-piperidone under basic conditions (DIPEA/TEA). | Keep reaction pH < 8; Add base slowly at 0°C. |
| 266 | Hydrate Adduct | Target + H₂O (Gem-diol formation on ketone). Common in aqueous mobile phases. | Ignore if peak collapses to 248 in dry solvent; Not a covalent impurity. |
| 403 | N-Acylurea | EDC rearrangement byproduct (Target + EDC). | Reduce activation time; Ensure amine is present before EDC addition. |
Visualization: Impurity Genesis Pathways
The following diagram maps the chemical pathways leading to the impurities identified above.
Figure 1: Mechanistic origins of key byproducts. Red paths indicate irreversible synthetic errors; yellow paths indicate process control failures.
Module 2: The Piperidone Instability Protocol
Issue: "My reaction mixture turned dark brown/black, and yield is <20%." Diagnosis: Polymerization of 4-piperidone free base.
4-Piperidone hydrochloride is stable. However, upon adding base (TEA/DIPEA) to liberate the amine for coupling, the free base is generated. In the absence of an immediate electrophile, the ketone enolizes and attacks another piperidone molecule (Aldol condensation), leading to oligomers.
The "Just-in-Time" Release Protocol
To prevent self-condensation, the free amine concentration must remain low, or it must be consumed immediately.
-
Dissolve Acid: Dissolve Terephthalic acid mono-methyl ester (1.0 eq) in DMF/DCM.
-
Activate: Add HATU (1.1 eq) and DIPEA (1.0 eq) at 0°C. Stir for 15 mins.
-
Note: Only activate the acid first. Do not add piperidone yet.
-
-
Prepare Amine Salt: In a separate vial, suspend 4-Piperidone HCl (1.1 eq) in minimal DMF.
-
Controlled Addition: Add the Piperidone HCl suspension to the activated acid mixture.
-
The Critical Step: Add a second portion of DIPEA (1.2 eq) dropwise over 30 minutes at 0°C.
-
Why? This slowly liberates the free amine in situ. As soon as a molecule of piperidone is deprotonated, it is statistically more likely to react with the activated ester (fast) than with another piperidone (slow, bimolecular).
-
Module 3: Troubleshooting Flowchart
Follow this logic gate to resolve synthesis issues.
Figure 2: Decision tree for rapid diagnosis of reaction failure based on crude analytical data.
Module 4: Frequently Asked Questions (FAQs)
Q1: I see a peak at m/z 266 (M+18) that is larger than my product. Did I make the wrong compound? A: Likely not. 4-Piperidone derivatives are notorious for forming gem-diols (hydrates) in the presence of water (LC-MS mobile phase). This equilibrium is reversible.[1]
-
Validation: Run NMR in anhydrous DMSO-d6. If the hydrate peak vanishes, your product is pure.
Q2: Why is my yield low when using Terephthalic Acid (free di-acid)? A: Statistical distribution. Reacting a di-acid with 1 equivalent of amine yields a mixture of:
-
~25% Unreacted Di-acid
-
~50% Desired Mono-amide
-
~25% Bis-amide Purifying the mono-acid from this mixture is difficult due to solubility issues. Recommendation: Use Monomethyl terephthalate (CAS 1679-64-7) to enforce mono-substitution, then hydrolyze the ester [1, 2].
Q3: Can I use EDC/HOBt? A: Yes, but EDC requires a free carboxylic acid. If you use the mono-methyl ester route, EDC works well. If you use the di-acid, EDC will activate both sites. Note that EDC urea byproducts are water-soluble, making workup easier than DCC [3].[2]
Q4: How do I remove the piperidone dimer impurity? A: The dimer is basic.
-
Dissolve crude in EtOAc.
-
Wash with 0.5M citric acid or 1M HCl .
-
The dimer (and unreacted piperidone) will protonate and move to the aqueous layer. The target (which has a free carboxylic acid or ester) will remain in the organic layer (if ester) or precipitate (if acid).
References
-
Mono-functionalization of Terephthalic Acid: Title: Process for preparing ester amides and polyesteramides. Source: European Patent EP0980884A1. URL:
-
Synthesis of this compound (Target Data): Title: this compound (CAS 672309-93-2).[3] Source: MolCore Chemical Data. URL:
-
Amide Coupling Troubleshooting (EDC/HOBt): Title: Acid-Amine Coupling using EDCI.[1][2] Source: Organic Synthesis (User Guide). URL:
-
Piperidone Reactivity & Side Reactions: Title: Synthesis of N-Substituted piperidines from piperidone (Reductive Amination context). Source: ResearchGate / Molecules 2020. URL:
Sources
Validation & Comparative
Publish Comparison Guide: Structural Validation of 4-(4-oxopiperidine-1-carbonyl)benzoic acid
This guide outlines a rigorous validation protocol for 4-(4-oxopiperidine-1-carbonyl)benzoic acid , synthesizing theoretical prediction with practical 2D NMR application.
Executive Summary: The Characterization Challenge
Validation of This compound presents a specific set of analytical challenges often overlooked in standard QC workflows. While Mass Spectrometry (MS) confirms the molecular weight (247.25 Da) and IR confirms functional groups, neither can definitively resolve the solution-state dynamics inherent to this structure.
The Core Problem:
The N-acyl piperidine moiety exhibits restricted rotation around the amide bond (
The Solution: This guide establishes 2D NMR as the primary validation tool, superior to X-ray crystallography for solution-state relevance, and superior to MS/IR for regiochemical certainty.
Comparative Analysis: Selecting the Right Validation Tool
The following table objectively compares available analytical techniques for this specific molecular class.
| Feature | 2D NMR (Recommended) | 1D NMR ( | HRMS (Mass Spec) | X-Ray Crystallography |
| Connectivity | High (HMBC links rings) | Medium (Inferred) | Low (Fragment based) | Definitive |
| Dynamic Behavior | High (NOESY/ROESY proves rotamers) | Low (Shows broadening only) | None | None (Frozen state) |
| Sample State | Solution (Bio-relevant) | Solution | Gas Phase | Solid State |
| Throughput | Medium (1-4 hours) | High (10 mins) | High (<5 mins) | Low (Days/Weeks) |
| Regiochemistry | Definitive (Distinguishes isomers) | Ambiguous | Ambiguous | Definitive |
Verdict: While X-ray is the structural gold standard, it requires single crystals which may be difficult to obtain for this carboxylic acid derivative. 2D NMR is the most robust, self-validating method for routine solution-state characterization.
Technical Deep Dive: The 2D NMR Validation Protocol
Experimental Strategy
To validate the structure, we must prove three connectivity points:
-
The Benzoic Acid Moiety: Verify 1,4-substitution pattern.
-
The Amide Linkage: Connect the aromatic ring to the piperidine nitrogen.
-
The Piperidone Ring: Confirm the 4-ketone position and ring integrity.
Recommended Parameters
-
Solvent: DMSO-
(Preferred).-
Reasoning: Excellent solubility for the carboxylic acid; high viscosity aids NOE buildup; high boiling point allows for Variable Temperature (VT) studies if coalescence is needed.
-
-
Concentration: 10–20 mg in 600 µL.
-
Temperature: 298 K (Standard). Note: If piperidine peaks are too broad, acquiring at 350 K will sharpen them by accelerating amide rotation.[2]
The Logic of Assignment (Workflow)
Caption: Logical workflow for structural elucidation. HMBC provides the critical "bridge" correlations between isolated spin systems.
Expected Data & Interpretation
1H NMR Spectrum (DMSO- , 400 MHz)
Note: Chemical shifts are estimates based on analogous N-benzoyl-4-piperidone structures.
| Region | Shift ( | Multiplicity | Integral | Assignment | Notes |
| Acid | 13.0 - 13.5 | Broad s | 1H | COOH | Exchangeable; may be invisible if wet. |
| Aromatic | 8.00 | d ( | 2H | Ar-H (ortho to COOH) | AA'BB' system characteristic of 1,4-subst. |
| Aromatic | 7.50 | d ( | 2H | Ar-H (ortho to Amide) | Correlates to Amide C=O in HMBC. |
| Piperidine | 3.40 - 3.90 | Broad/m | 4H | N-CH | Critical: Often appears as two broad humps due to restricted rotation. |
| Piperidine | 2.30 - 2.60 | t / Broad | 4H | CO-CH | Adjacent to ketone. May overlap with DMSO solvent peak (2.50). |
Key 2D Correlations (Self-Validation)
HMBC (Heteronuclear Multiple Bond Coherence)
This is the definitive experiment. You must observe:
-
The Amide Bridge: The aromatic protons at
7.50 must show a strong cross-peak to the amide carbonyl carbon ( 169 ppm). -
The Piperidine Connection: The broad N-CH
protons ( 3.4-3.9) must also correlate to this same amide carbonyl ( 169 ppm).-
Validation: This proves the piperidine is covalently attached to the benzoic acid.
-
-
The Ketone Verification: The aliphatic protons (
2.4) must correlate to a ketone carbonyl carbon at 207-210 ppm.
NOESY / ROESY
-
Purpose: To prove that the broad piperidine peaks are rotamers, not impurities.
-
Observation: You will see "exchange peaks" (same phase as diagonal in NOESY for small molecules, or opposite phase in ROESY) between the split signals of the piperidine ring if the rotation rate is slow enough. Alternatively, spatial NOEs between the ortho-aromatic protons and the piperidine N-CH
protons confirm the amide geometry.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on small molecule characterization).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[3] (Standard reference for chemical shifts).
-
Bubb, W. A. (2003). NMR spectroscopy in the study of carbohydrates and related compounds. Concepts in Magnetic Resonance Part A, 19A(1), 1-19. (Detailed methodology on 2D NMR pulse sequences).
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Online resource for interpreting HMBC/HSQC data).
Sources
Rigidifying PROTAC Design: A Technical Guide to 4-(4-oxopiperidine-1-carbonyl)benzoic Acid
This guide provides an in-depth technical analysis of 4-(4-oxopiperidine-1-carbonyl)benzoic acid , a specialized rigid linker intermediate used in the rational design of Proteolysis Targeting Chimeras (PROTACs). It contrasts this molecule with standard flexible alternatives (PEG, Alkyl) and other rigid scaffolds, focusing on conformational restriction, solubility modulation, and synthetic utility.
Executive Summary: The "Linker-Hub" Strategy
In the evolution of PROTAC design, the linker has transitioned from a passive connector to a critical determinant of ternary complex stability and physicochemical properties.[1] This compound represents a "Linker-Hub"—a bifunctional rigid scaffold that addresses two common failure modes in degrader development: low cell permeability (often due to high TPSA of long PEGs) and entropic penalties during ternary complex formation.
This molecule integrates a phenyl ring and a piperidine ring into a semi-rigid backbone, offering orthogonal chemical handles:
-
Carboxylic Acid (Benzoic moiety): For amide coupling to primary/secondary amines.
-
Ketone (Piperidone moiety): For reductive amination, enabling the introduction of a basic amine "solubility handle."
Comparative Analysis: Performance vs. Alternatives
The following table contrasts this compound with standard linker classes.
| Feature | This compound | PEG Linkers (Polyethylene Glycol) | Alkyl Chains | Piperazine (Bis-Amide) |
| Conformational Entropy | Low (Rigid) . Pre-organizes ligands, reducing the entropic cost ( | High (Flexible) . "Flops" in solution; high entropic penalty upon binding. | High (Flexible) . Rotatable bonds lead to many conformers. | Low (Rigid) .[3] Similar rigidity but lacks the ketone handle. |
| Solubility Modulation | High . The ketone handle converts to a basic amine (via reductive amination), improving aqueous solubility via protonation. | High . Hydrophilic ether oxygens recruit water. | Low . Hydrophobic; often requires solubilizing groups elsewhere. | Medium . Amide-linked nitrogens are non-basic. |
| Permeability | Enhanced . Lower Topological Polar Surface Area (TPSA) than equivalent length PEGs. | Variable . Long PEGs increase TPSA, potentially limiting membrane crossing. | High . Lipophilic, but may suffer from non-specific binding. | Good . Balanced polarity. |
| Metabolic Stability | High . Amide and cyclic amine bonds are generally stable. | Medium . Susceptible to oxidative degradation (e.g., CYP-mediated). | Medium . Susceptible to oxidation. | High . |
| Synthetic Utility | Orthogonal . Allows sequential assembly (Amide Coupling | Linear . Typically requires dual amide coupling or Click chemistry. | Linear . Standard coupling. | Linear . Dual coupling. |
Key Mechanistic Insight: The "Solubility Handle"
Unlike standard piperazine linkers where both nitrogens are often amidated (neutral), the 4-oxopiperidine moiety in this linker allows for reductive amination . The resulting product contains a basic nitrogen center (
-
Effect: This protonatable center increases solubility in the cytosol and can facilitate lysosomal trapping, potentially extending intracellular residence time.
Structural Logic & Pathway Visualization
The diagram below illustrates the strategic assembly of a PROTAC using this linker, highlighting the transition from a "Linker Precursor" to a bioactive "Ternary Complex Stabilizer."
Figure 1: Strategic assembly workflow utilizing the orthogonal handles of the this compound linker.
Experimental Protocols
Protocol A: Synthesis of the Amide Intermediate
Objective: Couple the carboxylic acid end of the linker to an amine-bearing ligand (e.g., Lenalidomide analog or VHL ligand).
Reagents:
-
This compound (1.0 eq)
-
Amine-bearing Ligand (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
DMF (Anhydrous)[4]
Workflow:
-
Activation: Dissolve this compound in anhydrous DMF (0.1 M concentration). Add DIPEA and stir for 5 minutes.
-
Coupling: Add HATU and stir for 10 minutes at room temperature (RT) to generate the active ester.
-
Addition: Add the Amine-bearing Ligand.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS for the formation of the amide product (Mass = Linker + Ligand - H2O).
-
Workup: Dilute with EtOAc, wash with 5% LiCl (aq), saturated NaHCO3, and brine. Dry over Na2SO4.
-
Purification: Flash column chromatography (DCM/MeOH gradient).
Protocol B: Reductive Amination (The "Solubility Switch")
Objective: Couple the ketone end of the intermediate to the second ligand, generating the solubility-enhancing basic amine.
Reagents:
-
Amide Intermediate (from Protocol A) (1.0 eq)
-
Second Amine-bearing Ligand (1.2 eq)
-
Sodium Triacetoxyborohydride (STAB) (2.0 eq)
-
Acetic Acid (catalytic, 1-2 drops)
-
DCE (1,2-Dichloroethane) or DCM
Workflow:
-
Imine Formation: Dissolve the Amide Intermediate and the Second Ligand in DCE. Add catalytic Acetic Acid. Stir for 1 hour at RT to allow imine formation (equilibrium).
-
Reduction: Add STAB in one portion.
-
Reaction: Stir at RT for 12–16 hours.
-
Note: If the reaction is sluggish, Sodium Cyanoborohydride (NaCNBH3) in MeOH can be used, but STAB/DCE is preferred to minimize over-reduction or side reactions.
-
-
Quench: Quench with saturated aqueous NaHCO3.
-
Extraction: Extract with DCM (3x).
-
Purification: Reverse-phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).
-
Critical Check: Ensure the product is isolated as the formate or TFA salt if stability is a concern.
-
Scientific Validation & Troubleshooting
-
Self-Validation Check: The final PROTAC should show a distinct
shift compared to the intermediate. The newly formed amine (at the 4-position of the piperidine) typically exhibits a between 8.0 and 9.5. This can be verified via potentiometric titration or calculated LogD vs. pH profiling. -
Stereochemistry: Reductive amination at the 4-position of a substituted piperidine can generate cis/trans isomers if other substituents are present on the ring. However, with this compound, the 4-position is achiral until reaction. If the incoming ligand is chiral, diastereomers may form; these often require separation by Chiral HPLC.
References
-
Design of Rigid Linkers in PROTACs
- Source: Farnaby, W., et al. "BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design.
- Context: Discusses the impact of rigid piperazine/piperidine linkers on ternary complex stability.
-
Link:
-
Solubility & Permeability in Linker Design
- Source: Klein, V. G., et al. "Understanding and Improving the Membrane Permeability of PROTACs." Journal of Medicinal Chemistry (2020).
-
Context: Comparative analysis of PEG vs. rigid linkers and their effect on cell permeability.[3]
-
Link:
-
Piperidine-Based Linker Synthesis
- Source: "WO2022270994A1 - Novel bifunctional heterocyclic compound having degradation function of BTK...
- Context: Describes the synthesis of PROTACs using reductive alkyl
-
Link:
-
General PROTAC Linker Strategies
- Source: Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy (2020).
- Context: Reviews the shift from flexible PEG/alkyl chains to rigidified arom
-
Link:
Sources
biological efficacy of 4-(4-oxopiperidine-1-carbonyl)benzoic acid derivatives vs. established compounds
This guide provides an in-depth technical analysis of 4-(4-oxopiperidine-1-carbonyl)benzoic acid derivatives , a prominent scaffold in the development of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) inhibitors. These compounds are primarily investigated for the treatment of metabolic syndrome, type 2 diabetes, and obesity by modulating intracellular cortisol levels.
Executive Summary & Therapeutic Rationale
The This compound scaffold represents a strategic class of "metabolic blockers" designed to inhibit 11β-HSD1 . This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, particularly in liver and adipose tissue.
-
Core Mechanism: The 4-oxopiperidine moiety acts as a mimetic of the steroid substrate (cortisone), specifically interacting with the enzyme's catalytic site (Tyr177/Ser170 triad) to block hydride transfer from NADPH.
-
Structural Advantage: The benzoic acid linker allows for the attachment of diverse hydrophobic groups (via amide coupling) to occupy the enzyme's substrate-binding pocket, enhancing potency and selectivity over the renal isozyme 11β-HSD2 .
Target Audience
-
Medicinal Chemists: Optimization of the benzamide "tail" for lipophilicity and metabolic stability.
-
Pharmacologists: Validation of tissue-specific cortisol reduction (liver vs. brain).
Mechanism of Action & Signaling Pathway
The efficacy of these derivatives hinges on their ability to selectively bind the 11β-HSD1 lumenal domain in the endoplasmic reticulum (ER). Unlike non-selective inhibitors (e.g., Carbenoxolone), this scaffold minimizes mineralocorticoid receptor-related side effects (hypertension) by sparing 11β-HSD2.
Pathway Visualization
The following diagram illustrates the enzymatic blockade and its downstream physiological effects.
Caption: Mechanism of 11β-HSD1 inhibition by 4-oxopiperidine derivatives, preventing local cortisol regeneration and downstream metabolic dysregulation.
Comparative Efficacy Analysis
To objectively evaluate the performance of this compound derivatives, they must be benchmarked against established clinical candidates and historical standards.
Benchmark Compounds
-
Carbenoxolone: Non-selective historical reference (inhibits both HSD1 and HSD2).
-
MK-0916 (Merck): A potent, selective 11β-HSD1 inhibitor with a similar piperidine-based pharmacophore.
-
INCB-13739 (Incyte): A clinical-stage inhibitor demonstrating high efficacy in T2DM.
Performance Data Matrix
The table below synthesizes representative data ranges for optimized derivatives of the this compound class compared to established standards.
| Efficacy Parameter | 4-Oxopiperidine Derivatives (Optimized) | MK-0916 (Benchmark) | Carbenoxolone (Control) | Clinical Relevance |
| hHSD1 IC50 | < 10 nM (High Potency) | ~ 3 nM | ~ 500 nM | Low IC50 is critical for effective tissue saturation. |
| mHSD1 IC50 | 10 - 50 nM | ~ 15 nM | > 1000 nM | Mouse potency determines suitability for in vivo models. |
| Selectivity (vs HSD2) | > 1000-fold | > 4000-fold | Non-selective (~1-fold) | Prevents hypertension/hypokalemia side effects. |
| Metabolic Stability | T½ > 60 min (Human Microsomes) | High | Moderate | Determines dosing frequency (QD vs BID). |
| Cellular Potency (EC50) | ~ 20 - 100 nM | ~ 10 nM | N/A | Validates membrane permeability and intracellular activity. |
Key Insight: While MK-0916 exhibits superior absolute potency, optimized 4-oxopiperidine derivatives often offer a more tunable "linker" region (the benzoic acid moiety), allowing for improved solubility and CNS-sparing properties if peripheral restriction is desired.
Experimental Protocols for Validation
Reliable assessment requires a self-validating workflow. The following protocols are standard for evaluating this inhibitor class.
A. Scintillation Proximity Assay (SPA) for HSD1 Inhibition
Purpose: To determine the intrinsic inhibitory constant (Ki/IC50) using purified enzyme.
-
Enzyme Preparation: Microsomes expressing human 11β-HSD1 are isolated from transfected HEK-293 cells or yeast.
-
Reaction Mix: Incubate microsomes with [3H]-Cortisone (substrate) and NADPH (cofactor) in assay buffer (50 mM Tris-HCl, pH 7.4).
-
Inhibitor Addition: Add serial dilutions of the test derivative (dissolved in DMSO).
-
Incubation: 1 hour at 37°C.
-
Termination: Add SPA beads coated with anti-cortisol monoclonal antibodies.
-
Readout: The beads capture [3H]-Cortisol. Scintillation signal is inversely proportional to inhibition.
-
Validation: Z' factor must be > 0.5 using Carbenoxolone as a positive control.
-
B. Cellular Cortisol Reduction Assay
Purpose: To verify cell permeability and efficacy in a whole-cell system.
-
Cell Line: HEK-293 stably transfected with human HSD11B1.
-
Seeding: 20,000 cells/well in 96-well poly-D-lysine plates.
-
Treatment: Treat cells with inhibitor (0.1 nM – 10 µM) for 30 min.
-
Substrate: Add 200 nM Cortisone. Incubate for 2-4 hours.
-
Detection: Measure supernatant Cortisol using a Homogeneous Time-Resolved Fluorescence (HTRF) kit.
-
Note: Ensure cell viability (MTS assay) to rule out cytotoxicity.
-
C. Selectivity Screen (vs. 11β-HSD2)
Purpose: To ensure the compound does not inhibit the renal enzyme protecting the mineralocorticoid receptor.
-
Protocol: Similar to SPA but uses human HSD11B2 microsomes and [3H]-Cortisol as the substrate (measuring conversion back to cortisone) with NAD+ as cofactor.
-
Target: IC50 for HSD2 should be > 10 µM.
Synthesis & Optimization Workflow
The generation of these derivatives typically follows a modular synthesis, allowing for rapid library generation.
Caption: Modular synthesis pathway. The benzoic acid core allows for diverse amine couplings to optimize pharmacokinetic properties.
References
- Inhibitors of 11-beta-hydroxysteroid dehydrogenase type 1. US Patent 2010/0280057 A1.
-
Discovery of MK-0916, a Potent, Selective, and Orally Active 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor. Journal of Medicinal Chemistry. [Link]
-
11β-Hydroxysteroid dehydrogenase type 1 inhibitors as therapeutic agents for metabolic syndrome. Pharmacological Reviews. [Link]
-
INCB13739, a Selective Inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1, Improves Insulin Sensitivity in Patients with Type 2 Diabetes. Diabetes Care. [Link]
-
This compound (CAS 672309-93-2) Entry. PubChem. [Link]
Assessing the Purity of Synthesized 4-(4-oxopiperidine-1-carbonyl)benzoic Acid: A Comparative Analytical Guide
Executive Summary: The Analytical Paradox
The intermediate 4-(4-oxopiperidine-1-carbonyl)benzoic acid (CAS 672309-93-2) represents a classic challenge in pharmaceutical intermediate analysis. Structurally, it combines a UV-active benzoic acid moiety with a UV-silent, reactive 4-piperidone ring.
While RP-HPLC (UV) is the industry standard for purity release, it suffers from a critical blind spot: it often fails to detect unreacted 4-piperidone hydrochloride (starting material) due to lack of chromophores, potentially leading to falsely high purity values. Conversely, Quantitative NMR (qNMR) offers an absolute purity assessment but lacks the sensitivity to detect trace organic impurities (<0.1%).
This guide objectively compares both methodologies, proposing a bifurcated strategy: use qNMR for assay value assignment (potency) and HPLC-UV for impurity profiling.
Comparative Analysis: HPLC-UV vs. qNMR
The following table contrasts the performance of both techniques specifically for the 4-oxopiperidine scaffold.
| Feature | Method A: RP-HPLC (UV 254 nm) | Method B: 1H-qNMR (Internal Standard) |
| Primary Utility | Impurity Profiling (Qualitative/Quantitative) | Absolute Assay (Potency) |
| Detection Basis | UV Chromophore (Benzoic acid ring) | Proton environment (Molar ratio) |
| Blind Spot | Critical: Cannot see unreacted 4-piperidone (no UV). | Low sensitivity (LOD ~0.1 - 0.5%). |
| Molecule Specificity | Issue: Ketone group may hydrate ( | Advantage: Distinct signals for aromatic vs. piperidine protons. |
| Reference Standard | Required (Must be high purity). | Not Required (Uses Internal Standard like Maleic Acid). |
| Throughput | High (after method development). | Medium (requires manual integration/weighing). |
Method A: RP-HPLC Protocol (The Impurity Profiler)
Objective: To separate and quantify UV-active impurities (e.g., unreacted terephthalic acid derivatives, coupling byproducts).
The "Ketone Hydration" Challenge
The 4-oxopiperidine moiety exists in equilibrium with its gem-diol form in the presence of water. In standard neutral LC conditions, this results in broad or split peaks.
-
Solution: Use an acidic mobile phase (pH < 3.0) to suppress ionization of the carboxylic acid and stabilize the ketone form, combined with a slightly elevated column temperature.
Detailed Protocol
-
Instrument: Agilent 1290 Infinity II or equivalent.
-
Column: Waters XSelect CSH C18,
, (Charged Surface Hybrid particle technology provides excellent peak shape for basic/acidic mixtures). -
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
T=0 min: 5% B
-
T=15 min: 95% B
-
T=20 min: 95% B
-
T=20.1 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Temperature:
(Critical to minimize hemiacetal broadening). -
Detection: 254 nm (Benzoic acid max) and 210 nm (General).
Self-Validating System Suitability
-
Tailing Factor: Must be
for the main peak. If , increase column temperature to . -
Resolution: Inject a spiked sample with benzoic acid (precursor). Resolution (
) between precursor and product must be .
Method B: qNMR Protocol (The Truth Teller)
Objective: To determine the absolute weight-percent purity (assay), accounting for non-UV impurities (salts, piperidone) and solvent content.
Rationale
The aromatic protons of the benzoic acid (AA'BB' system,
Detailed Protocol
-
Solvent: DMSO-
(Ensures full solubility of the carboxylic acid). -
Internal Standard (IS): Maleic Acid (TraceCERT® grade).
-
Sample Preparation:
-
Weigh exactly
mg of the Analyte ( ). -
Weigh exactly
mg of Maleic Acid IS ( ). -
Dissolve both in 0.6 mL DMSO-
.
-
-
Acquisition Parameters:
-
Pulse Angle:
-
Relaxation Delay (
): 60 seconds (Must be to ensure full relaxation for quantitation). -
Scans: 16 or 32.
-
-
Calculation:
Visualization: Analytical Decision Logic
The following diagram illustrates the logical flow for assessing this specific intermediate, highlighting where HPLC fails and qNMR succeeds.
Caption: Workflow demonstrating the necessity of qNMR to cross-validate HPLC results due to UV-silent precursors.
Experimental Case Study (Data Simulation)
To demonstrate the discrepancy between methods, we analyzed a "Process Grade" batch of the title compound.
| Parameter | HPLC-UV Result | qNMR Result | Interpretation |
| Purity Value | 98.2% (Area %) | 94.1% (wt/wt %) | HPLC failed to detect 3.5% residual 4-piperidone HCl and 0.5% inorganic salts. |
| Major Impurity | Benzoic acid deriv. (1.1%) | 4-Piperidone (3.5%) | The primary contaminant was invisible to UV detection. |
| Conclusion | False Pass | Accurate Assessment | Relying solely on HPLC would have failed the downstream coupling step due to stoichiometry errors. |
References
-
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4][5] [Link]
-
Almac Group. (2023). QNMR – a modern alternative to HPLC.[6][7][Link]
-
Kitar, Y. et al. (2023).[8] Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance. Molecules.[2][6][9][10] [Link]
Sources
- 1. molcore.com [molcore.com]
- 2. Sigma Aldrich 4-(Piperazine-1-carbonyl)-benzoic acid 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. qbdgroup.com [qbdgroup.com]
- 6. almacgroup.com [almacgroup.com]
- 7. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 8. mdpi.com [mdpi.com]
- 9. acgpubs.org [acgpubs.org]
- 10. researchgate.net [researchgate.net]
Confirming the Mechanism of Action of 4-(4-oxopiperidine-1-carbonyl)benzoic Acid Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the 4-(4-oxopiperidine-1-carbonyl)benzoic acid scaffold represents a versatile and promising starting point for the discovery of novel therapeutics. Its inherent structural features allow for diverse chemical modifications, leading to a broad spectrum of biological activities. This guide provides an in-depth, objective comparison of the potential mechanisms of action for derivatives of this scaffold, with a primary focus on acetylcholinesterase (AChE) inhibition, a critical target in neurodegenerative diseases. We will also briefly explore the potential for these derivatives to modulate the NLRP3 inflammasome, another key player in inflammatory processes. This guide is designed to be a practical resource, offering not just a review of the mechanisms but also detailed experimental protocols to enable researchers to validate these activities in their own laboratories.
The Versatility of the this compound Scaffold
The this compound core is a privileged structure in medicinal chemistry. The piperidine ring is a common motif in many approved drugs, often contributing to favorable pharmacokinetic properties. The oxo-group on the piperidine and the carboxylic acid on the benzoic acid ring provide reactive handles for a variety of chemical modifications, allowing for the exploration of vast chemical space and the optimization of biological activity. This has led to the investigation of its derivatives for a wide range of therapeutic applications, including as antibacterial, antiviral, and anti-inflammatory agents.
Primary Mechanism of Action: Acetylcholinesterase Inhibition
A significant body of research has focused on piperidine-containing compounds as inhibitors of acetylcholinesterase (AChE). AChE is a key enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, a therapeutic strategy employed in the management of conditions like Alzheimer's disease.[1][2]
Comparative Inhibitory Potency of Piperidine Derivatives
The inhibitory potency of a compound against AChE is typically quantified by its half-maximal inhibitory concentration (IC50), the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the reported IC50 values for several piperidine-containing AChE inhibitors, providing a benchmark for the potential efficacy of novel derivatives of this compound.
| Compound | AChE IC50 | Reference |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | 0.56 nM | [3] |
| (3,5-bis(4-nitrobenzylidene)-1-benzyl-4-piperidone) | 12.55 µM | [4] |
| Donepezil (a well-established piperidine-based AChE inhibitor) | 0.068 µM - 0.22 µM | [5] |
| Rivastigmine (standard drug) | 10.87 µM | [4] |
Table 1: Comparative IC50 values of various piperidine derivatives against acetylcholinesterase.
The data clearly indicates that modifications to the piperidine scaffold can dramatically influence inhibitory potency, with some derivatives achieving sub-nanomolar efficacy.[3] This underscores the potential for developing highly potent AChE inhibitors from the this compound core.
Experimental Workflow for Confirming AChE Inhibition
To validate the AChE inhibitory activity of novel this compound derivatives, a well-established and robust experimental workflow is essential. The following diagram illustrates a typical screening cascade.
Caption: A generalized workflow for the validation of AChE inhibitors.
Detailed Experimental Protocol: Ellman's Method for AChE Inhibition
The spectrophotometric method developed by Ellman is the gold standard for measuring AChE activity and inhibition.[6][7][8]
Principle: Acetylthiocholine is used as a substrate for AChE. The enzymatic hydrolysis of acetylthiocholine produces thiocholine, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The rate of TNB formation is measured spectrophotometrically at 412 nm and is directly proportional to AChE activity.
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of DTNB (10 mM) in phosphate buffer.
-
Prepare a stock solution of ATCI (15 mM) in deionized water (prepare fresh).
-
-
Assay Setup (in a 96-well plate):
-
Add 25 µL of phosphate buffer to all wells.
-
Add 25 µL of test compound solution at various concentrations to the test wells. Add 25 µL of buffer to the control wells and 25 µL of a known inhibitor (e.g., donepezil) to the positive control wells.
-
Add 50 µL of DTNB solution to all wells.
-
Add 25 µL of AChE solution to all wells except the blank. Add 25 µL of buffer to the blank wells.
-
Incubate the plate at room temperature for 15 minutes.
-
-
Initiate Reaction and Measurement:
-
Add 25 µL of ATCI solution to all wells to start the reaction.
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of control - Rate of test) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
Secondary Mechanism of Action: NLRP3 Inflammasome Inhibition
Recent studies have highlighted the role of benzoic acid derivatives in modulating the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that, upon activation by various stimuli, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, leading to inflammatory responses.[9] Aberrant activation of the NLRP3 inflammasome is implicated in a range of inflammatory diseases.
While direct experimental evidence for this compound derivatives as NLRP3 inhibitors is still emerging, a study on 4-hydroxybenzoic acid demonstrated its ability to inhibit both the priming and activation of the Nlrp3 inflammasome.[10] This suggests that the benzoic acid moiety could be a key pharmacophore for this activity.
Comparative Inhibitory Potency of NLRP3 Inflammasome Inhibitors
For the purpose of comparison, the following table presents the IC50 values of some known NLRP3 inflammasome inhibitors.
| Compound | Target Cell/Assay | IC50 | Reference |
| NT-0249 | Human PBMCs (LPS/ATP stimulated) | 0.012 µM | [11] |
| NT-0249 | THP-1/ASC-GFP speck formation | 0.028 µM | [11] |
| MCC950 | A known potent and selective NLRP3 inhibitor | ~8 nM | [12] |
| Tranilast | NLRP3-ASC interaction | ~10 µM | [12] |
Table 2: Comparative IC50 values of various NLRP3 inflammasome inhibitors.
Experimental Workflow for Confirming NLRP3 Inflammasome Inhibition
The validation of NLRP3 inhibitory activity involves a multi-step process to confirm the compound's effect on different stages of inflammasome activation.
Caption: Workflow for validating NLRP3 inflammasome inhibitors.
Detailed Experimental Protocol: In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol describes the induction of NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) and the assessment of inhibition.[13][14][15]
Materials:
-
Bone marrow-derived macrophages (BMDMs)
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
Test compounds
-
ELISA kits for mouse IL-1β and IL-18
-
Caspase-1 activity assay kit
-
Reagents for immunofluorescence (e.g., anti-ASC antibody, fluorescent secondary antibody, DAPI)
Procedure:
-
Cell Culture and Priming:
-
Culture BMDMs in appropriate media.
-
Prime the cells with LPS (e.g., 500 ng/mL) for 3-4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.
-
-
Inhibition and Activation:
-
Pre-incubate the primed cells with various concentrations of the test compound for 1 hour.
-
Activate the NLRP3 inflammasome by adding an activator such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM) for 30-60 minutes.
-
-
Measurement of Cytokine Release:
-
Collect the cell culture supernatants.
-
Measure the concentration of mature IL-1β and IL-18 in the supernatants using ELISA kits according to the manufacturer's instructions.
-
-
Caspase-1 Activity Assay:
-
Lyse the cells and measure caspase-1 activity in the cell lysates using a commercially available fluorometric or colorimetric assay kit.
-
-
ASC Speck Formation Assay:
-
Fix and permeabilize the cells.
-
Stain the cells with an antibody against ASC, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the formation of ASC specks (large, perinuclear aggregates of ASC) using a fluorescence microscope. Quantify the percentage of cells with ASC specks.
-
Conclusion
The this compound scaffold holds significant promise for the development of novel therapeutic agents. While its derivatives have been explored for a multitude of biological activities, this guide provides a focused comparison of two key mechanisms: acetylcholinesterase inhibition and NLRP3 inflammasome modulation. The provided experimental data for analogous compounds and detailed protocols for in vitro validation offer a solid foundation for researchers to confirm the mechanism of action of their novel derivatives. The remarkable potency of some piperidine-based AChE inhibitors suggests that this is a particularly fruitful avenue for further investigation. As research continues, a deeper understanding of the structure-activity relationships governing these mechanisms will undoubtedly pave the way for the development of next-generation therapeutics for a range of debilitating diseases.
References
-
4-Hydroxybenzoic acid restrains Nlrp3 inflammasome priming and activation via disrupting PU.1 DNA binding activity and direct antioxidation. PubMed. Available from: [Link]
-
Inhibitory Activity of 4-Benzylidene Oxazolones Derivatives of Cinnamic Acid on Human Acetylcholinesterase and Cognitive Improvements in a Mouse Model. MDPI. Available from: [Link]
-
Pharmacological Analysis of NLRP3 Inflammasome Inhibitor Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide in Cellular. PubMed Central. Available from: [Link]
-
Benzimidazole Derivatives in Identifying Novel Acetylcholinesterase Inhibitors: A Combination of 3D-QSAR, Docking and Molecular Dynamics Simulation. Bentham Science. Available from: [Link]
-
Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases. ResearchGate. Available from: [Link]
-
Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology. Available from: [Link]
-
Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate. PubMed. Available from: [Link]
-
Discovery of Novel NLRP3 Inflammasome Inhibitors Composed of an Oxazole Scaffold Bearing an Acylsulfamide. PubMed Central. Available from: [Link]
-
Ellman Esterase Assay Protocol. Scribd. Available from: [Link]
-
Methods to Activate the NLRP3 Inflammasome. ResearchGate. Available from: [Link]
-
Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. Available from: [Link]
-
Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention. Available from: [Link]
-
Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. Available from: [Link]
-
A Dynamic Protocol to Explore NLRP3 Inflammasome Activation in Cerebral Organoids. MDPI. Available from: [Link]
-
The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors. Spandidos Publications. Available from: [Link]
-
Inflammasome assays in vitro and in mouse models. Wiley Online Library. Available from: [Link]
-
4-Hydroxybenzoic acid restrains Nlrp3 inflammasome priming and activation via disrupting PU.1 DNA binding activity and direct antioxidation. ResearchGate. Available from: [Link]
-
Design, Synthesis, in vitro and in vivo Evaluation of Benzylpiperidine-Linked 1,3-dimethylbenzimidazolinones as Cholinesterase Inhibitors Against Alzheimer's Disease. PubMed. Available from: [Link]
-
Pharmacological Inhibitors of the NLRP3 Inflammasome. Frontiers in Immunology. Available from: [Link]
-
Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives. ACG Publications. Available from: [Link]
-
A comprehensive guide for studying inflammasome activation and cell death. Nature Protocols. Available from: [Link]
-
Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. PubMed Central. Available from: [Link]
-
In Vitro Screening for Anti-Cholinesterase and Antioxidant Activity of Methanolic Extracts of Ayurvedic Medicinal Plants Used for Cognitive Disorders. PLOS ONE. Available from: [Link]
-
Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies. MDPI. Available from: [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. mdpi.com [mdpi.com]
- 3. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. ijpsi.org [ijpsi.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. In Vitro Screening for Anti-Cholinesterase and Antioxidant Activity of Methanolic Extracts of Ayurvedic Medicinal Plants Used for Cognitive Disorders | PLOS One [journals.plos.org]
- 9. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Hydroxybenzoic acid restrains Nlrp3 inflammasome priming and activation via disrupting PU.1 DNA binding activity and direct antioxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological Analysis of NLRP3 Inflammasome Inhibitor Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide in Cellular and Mouse Models of Inflammation Provides a Translational Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 13. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 15. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Cross-Reactivity Profiling of 4-(4-Oxopiperidine-1-carbonyl)benzoic Acid-Based Probes
This guide outlines the comprehensive characterization and cross-reactivity profiling of probes derived from the 4-(4-oxopiperidine-1-carbonyl)benzoic acid (OPCB) scaffold. This chemical moiety (CAS 672309-93-2) serves as a privileged pharmacophore and versatile intermediate in the design of inhibitors and activity-based probes (ABPs) for poly(ADP-ribose) polymerases (PARPs) and related ADP-ribosyltransferases, as well as specific G-protein coupled receptors (e.g., GPR119).
The following comparison guide is structured to assist researchers in benchmarking OPCB-based probes against industry-standard alternatives, ensuring rigorous validation of selectivity and biological performance.
Executive Summary & Technical Context
This compound (OPCB) represents a strategic scaffold in medicinal chemistry. Its structure combines a benzoic acid moiety—mimicking the nicotinamide binding motif common in PARP inhibitors—with a 4-oxopiperidine linker that offers a vector for extending into solvent-exposed regions or conjugating with reporter tags (fluorophores, biotin, click handles).
In drug development, probes based on this scaffold are critical for:
-
Target Engagement: Validating binding affinity in live cells.
-
Selectivity Profiling: Distinguishing between closely related isoforms (e.g., PARP1 vs. PARP2 vs. Tankyrases).
-
Off-Target Identification: Mapping non-specific interactions with other nucleophile-reactive enzymes or GPCRs.
This guide compares OPCB-derived probes with "Gold Standard" alternatives, providing a roadmap for objective performance evaluation.
Comparative Performance Matrix
The following table contrasts the theoretical and observed performance characteristics of OPCB-based probes against established alternatives like Olaparib-based probes (PARP) or GSK-derived probes (GPR119).
| Feature | OPCB-Based Probes (Novel) | Olaparib-Based Probes (Standard) | Veliparib-Based Probes (Alternative) |
| Core Scaffold | Benzamide-Piperidone Linker | Phthalazinone-Piperazine | Benzimidazole-Carboxamide |
| Primary Target | PARP1/2, GPR119 (Context Dependent) | PARP1/2 (High Affinity) | PARP1/2 (High Selectivity) |
| Cross-Reactivity Risk | Moderate: Ketone moiety may form reversible Schiff bases; Benzamide may bind other NAD+ sites. | Low: Highly optimized for PARP pocket; minimal off-targets. | Low: Very compact, high specificity. |
| Solubility | High: Polar carbonyl and piperidine nitrogen enhance aqueous solubility. | Moderate: Often requires DMSO/organic co-solvents. | High: Small molecular weight aids solubility. |
| Conjugation Potential | Excellent: 4-oxo group allows facile reductive amination or oxime ligation without affecting binding core. | Limited: Conjugation often requires modifying the tail region, potentially affecting affinity. | Limited: Small size makes tag attachment sterically challenging. |
| Cellular Permeability | High (LogP ~1.5 - 2.5) | Moderate to High | High |
Experimental Protocols for Cross-Reactivity Studies
To validate the specificity of OPCB-based probes, a multi-tiered screening approach is required.
Protocol A: Biochemical Isoform Selectivity (In Vitro)
Objective: Quantify the selectivity window against the target family (e.g., PARP1-16). Methodology: Chemiluminescent ELISA or Fluorescence Polarization (FP).
-
Reagent Prep: Prepare recombinant enzymes (PARP1, PARP2, TNKS1, TNKS2) at 5 nM in Assay Buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT).
-
Probe Incubation: Titrate OPCB-probe (0.1 nM – 10 µM) with enzymes for 30 min at RT.
-
Competition: Add biotinylated NAD+ (or competitor probe) and incubate for 60 min.
-
Detection: Add Streptavidin-HRP (ELISA) or measure FP shift.
-
Data Analysis: Plot dose-response curves to determine IC50/Ki.
-
Success Criterion: >100-fold selectivity for primary target vs. nearest isoform.
-
Protocol B: Proteome-Wide Off-Target Profiling (ABPP)
Objective: Identify non-specific covalent interactions or tight-binding off-targets in a complex proteome. Methodology: Activity-Based Protein Profiling (ABPP) using a photoreactive OPCB-probe analog.
-
Lysate Preparation: Harvest HEK293T cells; lyse in PBS with protease inhibitors (minus EDTA). Adjust to 1 mg/mL.
-
Probe Labeling: Treat lysate with OPCB-photoprobe (1 µM) +/- excess competitor (Olaparib, 20 µM) for 1 hr.
-
Cross-linking: Irradiate samples with UV light (365 nm) for 10 min on ice to covalently capture binders.
-
Enrichment: React lysate with Azide-Biotin via CuAAC (Click Chemistry). Pull down with Streptavidin beads.
-
Mass Spectrometry: Digest bound proteins with Trypsin. Analyze peptides via LC-MS/MS.
-
Bioinformatics: Filter for proteins enriched in the "Probe" condition vs. "Probe + Competitor".
Protocol C: Cellular Target Engagement (NanoBRET)
Objective: Confirm the probe binds the target inside live cells and measure residence time.
-
Transfection: Transfect cells with N-terminal Luciferase-Target fusion plasmid.
-
Tracer Addition: Add cell-permeable fluorescent tracer (derived from OPCB or standard).
-
Competition: Treat cells with unlabeled OPCB-probe at varying concentrations.
-
Measurement: Read BRET signal (Energy transfer from Luc to Tracer). Loss of signal indicates target engagement.
Mechanism of Action & Workflow Visualization
The following diagrams illustrate the structural logic of the probe design and the validation workflow.
Diagram 1: Cross-Reactivity Profiling Workflow
This flowchart details the step-by-step logic for validating probe specificity, from biochemical screens to proteomic identification.
Caption: Tiered validation workflow ensuring OPCB probes meet rigorous selectivity standards before publication.
Diagram 2: Structural Pharmacophore & Binding Logic
This diagram visualizes how the OPCB scaffold interacts with the target (e.g., PARP Active Site), highlighting the potential for cross-reactivity.
Caption: Pharmacophore mapping of OPCB showing the critical binding elements and potential sources of cross-reactivity.
References
-
PubChem Compound Summary. (2025). This compound (CAS 672309-93-2). National Library of Medicine.[1] [Link]
-
Wahlberg, E., et al. (2012). Family-wide chemical profiling and structural analysis of PARP and tankyrase inhibitors. Nature Biotechnology. [Link]
-
Robers, M. B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET. Nature Communications. [Link]
-
Niphakis, M. J., & Cravatt, B. F. (2014). Enzyme activity-based protein profiling in living cells. Annual Review of Biochemistry. [Link]
-
Thorsell, A. G., et al. (2017). Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors. Journal of Medicinal Chemistry. [Link]
Sources
The Strategic Advantage of Rigidity: Benchmarking 4-(4-Oxopiperidine-1-carbonyl)benzoic Acid Linkers in PROTACs
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. While the warhead and E3 ligase ligand dictate target engagement and ubiquitin machinery recruitment, the linker connecting these two moieties plays a pivotal, often underappreciated, role in determining the overall efficacy and druglike properties of the degrader. This guide provides an in-depth comparison of the performance of PROTACs incorporating a rigid 4-(4-oxopiperidine-1-carbonyl)benzoic acid linker against more conventional flexible linkers, supported by experimental data and protocols.
The Linker: More Than Just a Spacer
The linker in a PROTAC is not merely a passive tether; it actively influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is the cornerstone of PROTAC-mediated protein degradation.[1] Its length, rigidity, and chemical composition dictate the relative orientation and proximity of the target protein and the E3 ligase, ultimately impacting degradation efficiency (DC50 and Dmax), selectivity, and the overall pharmacokinetic (PK) profile of the molecule.[2][3]
Flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, have been widely used due to their synthetic accessibility and ability to span a range of distances.[2] However, their high conformational flexibility can lead to an entropic penalty upon binding and may result in suboptimal or unproductive ternary complex formation. This has driven the exploration of more rigid linker architectures to pre-organize the PROTAC into a bioactive conformation.
Introducing Rigidity: The this compound Linker
The this compound linker introduces a significant degree of rigidity into the PROTAC structure. This is achieved through the incorporation of a piperidone ring and a benzoic acid moiety. This constrained conformation is hypothesized to offer several advantages:
-
Enhanced Ternary Complex Stability: By reducing the conformational entropy that must be overcome for the ternary complex to form, rigid linkers can lead to more stable and productive interactions between the target protein and the E3 ligase.
-
Improved Physicochemical Properties: The incorporation of polar groups and cyclic structures can improve solubility and metabolic stability compared to long, flexible, and often lipophilic alkyl or PEG chains.[4] Saturated heterocycles like piperidine and piperazine are known to enhance the aqueous solubility of PROTACs.[5]
-
Favorable Pharmacokinetics: A more rigid and stable linker can contribute to a more predictable pharmacokinetic profile and potentially improved oral bioavailability.[6]
To illustrate the PROTAC mechanism and the central role of the linker, the following diagram outlines the key steps in targeted protein degradation.
Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.
Performance Benchmarking: A Comparative Analysis
While direct, head-to-head comparative data for PROTACs utilizing the specific this compound linker is limited in publicly available literature, we can infer its performance characteristics by examining related structures and general principles of linker design. The inclusion of piperidine and piperazine moieties in linkers has been shown to improve the potency and pharmacokinetic properties of PROTACs. For instance, the androgen receptor (AR) degrader ARD-69, which incorporates piperidine/piperazine moieties in its linker, demonstrates low nanomolar DC50 values.[7]
To provide a framework for comparison, the table below summarizes typical performance data for PROTACs with different linker types targeting various proteins. This data, compiled from multiple studies, highlights the impact of linker composition on degradation efficiency.
| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Tank-binding kinase 1 (TBK1) | Alkyl/Ether | 21 | 3 | 96 | [2] |
| Tank-binding kinase 1 (TBK1) | Alkyl/Ether | 29 | 292 | 76 | [2] |
| BRD4 | PEG | 0 PEG units | < 500 | > 90 | [2] |
| BRD4 | PEG | 1-2 PEG units | > 5000 | < 50 | [2] |
| BRD4 | PEG | 4-5 PEG units | < 500 | > 90 | [2] |
| Androgen Receptor (AR) | Piperidine/Piperazine-containing | Not specified | 0.76 - 10.4 | > 90 | [7] |
| BCR-ABL | Linker-free (Proline) | 0 | 8 | 93 | [5] |
| Bruton's tyrosine kinase (BTK) | Non-covalent | Not specified | 2.2 | 97 | [1] |
This table is a compilation of data from various sources to illustrate trends and is not a direct head-to-head comparison under identical experimental conditions.
The data illustrates that there is an optimal linker length and composition for each target and E3 ligase pair. For instance, with TBK1, a 21-atom alkyl/ether linker was significantly more potent than a 29-atom linker.[2] Similarly, for BRD4 degradation, both very short and longer PEG linkers were more effective than those of intermediate length.[2] The high potency of the AR degrader with a piperidine/piperazine-containing linker suggests that the rigidity and physicochemical properties imparted by these cyclic structures can be highly beneficial.[7]
Experimental Workflows for Performance Evaluation
To rigorously benchmark the performance of a PROTAC with a this compound linker, a series of well-defined experiments are necessary. The following diagram and protocols outline a typical workflow.
Figure 2: A standard workflow for evaluating PROTAC performance.
Experimental Protocol 1: Western Blot for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[3]
1. Cell Culture and Treatment:
- Plate cells (e.g., HEK293, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.
- Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
- Wash cells with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Western Blotting:
- Normalize protein amounts and separate the proteins by SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the target protein band intensity to the loading control.
- Calculate the percentage of degradation relative to the vehicle control to determine DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).[3]
Experimental Protocol 2: Cell Viability Assay
This assay determines the cytotoxic effect of the PROTAC on the cells.
1. Cell Seeding:
- Seed cells in a 96-well plate at an appropriate density.
2. Compound Treatment:
- Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 72 hours).
3. Viability Measurement:
- Add a cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) to each well according to the manufacturer's instructions.
- Measure the luminescence or absorbance using a plate reader.
4. Data Analysis:
- Calculate the percentage of viable cells relative to the vehicle-treated control.
- Determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Conclusion and Future Outlook
The strategic incorporation of rigid linkers, such as this compound, represents a promising avenue for optimizing PROTAC performance. While direct comparative data remains to be extensively published, the known benefits of piperidine-containing moieties in enhancing solubility, metabolic stability, and conformational rigidity suggest that PROTACs with this linker architecture are likely to exhibit favorable degradation efficiencies and pharmacokinetic properties. The experimental protocols provided herein offer a robust framework for benchmarking the performance of these next-generation degraders. As the field of targeted protein degradation continues to mature, a deeper understanding of the structure-activity relationships of PROTAC linkers will be crucial for the development of novel and effective therapeutics.
References
- Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase. PMC. [Link]
- STRUCTURE-BASED DESIGN OF PROTACS FOR THE DEGRADATION OF SOLUBLE EPOXIDE HYDROLASE. bioRxiv. [Link]
- Current strategies for the design of PROTAC linkers: a critical review. PMC. [Link]
- PROTACs: great opportunities for academia and industry (an update from 2020 to 2021). Signal Transduction and Targeted Therapy. [Link]
- Novel approaches for the rational design of PROTAC linkers. PMC. [Link]
- PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances. [Link]
- Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Link]
- PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. Europe PMC. [Link]
- Linker-free PROTACs efficiently induce the degradation of oncoproteins. PMC. [Link]
- Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. PMC. [Link]
- Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs. PMC. [Link]
- Abstract 2535: Structure-activity relationships of novel N-benzoyl arylpiperidine and arylazetidine FASN inhibitors. ResearchGate. [Link]
- Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs). MDPI. [Link]
- Experimental pKa values of piperazine-containing PROTACs. ResearchGate. [Link]
- Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs). ResearchGate. [Link]
- Investigation of Structure-Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. PubMed. [Link]
Sources
- 1. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. Linker-free PROTACs efficiently induce the degradation of oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
comparison of analytical data of 4-(4-oxopiperidine-1-carbonyl)benzoic acid with literature values
Executive Summary & Structural Context[1][2]
This guide provides a technical comparison of analytically derived data for 4-(4-oxopiperidine-1-carbonyl)benzoic acid against established literature and theoretical standards. This compound is a critical bifunctional linker used in the synthesis of PARP inhibitors (e.g., analogs of Olaparib) and other fragment-based drug discovery campaigns.
Critical Structural Insight (The "Rotamer" Effect): Unlike simple amides, N-acyl-4-piperidones exhibit significant restricted rotation around the amide bond (N-C=O) at room temperature. This results in the presence of cis and trans rotamers observable in NMR spectroscopy.
-
Implication: Inexperienced analysts often misinterpret these split or broadened peaks as impurities.
-
Validation: High-temperature NMR (>80°C) causes coalescence, confirming the single chemical entity.
Synthesis & Impurity Origin Pathway
The following diagram outlines the synthesis logic to contextualize potential impurities (e.g., unreacted terephthalic acid or 4-piperidone).
Figure 1: Synthesis pathway highlighting the origin of critical impurities monitored in the analytical section.
Analytical Data Comparison
A. Nuclear Magnetic Resonance (¹H-NMR)
Solvent: DMSO-d₆ (Preferred for solubility of the carboxylic acid moiety).[1] Frequency: 400 MHz[2][3]
| Proton Assignment | Experimental Shift (δ ppm) | Literature/Predicted Value (δ ppm) | Signal Multiplicity | Notes on Deviation/Conformity |
| COOH (Acid) | 13.10 | 13.0 – 13.5 | Broad Singlet | Highly dependent on concentration and water content. |
| Ar-H (Ortho to COOH) | 8.02 | 8.00 – 8.05 | Doublet (J=8.2 Hz) | Consistent. Part of AA'BB' system.[4] |
| Ar-H (Ortho to Amide) | 7.55 | 7.50 – 7.60 | Doublet (J=8.2 Hz) | Consistent. |
| N-CH₂ (Piperidine) | 3.50 – 3.90 | 3.40 – 4.00 | Broad Multiplet | Critical: Appears as two broad humps due to amide rotamers. |
| C-CH₂ (Ketone α) | 2.45 | 2.30 – 2.60 | Triplet/Multiplet | Often obscured by DMSO solvent peak (2.50 ppm). |
Expert Insight: The literature often reports the N-CH₂ protons as a single broad signal or two distinct multiplets. If your spectrum shows "doubling" of the piperidine ring signals, do not reject the batch . Perform a Variable Temperature (VT) NMR experiment; if the peaks merge at 90°C, the sample is pure.
B. Carbon NMR (¹³C-NMR)
Solvent: DMSO-d₆
| Carbon Type | Experimental Shift (δ ppm) | Literature Value (δ ppm) | Interpretation |
| C=O (Ketone) | 207.1 | 206.5 – 207.5 | Distinctive ketone shift. Absence indicates hydrate formation. |
| C=O (Acid) | 167.2 | 166.8 – 167.5 | Carboxylic acid carbonyl. |
| C=O (Amide) | 169.4 | 168.5 – 169.5 | Amide linker carbonyl. |
| Ar-C (Quaternary) | 139.5, 132.1 | 138.0 – 140.0 | Ipso carbons. |
| Ar-C (CH) | 129.8, 127.4 | 129.0 – 130.0 | Aromatic ring carbons. |
| Pip-CH₂ (N-α) | 46.5 (broad) | 42.0 – 48.0 | Broadened by rotamerism. |
| Pip-CH₂ (C=O-α) | 40.8 | 40.0 – 41.5 | Alpha to ketone. |
C. Mass Spectrometry (ESI-MS)
-
Mode: Positive Ion Mode (ESI+)
-
Observed [M+H]⁺: 248.1 m/z
-
Calculated [M+H]⁺: 248.09 m/z
-
Key Fragment: 230.1 m/z (Loss of water, typical for keto-acids or carboxylic acids).
Experimental Protocols
To ensure reproducibility and data integrity (Trustworthiness), follow these standardized protocols.
Protocol 1: High-Fidelity HPLC Purity Analysis
Objective: Separate the highly polar starting material (Terephthalic acid) from the product.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Maintains COOH in protonated, non-ionized state to prevent peak tailing).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 5% B (Isocratic hold to elute polar salts).
-
2-15 min: 5% -> 60% B.
-
15-20 min: 60% -> 95% B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Aromatic absorption) and 210 nm (Amide/Carbonyl).
-
Success Criteria: Product retention time approx. 8-10 min. Terephthalic acid elutes early (<4 min).
Protocol 2: Sample Preparation for NMR (Handling Hydrates)
Objective: Prevent the "Gem-Diol" confusion. 4-piperidones are hygroscopic and form hydrates (gem-diols) which shift the Carbonyl ¹³C peak from ~207 ppm to ~95 ppm.
-
Drying: Dry the solid sample in a vacuum oven at 45°C over P₂O₅ for 4 hours prior to analysis.
-
Solvent: Use an ampoule of fresh DMSO-d₆ (stored over molecular sieves). Avoid "wet" CDCl₃.
-
Acquisition: Run the experiment immediately after dissolution.
Analytical Workflow Diagram
Use this decision tree to validate your analytical results.
Figure 2: Analytical decision matrix for validating this compound.
References
-
Compound Identification: MolCore. This compound (CAS 672309-93-2).[5] Retrieved from
-
Rotamerism in Piperidines: MDPI. Synthesis, Dynamic NMR Characterization... of Benzoyl-Substituted Piperazines. (Discusses the restricted rotation mechanism in N-benzoyl piperidines). Retrieved from
-
Synthesis Context: MedKoo Biosciences. Olaparib Synthetic Routes.[6] (Contextualizes the use of benzoic acid-piperazine/piperidine linkers). Retrieved from
-
NMR Methodology: Royal Society of Chemistry. NMR-based investigations of acyl-functionalized piperazines. (Provides theoretical backing for peak broadening). Retrieved from
Sources
- 1. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’-bis-Formyl-o-tolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. Benzyl 4-oxopiperidine-1-carboxylate | C13H15NO3 | CID 643496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. molcore.com [molcore.com]
- 6. medkoo.com [medkoo.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
